CFTRinh-172
描述
Structure
3D Structure
属性
IUPAC Name |
4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMHYXZZCWVCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317499 | |
| Record name | CFTR(inh)-172 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307510-92-5 | |
| Record name | CFTR(inh)-172 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307510-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CFTR(inh)-172 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl-4-thiazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of CFTRinh-172: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues. While its dysfunction is famously linked to cystic fibrosis, its overactivity can lead to secretory diarrheas and polycystic kidney disease.[1][2] CFTRinh-172, a potent and selective thiazolidinone-based inhibitor, has emerged as a critical tool for studying CFTR function and as a potential therapeutic agent for diseases characterized by CFTR hyperactivation.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, quantitative inhibitory properties, and the experimental protocols used to characterize its function.
Mechanism of Action: Allosteric Inhibition via Pore Binding
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for CFTR inhibition by this compound, revealing a sophisticated allosteric mechanism.[1][2][3][5]
Binding Site: this compound binds directly within the CFTR pore, near the extracellular side.[1][3] The binding pocket is formed by residues from several transmembrane helices (TMs), primarily TMs 1, 6, 8, 9, and 12.[2][3][5] The inhibitor's three-ring structure wedges into this site, with its trifluoromethyl group fitting into a hydrophobic cavity, establishing critical van der Waals interactions.[3]
Conformational Changes and Pore Blockade: Upon binding, this compound stabilizes a non-conductive conformation of the channel.[1][3] This involves a collapse of the chloride selectivity filter and a physical blockage of the pore from the extracellular side.[1][3] The binding induces re-orientations of the extracellular segments of TMs 1, 8, and 12, supporting an allosteric modulation mechanism.[2][5][6]
Gating Modulation: this compound is not a simple pore blocker but rather a gating modulator.[4][7] It significantly reduces the channel's open probability primarily by increasing the mean closed time, with some studies also reporting a decrease in the mean open time.[4][7][8] Importantly, single-molecule fluorescence resonance energy transfer (smFRET) experiments have shown that this compound inhibits channel gating without preventing the dimerization of the nucleotide-binding domains (NBDs), a crucial step in the CFTR gating cycle.[1][3] This indicates that the inhibitor slows the progression through the gating cycle while the NBDs are in a dimerized state.[3]
Signaling Pathway of Inhibition
Quantitative Data
The inhibitory potency of this compound has been quantified across various experimental systems.
| Parameter | Value | Cell Type/System | Method | Reference |
| Ki | ~300 nM | FRT cells | Short-circuit current | [8] |
| Ki | ~0.6 µM | Cells expressing wild-type CFTR | Patch-clamp | [4] |
| Ki | ~0.5 µM | Cells expressing wild-type, G551D, and G1349D CFTR | Short-circuit current | [4] |
| Ki | ~0.2 µM | Cells expressing ΔF508 CFTR | Short-circuit current | [4] |
| IC50 | ~1 µM | Kidney cells expressing CFTR | Whole-cell patch-clamp | [9] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques.
Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through single or multiple CFTR channels in a patch of cell membrane.
Protocol:
-
Cell Preparation: Culture cells stably or transiently expressing the CFTR channel of interest.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Achieve a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Configuration:
-
Whole-cell: Rupture the membrane patch to allow electrical access to the entire cell.
-
Inside-out: Excise the membrane patch with the intracellular side facing the bath solution.
-
-
CFTR Activation: Perfuse the cell or excised patch with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.
-
Inhibitor Application: Introduce this compound at various concentrations to the bath (for inside-out) or perfusion (for whole-cell) solution.
-
Data Acquisition: Record channel currents at a fixed holding potential. Analyze data to determine open probability, mean open time, and mean closed time.
Ussing Chamber Experiments
Ussing chambers are used to measure ion transport across an epithelial monolayer.
Protocol:
-
Cell Culture: Grow a confluent monolayer of epithelial cells expressing CFTR on a permeable support (e.g., Snapwell insert).
-
Chamber Setup: Mount the permeable support between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Buffer Addition: Fill both chambers with a pre-warmed and gassed physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer).
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current, which represents the net ion transport.
-
Pharmacological Modulation:
-
Add amiloride to the apical side to block epithelial sodium channels (ENaC).
-
Add a CFTR activator, such as forskolin, to stimulate cAMP production and activate CFTR.
-
Add this compound to the apical chamber to inhibit CFTR-mediated chloride secretion.
-
-
Data Analysis: The decrease in Isc following the addition of this compound is quantified as the CFTR-dependent current.[10][11]
Experimental Workflow for Ussing Chamber Assay
Conclusion
This compound is a powerful tool for studying CFTR function due to its well-characterized, potent, and specific mechanism of action. It acts as an allosteric inhibitor by binding within the channel pore, stabilizing a non-conductive state without preventing NBD dimerization. This detailed understanding, derived from structural, electrophysiological, and biochemical studies, provides a solid foundation for its use in basic research and for the development of novel therapeutics for diseases associated with CFTR hyperactivation.
References
- 1. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of CFTR gating by this compound binding in the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ussing Chamber Measurements for CFTR Function [bio-protocol.org]
CFTRinh-172: A Technical Whitepaper on Discovery, Development, and Mechanism of Action
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues. While its dysfunction due to genetic mutations leads to cystic fibrosis, its over-activation is implicated in secretory diarrheas (like cholera) and autosomal dominant polycystic kidney disease.[1] Consequently, the targeted inhibition of CFTR presents a viable therapeutic strategy for these conditions.[2][1][3] CFTRinh-172, a small molecule of the thiazolidinone class, emerged from high-throughput screening as a potent and selective inhibitor of the CFTR chloride channel.[3] This document provides an in-depth technical guide on the discovery, development, mechanism of action, and experimental evaluation of this compound.
Discovery and Development
High-Throughput Screening (HTS)
This compound was identified through a large-scale screening of approximately 50,000 chemically diverse, drug-like compounds.[3] The primary assay was designed to identify direct inhibitors of CFTR-mediated chloride transport in Fischer rat thyroid (FRT) epithelial cells co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q).[4][5] In this cell-based fluorescence assay, CFTR is first stimulated to increase intracellular cAMP levels, activating the channel. The subsequent addition of iodide to the extracellular medium leads to its influx through active CFTR channels, quenching the YFP fluorescence. A potent inhibitor would prevent this influx and thus, the quenching of fluorescence. This HTS campaign identified six initial hits belonging to the 2-thioxo-4-thiazolidinone chemical class.[3]
Structure-Activity Relationship (SAR) and Optimization
Following the identification of the thiazolidinone scaffold, a series of structural analogs were synthesized and screened to establish a structure-activity relationship (SAR) and optimize potency. This led to the selection of this compound, chemically known as 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone.[6][7]
SAR studies revealed several critical structural features for high-potency inhibition:[2][8]
-
Trifluoromethyl (CF3) Group: The CF3 group on the phenyl ring (Ring A) is essential for inhibitory activity. Its placement at position 3 provides the highest potency.[2] This group fits into a hydrophobic cavity within the CFTR pore, forming van der Waals interactions with residues on transmembrane helices (TMs) 6, 8, 9, and 12.[2] Removal of the CF3 group or adding polar substituents to this ring diminishes activity.[2]
-
Carboxyphenyl Group: A carboxyl group on the second phenyl ring (Ring C) is also important for potency.[8] Structural data reveals this group forms a salt bridge with residue Lysine 95 (K95) in the channel pore.[8]
These optimizations resulted in this compound being the most potent compound from this chemical series.[3]
Mechanism of Action
This compound is not a simple pore blocker but acts as a gating modulator that stabilizes a closed, non-conductive conformation of the channel.[2][6][9]
Binding Site
Cryogenic electron microscopy (cryo-EM) has revealed that this compound binds directly inside the CFTR ion channel pore.[2][1][10] The binding site is located near the extracellular side of the membrane, where the inhibitor is wedged between multiple transmembrane helices, including TMs 1, 6, 8, 9, and 12.[2][10] This direct binding was initially suggested by mutagenesis studies, which showed that mutating pore-lining residues, such as Arg347, significantly reduced the inhibitory potency of this compound.[5][9]
Allosteric Inhibition of Gating and ATP Hydrolysis
Binding of this compound within the pore stabilizes a conformation where the chloride selectivity filter is collapsed and the pore is blocked from the extracellular side.[2][1] This action inhibits channel gating without preventing the dimerization of the nucleotide-binding domains (NBDs).[2][1]
The inhibitor's effect on gating is primarily characterized by a significant increase in the mean closed time of the channel.[4][6] Some studies also report a reduction in the mean open time.[2][6] This modulation of gating kinetics leads to a dramatic reduction in the channel's open probability.[2][4]
Furthermore, because CFTR channel gating is tightly coupled to ATP hydrolysis at the NBDs, this compound allosterically inhibits this process. The presence of the inhibitor decreases the maximal ATP turnover rate (kcat) by approximately fourfold, without significantly altering the Michaelis–Menten constant (Km) for ATP.[2][9]
Quantitative Pharmacological Data
The potency and effects of this compound have been quantified across various experimental systems.
| Parameter | Value | Cell/System | Assay Method | Reference |
| Ki (Inhibition Constant) | ~300 nM | FRT cells expressing human CFTR | Short-Circuit Current (Isc) | [4] |
| Ki (Open Probability) | 0.6 µM | FRT cells expressing human CFTR | Patch-Clamp | [4] |
| IC50 (VSORC Inhibition) | > 5 µM | CFTR-expressing kidney cells | Whole-Cell Patch-Clamp | [11] |
| Effect on WT CFTR Current | 96% reduction at 10 µM | Excised inside-out membrane patches | Patch-Clamp | [2] |
| Effect on WT Open Probability | Reduced from 0.21 to 0.007 (at 10 µM) | Reconstituted lipid bilayer | Single-Channel Recording | [2] |
| Effect on WT Mean Open Time | Reduced ~5-fold (487 ms to 109 ms) | Reconstituted lipid bilayer | Single-Channel Recording | [2] |
| Effect on ATP Hydrolysis (kcat) | Reduced ~4-fold (22 to 5.2 ATP/protein/min) | Purified WT CFTR | ATP Turnover Assay | [2][9] |
| In vivo Efficacy | >90% reduction of fluid secretion | Mouse model of cholera | Intestinal Fluid Secretion Assay | [3] |
Specificity and Preclinical Efficacy
This compound demonstrates high selectivity for CFTR at concentrations that fully inhibit the channel.[3] It does not significantly affect other channels and transporters, including Ca²⁺-activated Cl⁻ channels (CaCC), multidrug resistance protein-1 (MDR-1), or ATP-sensitive K⁺ channels.[3][11][12] However, at concentrations greater than 5 µM, it can inhibit the volume-sensitive outwardly rectifying (VSORC) Cl⁻ channel.[11][12]
In preclinical studies, this compound has proven effective in vivo. A single intraperitoneal injection in mice was sufficient to reduce cholera toxin-induced intestinal fluid secretion by over 90%. It has also been shown to suppress cyst growth in animal models of polycystic kidney disease, highlighting its therapeutic potential.[9]
Key Experimental Protocols
YFP-Based Fluorescence Assay for HTS
This cell-based assay is used for high-throughput screening of CFTR modulators.
-
Cell Seeding: Fischer rat thyroid (FRT) cells co-transfected to express wild-type CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are seeded into 96-well microplates.[5]
-
Compound Addition: After forming a monolayer, cells are incubated with test compounds (like this compound).
-
CFTR Activation: A cocktail of CFTR activators (e.g., 20 µM Forskolin) is added to all wells to raise cAMP levels and open the CFTR channels.
-
Iodide Addition & Measurement: The plate is transferred to a fluorescence plate reader. An iodide-containing solution is rapidly injected into each well, replacing the chloride-containing buffer. The rate of fluorescence quenching due to iodide influx through CFTR is measured kinetically.[5][13] The rate of quenching is proportional to CFTR channel activity.
Ussing Chamber Electrophysiology
This technique is the gold standard for measuring ion transport across an intact epithelial monolayer.[14]
-
Monolayer Preparation: Polarized epithelial cells (e.g., primary human bronchial epithelial cells) are grown on permeable filter supports (e.g., Snapwell inserts).[15]
-
Chamber Mounting: The filter support is mounted between two hemi-chambers of an Ussing chamber, separating the apical and basolateral solutions.[15] The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), representing net ion transport, is recorded.[14]
-
Pharmacological Protocol:
-
Baseline: The system is allowed to equilibrate in Krebs-Ringer bicarbonate solution.
-
ENaC Inhibition: Amiloride (e.g., 100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride currents.[15][16]
-
CFTR Activation: Forskolin (e.g., 10-20 µM) is added to stimulate cAMP production and activate CFTR, resulting in an increase in Isc.[15][17]
-
CFTR Potentiation (Optional): A potentiator like Ivacaftor (VX-770) can be added to maximize the current from any channels at the membrane.[15][18]
-
CFTR Inhibition: this compound (e.g., 10 µM) is added to the apical chamber. The resulting decrease in Isc is quantified as the CFTR-dependent current.[15][16]
-
Patch-Clamp Electrophysiology
This technique allows for high-resolution recording of ion channel currents from a single cell or a small patch of cell membrane.
-
Configuration: Both whole-cell and excised inside-out patch configurations are used.[2][11]
-
Whole-Cell: Records the sum of currents from all channels on the cell membrane. The pipette solution controls the intracellular environment.[11][19]
-
Inside-Out: An excised patch of membrane is oriented with the intracellular face exposed to the bath solution, allowing for precise control of the factors that modulate the channel from the inside (e.g., ATP, PKA).[2][6]
-
-
Solutions:
-
Bath (Extracellular): Typically contains ~145 mM NaCl, 2 mM MgCl₂, 5 mM KCl, 1 mM CaCl₂, and is buffered with HEPES.[2]
-
Pipette (Intracellular): A low chloride solution is often used to establish a gradient, typically containing ~140 mM N-methyl-D-glucamine (NMDG)-Cl, with MgCl₂ and buffered with HEPES. For inside-out patches, ATP and the catalytic subunit of PKA are added to the bath solution to activate the channel.[2]
-
-
Procedure:
-
A gigaohm seal is formed between the glass micropipette and the cell membrane.
-
For whole-cell, suction is applied to rupture the membrane patch. For inside-out, the pipette is pulled away to excise the patch.
-
Membrane potential is clamped (e.g., held at -40 mV), and voltage steps are applied (e.g., from -100 mV to +100 mV) to generate current-voltage (I-V) relationships.[11]
-
CFTR is activated with a cAMP agonist (e.g., forskolin in whole-cell; PKA/ATP in inside-out).
-
This compound is perfused at various concentrations to determine its effect on current amplitude, I-V relationship, and single-channel kinetics (open/closed times).[2][11]
-
References
- 1. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CFTR(inh)-172 | C18H10F3NO3S2 | CID 504670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ussing Chamber Measurements for CFTR Function [bio-protocol.org]
- 18. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Thiazolidinone Class of CFTR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a crucial ion channel responsible for regulating fluid and electrolyte balance across epithelial surfaces. Its dysfunction is the underlying cause of cystic fibrosis and is also implicated in other diseases such as secretory diarrheas and polycystic kidney disease. The discovery of small-molecule inhibitors of CFTR has opened new avenues for therapeutic intervention. Among these, the thiazolidinone class has emerged as a potent and selective group of CFTR inhibitors. This technical guide provides an in-depth overview of the thiazolidinone class of CFTR inhibitors, with a particular focus on the archetypal compound, CFTRinh-172. It details their mechanism of action, structure-activity relationships, and the key experimental protocols used to characterize their activity. This document is intended to be a comprehensive resource for researchers and drug development professionals working on CFTR modulation.
Introduction to CFTR and the Thiazolidinone Inhibitors
The CFTR protein is a member of the ATP-binding cassette (ABC) transporter superfamily, uniquely functioning as a cAMP-activated chloride and bicarbonate channel.[1][2] Its structure comprises two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain.[1][2] The channel's gating is a complex process involving phosphorylation of the R domain by protein kinase A (PKA) and ATP binding and hydrolysis at the NBDs.[3][4]
The thiazolidinone CFTR inhibitor, 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, known as this compound, was identified through high-throughput screening and has become a vital tool for studying CFTR function.[5][6] It is a potent, reversible, and selective inhibitor of CFTR.[5][6] This class of inhibitors has shown potential therapeutic utility in conditions characterized by CFTR hyperactivation, such as secretory diarrheas.[5][6]
Mechanism of Action
Thiazolidinone inhibitors, particularly this compound, do not act as simple pore blockers.[7][8] Instead, they modulate the gating of the CFTR channel, stabilizing the closed state of the channel.[7][8][9] Studies have shown that this compound can bind to both the open and closed states of the channel.[7][10] The binding of the inhibitor induces conformational changes that prevent the channel from opening or promote its closure.[7][10]
The inhibitory action of this compound is voltage-independent and it is thought to interact with the CFTR protein from the cytoplasmic side.[7][11] Patch-clamp analysis has revealed that this compound increases the mean closed time of the channel and, in some studies, has been shown to decrease the mean open time.[7][12] This dual effect on channel kinetics underscores a complex interaction with the CFTR gating machinery. The relationship between the closing rate of the channel and the concentration of this compound is hyperbolic, further supporting a mechanism more complex than simple pore blockage.[7][8]
dot
Caption: CFTR activation and inhibition pathway by thiazolidinones.
Quantitative Data and Structure-Activity Relationship
The potency of thiazolidinone inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). For this compound, the reported Ki is approximately 300 nM.[6] Structure-activity relationship (SAR) studies have been conducted to improve the pharmacological properties of the thiazolidinone scaffold, such as water solubility.[11][13] These studies have revealed key structural features that contribute to inhibitory activity.
| Compound | Modification from this compound | IC50 / Ki (µM) | Reference(s) |
| This compound | - | ~0.3 (Ki) | [6] |
| This compound | - | ~0.5 (Ki) | [11] |
| Tetrazolo-172 | 4-carboxyphenyl replaced with 4-tetrazolophenyl | ~1 | [11][13] |
| Oxo-172 | Thiazolidinone core replaced with thiazolidinedione | ~1 | [11][13] |
| CFTRinh-020 | Varies from this compound (specifics not detailed) | - | [14] |
| CFTRinh-029 | Varies from this compound (specifics not detailed) | - | [14] |
| CFTRinh-185 | Varies from this compound (specifics not detailed) | - | [14] |
| CFTRinh-214 | Varies from this compound (specifics not detailed) | - | [14] |
| CFTRinh-236 | Varies from this compound (specifics not detailed) | - | [14] |
Note: The relative potencies for CFTRinh-020, -029, -185, -214, and -236 were reported as 0.2, 0.3, 0.2, 0.1, and 0.1, respectively, relative to this compound.[14]
Experimental Protocols
The characterization of thiazolidinone CFTR inhibitors relies on a variety of specialized experimental techniques. Detailed methodologies for the key assays are provided below.
Electrophysiology: Patch Clamp Assay
The patch-clamp technique allows for the direct measurement of ion channel activity at the single-molecule level.[3][15]
Objective: To measure the effect of thiazolidinone inhibitors on the gating properties (open probability, mean open time, mean closed time) of single CFTR channels.
Methodology:
-
Cell Culture: Use a cell line stably or transiently expressing the CFTR protein of interest (e.g., Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells).
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with pipette solution.
-
Solutions:
-
Pipette (extracellular) solution (in mM): 140 NMDG-Cl, 2 MgCl2, 5 CaCl2, 10 HEPES, pH 7.4.
-
Bath (intracellular) solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.4.
-
-
Recording:
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Activate CFTR channels by perfusing the intracellular face of the patch with a solution containing PKA (e.g., 75 nM) and MgATP (e.g., 1 mM).
-
Record baseline single-channel currents at a fixed holding potential (e.g., -50 mV).
-
Apply the thiazolidinone inhibitor at various concentrations to the bath solution and record the resulting channel activity.
-
-
Data Analysis: Analyze the recorded currents to determine the open probability (Po), mean open time, and mean closed time using specialized software.
dot
Caption: Workflow for a patch clamp experiment.
Transepithelial Ion Transport: Ussing Chamber Assay
The Ussing chamber is used to measure ion transport across epithelial cell monolayers.[10][15]
Objective: To determine the effect of thiazolidinone inhibitors on net ion transport across a polarized epithelial monolayer expressing CFTR.
Methodology:
-
Cell Culture: Grow epithelial cells (e.g., Fischer Rat Thyroid (FRT) or human bronchial epithelial cells) on permeable supports until a confluent and polarized monolayer is formed.
-
Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Solutions: Fill both compartments with a physiological Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Recording:
-
Measure the baseline short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to 0 mV and represents the net ion transport.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to the basolateral side.
-
Once the Isc stabilizes, add the thiazolidinone inhibitor to the apical or basolateral compartment at varying concentrations.
-
Record the change in Isc to determine the inhibitory effect.
-
-
Data Analysis: Calculate the percent inhibition of the stimulated Isc at each inhibitor concentration to generate a dose-response curve and determine the IC50.
dot
Caption: Ussing chamber experimental workflow.
High-Throughput Screening: YFP Quenching Assay
This cell-based fluorescence assay is suitable for high-throughput screening of CFTR modulators.[16] It relies on the principle that the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) is quenched by iodide.
Objective: To rapidly screen for and characterize the potency of thiazolidinone inhibitors of CFTR.
Methodology:
-
Cell Line: Use a cell line stably co-expressing CFTR and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).
-
Assay Plate Preparation: Seed the cells into a multi-well plate (e.g., 96- or 384-well).
-
Compound Addition: Add the thiazolidinone inhibitors at various concentrations to the wells.
-
CFTR Activation: Stimulate CFTR activity using a cocktail of agonists, such as forskolin and genistein.
-
Fluorescence Measurement:
-
Measure the baseline YFP fluorescence using a plate reader.
-
Initiate iodide influx by adding an iodide-containing solution.
-
Monitor the rate of YFP fluorescence quenching over time.
-
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx through CFTR. Calculate the initial rate of quenching for each well and normalize it to controls to determine the percent inhibition.
dot
Caption: YFP quenching assay workflow.
Conclusion
The thiazolidinone class of CFTR inhibitors represents a significant advancement in the field of CFTR pharmacology. Their unique mechanism of action, involving the modulation of channel gating rather than direct pore blockage, provides a valuable tool for dissecting the complex process of CFTR function. The lead compound, this compound, and its analogs have been instrumental in both basic research and as potential starting points for the development of new therapies for diseases of CFTR hyperactivation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of CFTR inhibitors. The combination of electrophysiological, ion transport, and high-throughput screening assays allows for a comprehensive characterization of their pharmacological properties, paving the way for future therapeutic applications.
References
- 1. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cff.org [cff.org]
- 4. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yellow Fluorescent Protein Quenching Assay for Analyzing Odorant Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. docs.axolbio.com [docs.axolbio.com]
CFTRinh-172: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Potent and Selective CFTR Inhibitor
This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of CFTRinh-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex pathways to facilitate a comprehensive understanding of this critical research tool.
Chemical Structure and Properties
This compound, a thiazolidinone derivative, was identified through high-throughput screening as a powerful inhibitor of the CFTR chloride channel.[1][2] Its chemical and physical properties are summarized below.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid[3] |
| SMILES | C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F[3] |
| CAS Number | 307510-92-5[4] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C18H10F3NO3S2[4] |
| Molecular Weight | 409.4 g/mol [3][4] |
| Appearance | Yellow solid[2] |
| Solubility | Soluble in DMSO (≥40.9 mg/mL); insoluble in water and ethanol[5] |
| Storage | Store at -20°C as a powder. Stock solutions in DMSO can be stored at -20°C for several months.[5] |
Mechanism of Action
This compound acts as a voltage-independent, reversible, and selective blocker of the CFTR chloride channel.[1][4][6] Recent structural studies have elucidated its precise mechanism of action, revealing that it binds directly within the CFTR pore.[7]
The binding of this compound stabilizes a closed conformation of the channel, effectively obstructing the ion conduction pathway.[7] This allosteric modulation of channel gating is achieved without interfering with the nucleotide-binding domain dimerization, a critical step in channel activation.[6][7] The trifluoromethylphenyl and thiazolidine rings of the molecule are crucial for its high-affinity binding within a hydrophobic pocket of the channel pore.[7]
Biological and Pharmacological Properties
This compound exhibits high potency and selectivity for the CFTR channel, making it a valuable tool for studying CFTR function.
| Property | Value | Reference |
| Ki | ~300 nM | [1][6] |
| Selectivity | Does not inhibit non-CFTR Cl- channels, multidrug resistance protein-1 (MDR-1), ATP-sensitive K+ channels, or other transporters at concentrations that fully inhibit CFTR. | [1] |
| In Vitro Effects | Reversibly inhibits cAMP/flavone-stimulated Cl- transport in epithelial cells expressing CFTR. | [1][5] |
| In Vivo Effects | A single intraperitoneal injection (250 µg/kg) in mice reduces cholera toxin-induced intestinal fluid secretion by over 90%. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
High-Throughput Screening (HTS) for CFTR Inhibitors
This fluorescence-based assay is designed to identify inhibitors of CFTR-mediated iodide influx.
Methodology:
-
Cell Plating: Plate Fischer Rat Thyroid (FRT) cells stably expressing a halide-sensitive yellow fluorescent protein (YFP) in 96-well microplates and culture until confluent.
-
Washing: Wash the cells with a chloride-free buffer (e.g., PBS with nitrate replacing chloride) to remove extracellular chloride.
-
CFTR Activation: Add a cocktail of CFTR activators, such as 10 µM forskolin and 50 µM genistein, to stimulate CFTR-mediated chloride channel activity.
-
Inhibitor Addition: Add this compound or other test compounds at desired concentrations and incubate for a specified period (e.g., 10-30 minutes).
-
Iodide Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader and initiate iodide influx by adding an iodide-containing solution. Monitor the rate of YFP fluorescence quenching, which is proportional to the rate of iodide entry through CFTR channels.
-
Data Analysis: Calculate the initial rate of fluorescence quenching. A reduction in the rate in the presence of a test compound indicates inhibition of CFTR.
Ussing Chamber Electrophysiology
This technique measures ion transport across epithelial monolayers.
Methodology:
-
Cell Culture: Culture epithelial cells (e.g., FRT, T84, or primary human bronchial epithelial cells) on permeable supports until a confluent and polarized monolayer is formed.
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological saline and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc): Voltage-clamp the transepithelial potential to 0 mV and continuously measure the short-circuit current, which represents the net ion transport.
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding activators like forskolin (10 µM) to the basolateral side.
-
Inhibition: After the stimulated Isc stabilizes, add this compound (typically 1-10 µM) to the apical side to inhibit CFTR activity. The decrease in Isc is a measure of CFTR-dependent chloride secretion.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the cell membrane.
Methodology:
-
Cell Preparation: Use cells expressing CFTR, such as transfected HEK293 or FRT cells.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the whole cell.
-
Data Acquisition: Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) and record the resulting currents.
-
CFTR Activation and Inhibition: Perfuse the cell with a solution containing CFTR activators (e.g., forskolin and ATP) to elicit CFTR currents. Subsequently, apply this compound to the extracellular solution to observe the inhibition of the channel activity.
In Vivo Mouse Model of Cholera Toxin-Induced Intestinal Fluid Secretion
This model assesses the efficacy of CFTR inhibitors in a physiologically relevant context.
Methodology:
-
Animal Preparation: Anesthetize adult mice.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Create a closed loop of the jejunum by ligating both ends.
-
Toxin and Inhibitor Administration: Inject cholera toxin (e.g., 1 µg) into the lumen of the intestinal loop. Administer this compound via intraperitoneal injection (e.g., 250 µg/kg) either before or at the same time as the cholera toxin.
-
Incubation: Close the abdominal incision and allow the mice to recover for a defined period (e.g., 6 hours).
-
Data Collection: Euthanize the mice and excise the intestinal loop. Measure the length of the loop and weigh it to determine the amount of fluid accumulation. The fluid accumulation is typically expressed as the ratio of loop weight to length (g/cm).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the CFTR chloride channel. Its defined mechanism of action and efficacy in both in vitro and in vivo models make it an indispensable tool for studying CFTR physiology and pathophysiology. The detailed protocols provided in this guide are intended to assist researchers in utilizing this compound to advance our understanding of cystic fibrosis and other CFTR-related diseases.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 3. benchchem.com [benchchem.com]
- 4. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
CFTRinh-172: A Technical Guide to a Selective CFTR Chloride Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues. While its activation is a key therapeutic strategy for Cystic Fibrosis, selective inhibition of CFTR presents a promising avenue for treating conditions characterized by excessive fluid secretion, such as secretory diarrhea and autosomal dominant polycystic kidney disease.[1] CFTRinh-172, a thiazolidinone derivative, has emerged as a highly potent and selective blocker of the CFTR chloride channel. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Introduction to this compound
This compound, with the chemical name 4-[(E)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid, is a small molecule inhibitor of the CFTR protein.[2] It was identified through high-throughput screening as a potent and reversible blocker of CFTR-mediated chloride currents.[3] Its selectivity and efficacy have made it a valuable tool in both basic research to probe CFTR function and in preclinical studies for diseases involving CFTR hyperactivation.[1][4]
Mechanism of Action
This compound is not a simple pore blocker but rather acts as a gating modulator.[5] Recent cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds directly within the CFTR pore, near transmembrane helix 8.[1][6] This binding site is a critical nexus that links ATP hydrolysis at the nucleotide-binding domains (NBDs) to the opening and closing (gating) of the channel pore.[1][6]
The binding of this compound stabilizes the CFTR protein in a closed, non-conductive conformation.[1][7] This occurs without preventing the dimerization of the NBDs, a key step in the channel's activation cycle.[1][6] Specifically, this compound binding induces a conformational change that leads to the collapse of the chloride selectivity filter and blockage of the pore from the extracellular side.[1][6] This allosteric modulation effectively reduces the channel's open probability, thereby inhibiting chloride ion flow.[5][7]
Data Presentation: Chemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its chemical and pharmacological characteristics.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | [8] |
| Molecular Formula | C₁₈H₁₀F₃NO₃S₂ | [2][9] |
| Molecular Weight | 409.4 g/mol | [2][9] |
| CAS Number | 307510-92-5 | [2][9] |
| Solubility | Soluble in DMSO (≥40.9 mg/mL); Insoluble in water and ethanol | [2] |
| Purity | ≥98% | [9][10] |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Cell/System | Reference |
| Kᵢ (Inhibition Constant) | ~300 nM | FRT cells (short-circuit current) | [3][7][9] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | ~0.5-1 µM | Mouse kidney cells (patch-clamp) | [11] |
| Mechanism of Action | Gating modulator; binds within the pore | Cryo-EM studies | [1][5][6] |
| Reversibility | Reversible | FRT cells (washout experiments) | [7] |
| Voltage Dependence | Voltage-independent | FRT cells (short-circuit current) | [3] |
| Selectivity | Selective for CFTR over other channels (e.g., Ca²⁺-activated Cl⁻ channels, MDR-1, ATP-sensitive K⁺ channels) at concentrations that fully inhibit CFTR. May inhibit volume-sensitive outwardly rectifying Cl⁻ channels (VSORC) at higher concentrations (>5 µM). | Various cell lines | [2][3][4][12] |
| In Vivo Efficacy | Reduces cholera toxin-induced intestinal fluid secretion in mice (>90% at 250 µg/kg) | Mouse models | [2][7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the inhibitory activity of this compound are provided below.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. This protocol details the measurement of CFTR-dependent short-circuit current (Isc) and its inhibition by this compound.
Materials:
-
Epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial cells) grown to confluence on permeable supports (e.g., Transwell®).
-
Ussing chamber system with voltage-clamp amplifier.
-
Ag/AgCl electrodes with 3M KCl agar bridges.
-
Ringer's solution (e.g., 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM KH₂PO₄, 1.24 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM D-glucose).
-
Gas mixture: 95% O₂ / 5% CO₂.
-
Amiloride solution (100 µM stock).
-
Forskolin solution (10 mM stock in DMSO).
-
This compound solution (10 mM stock in DMSO).
Procedure:
-
Preparation: Pre-warm Ringer's solution to 37°C and continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
Mounting: Mount the permeable support with the confluent cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Fill both chambers with the pre-warmed and gassed Ringer's solution and allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition: To isolate the chloride current, add amiloride to the apical chamber to a final concentration of 10-100 µM to block the epithelial sodium channel (ENaC). Wait for the Isc to stabilize.[13]
-
CFTR Activation: To activate CFTR, add forskolin to both the apical and basolateral chambers to a final concentration of 10-20 µM. This will increase intracellular cAMP levels and stimulate CFTR-mediated chloride secretion, observed as an increase in Isc.
-
CFTR Inhibition: Once the forskolin-stimulated Isc reaches a stable peak, add this compound to the apical chamber to the desired final concentration (e.g., 10-20 µM) to specifically inhibit CFTR-mediated chloride secretion.[13] A dose-response curve can be generated by adding increasing concentrations of this compound.
-
Data Analysis: Record the Isc throughout the experiment. The CFTR-specific current is calculated as the difference between the peak forskolin-stimulated current and the current after the addition of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents from a single cell, providing detailed information about channel gating properties.
Materials:
-
Cells expressing CFTR (e.g., CHO or HeLa cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) solution (e.g., 140 mM NMDG-Cl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4 with NMDG).
-
Intracellular (pipette) solution (e.g., 140 mM NMDG-Cl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 1 mM Mg-ATP, pH 7.2 with NMDG).
-
Forskolin (10 µM).
-
Genistein (30 µM).
-
This compound.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cells on coverslips a few days prior to recording. Place a coverslip in the recording chamber and perfuse with the extracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.
-
Recording: Clamp the cell membrane potential at a holding potential (e.g., -40 mV). Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit whole-cell currents.[14]
-
CFTR Activation: Perfuse the cell with the extracellular solution containing forskolin (e.g., 10 µM) and genistein (e.g., 30 µM) to activate CFTR channels.[14]
-
CFTR Inhibition: After recording the activated CFTR current, perfuse the cell with a solution also containing the desired concentration of this compound to observe inhibition.[14]
-
Data Analysis: Measure the current amplitude at each voltage step. The CFTR-specific current is the difference between the current in the presence of activators and the current after the addition of this compound.
YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay suitable for high-throughput screening of CFTR modulators. It utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to report CFTR-mediated iodide influx.
Materials:
-
Cells stably co-expressing CFTR and a halide-sensitive YFP (e.g., YFP-H148Q).
-
96- or 384-well microplates.
-
Fluorescence plate reader.
-
Chloride-containing buffer (e.g., PBS).
-
Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing 100 mM NaCl).
-
Forskolin.
-
This compound.
Procedure:
-
Cell Plating: Plate the YFP-expressing cells in microplates and grow to confluence.
-
Compound Incubation: Incubate the cells with this compound or vehicle control at desired concentrations for a specified period.
-
Assay Setup: Wash the cells with the chloride-containing buffer.
-
CFTR Activation: Add forskolin to the wells to activate CFTR.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline YFP fluorescence.
-
Iodide Influx: Rapidly replace the chloride-containing buffer with the iodide-containing buffer.
-
Data Acquisition: Continue to record the YFP fluorescence over time. CFTR-mediated influx of iodide will quench the YFP fluorescence, leading to a decrease in the signal.[9]
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. The inhibitory effect of this compound is determined by comparing the quenching rate in treated wells to that of control wells.
Mandatory Visualizations
CFTR Activation and Inhibition Signaling Pathway
The following diagram illustrates the canonical cAMP-PKA signaling pathway leading to CFTR activation and the subsequent inhibition by this compound at the channel pore.
Caption: CFTR activation by the cAMP-PKA pathway and its inhibition by this compound.
Ussing Chamber Experimental Workflow
The diagram below outlines the sequential steps of a typical Ussing chamber experiment to measure CFTR inhibition.
Caption: Workflow for a Ussing chamber experiment to assess CFTR inhibition.
Logical Relationship of this compound's Inhibitory Mechanism
This diagram illustrates the logical flow from this compound binding to the ultimate inhibition of chloride ion transport.
Caption: Logical cascade of this compound's inhibitory action.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the CFTR chloride channel. Its mechanism of action, involving direct binding within the channel pore to allosterically modulate gating, provides a clear basis for its inhibitory effects. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals working to understand CFTR physiology and to develop novel therapeutics for diseases associated with CFTR hyperactivation.
References
- 1. pnas.org [pnas.org]
- 2. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 13. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Function of CFTRinh-172
This document provides a comprehensive technical overview of the biological function, mechanism of action, and experimental application of this compound, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel that governs electrolyte and fluid transport across epithelial tissues.[1][2] While its dysfunction due to genetic mutations leads to cystic fibrosis, overactivation of CFTR is implicated in conditions like secretory diarrheas and polycystic kidney disease.[1][2][3]
This compound (3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone) was identified through high-throughput screening as a member of the thiazolidinone class of compounds.[4][5] It is a potent, selective, and reversible inhibitor of CFTR.[5][6][7] This small molecule has become an invaluable tool for studying CFTR's role in physiology and disease and is a leading candidate for therapeutic strategies aimed at reducing epithelial fluid secretion.[1][4][5]
Mechanism of Action: An Allosteric Gating Modulator
Contrary to a simple pore-blocking mechanism, this compound acts as a sophisticated allosteric inhibitor that modulates the channel's gating behavior.[1][3]
Binding Site and Structural Impact: Recent cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds directly inside the CFTR pore.[1][2] Its binding site is located near transmembrane helix 8, a critical element that couples ATP hydrolysis at the nucleotide-binding domains (NBDs) with the channel's gating machinery.[1][2]
The binding of this compound induces a significant conformational change, stabilizing the transmembrane helices in a non-conductive state.[1] This action leads to the collapse of the chloride selectivity filter and blocks the pore from the extracellular side.[1][2]
Effects on Channel Gating and ATP Hydrolysis: Electrophysiological studies show that this compound primarily works by altering the channel's gating kinetics. It significantly increases the mean closed time of the channel, thereby reducing its open probability by over 90%.[6][8] While some studies report a decrease in the mean open time, others suggest it remains unchanged.[6][8] This inhibition is characteristically voltage-independent.[5][9][10]
Crucially, this inhibition of gating occurs without preventing the dimerization of the NBDs.[1][2] However, the conformational lock imposed by the inhibitor allosterically reduces the rate of ATP turnover (kcat) by approximately fourfold, demonstrating a clear link between the pore domain and the channel's catalytic engine.[1]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified across various experimental systems.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell/System | Comments | Reference(s) |
|---|---|---|---|---|
| Ki | ~300 nM | FRT cells (Short-circuit current) | Potent inhibition of overall epithelial Cl- transport. | [5][6][7][9][11] |
| Ki | 0.6 µM | Single-channel patch clamp | For reduction of channel open probability. | [6] |
| Ki (Mutants) | ~0.5 µM | Wild-type, G551D, G1349D CFTR | Similar potency against common CFTR mutants. | [6] |
| Ki (ΔF508) | 0.2 µM | ΔF508 CFTR | Shows slightly higher potency for the most common CF mutation. | [6] |
| IC50 | ~1.0 µM | CFTR-expressing kidney cells | Whole-cell current inhibition. | [4] |
| IC50 | 0.08 µM | WT-CFTR | Dose-response measurement in electrophysiology. | [3] |
| IC50 (K95A) | 0.85 µM | K95A-CFTR mutant | 10-fold increase, confirming a key binding residue. |[3] |
Table 2: Efficacy in Preclinical Models
| Model System | Dosage/Concentration | Effect | Application | Reference(s) |
|---|---|---|---|---|
| In Vivo Mouse Model | 250 µg/kg (IP injection) | >90% reduction in cholera toxin-induced intestinal fluid secretion over 6 hours. | Secretory Diarrhea | [5][6][12] |
| Animal Model of PKD | Not specified | Suppresses cyst growth. | Polycystic Kidney Disease | [7][9][11] |
| In Vitro ATP Hydrolysis | 10 µM | ~4-fold reduction in ATP turnover rate (kcat). | Mechanistic Insight | [1] |
| Single Channel Recording | 10 µM | Reduced open probability of WT CFTR from 0.21 to 0.007. | Channel Gating |[13] |
Biological Effects and Therapeutic Potential
This compound's ability to potently block CFTR-mediated fluid secretion underpins its therapeutic promise.
-
Secretory Diarrheas: In diseases like cholera, bacterial toxins lead to cAMP elevation, causing hyperactivation of CFTR and life-threatening fluid loss. This compound effectively blocks this secretion in animal models, demonstrating its potential as an anti-diarrheal agent.[5][9][12]
-
Polycystic Kidney Disease (PKD): In PKD, CFTR is involved in the fluid secretion that drives cyst expansion. By inhibiting this process, this compound has been shown to slow cyst growth in preclinical models of the disease.[7][9][11]
-
Research Tool: this compound is widely used to create pharmacological models of cystic fibrosis, allowing researchers to study the downstream consequences of CFTR dysfunction, such as inflammation, without confounding genetic variables.[14]
Specificity and Off-Target Effects
While highly selective, it is critical for drug development professionals to be aware of this compound's potential off-target activities, especially at higher concentrations.
Selectivity: this compound shows high specificity for CFTR. At concentrations that fully inhibit CFTR (e.g., 5 µM), it does not significantly affect other ion channels and transporters, including:
Off-Target Effects: Several studies have reported CFTR-independent effects, primarily related to mitochondrial function.
-
Mitochondrial Respiration: this compound can inhibit mitochondrial respiration and increase the production of reactive oxygen species (ROS).[9][11][16]
-
Inflammatory Signaling: In some cell lines, this compound was found to induce the nuclear translocation of NF-κB, a key inflammatory transcription factor, independent of its action on CFTR.[16]
-
Cytotoxicity: Cell viability can be affected at concentrations of 5-10 µM and higher, which may be linked to its effects on mitochondria.[4]
Key Experimental Protocols
Protocol: Ussing Chamber Short-Circuit Current (Isc) Assay
This assay measures net ion transport across an epithelial monolayer and is the gold standard for quantifying CFTR activity.
Methodology:
-
Cell Culture: Grow a high-resistance monolayer of CFTR-expressing epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial cells) on permeable filter supports.
-
Chamber Mounting: Mount the filter support between the two halves of an Ussing chamber, separating the apical and basolateral bathing solutions.
-
Permeabilization (Optional): To isolate apical membrane currents, the basolateral membrane can be permeabilized with nystatin.
-
Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion flow.
-
CFTR Activation: Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin or CPT-cAMP) to the bathing solution, causing an increase in Isc.
-
Inhibition: Once the stimulated current is stable, add this compound to the apical bathing solution in a dose-response fashion.
-
Data Analysis: Record the decrease in Isc to determine the inhibitory potency (Ki or IC50).
Protocol: Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through single CFTR channels, providing detailed insight into gating kinetics.
Methodology:
-
Cell Preparation: Use cells expressing the desired CFTR variant (e.g., CHO or HEK cells).
-
Pipette Formation: Create a glass micropipette with a tip diameter of ~1 µm.
-
Seal Formation: Gently press the pipette against the cell membrane to form a high-resistance (>1 GΩ) "gigaseal".
-
Patch Excision: Excise the patch of membrane under the pipette tip into an "inside-out" configuration, exposing the cytoplasmic face of the channel to the bath solution.
-
Channel Activation: Activate CFTR by adding PKA and Mg-ATP to the bath solution.
-
Data Acquisition: Apply a constant holding potential and record the picoampere-level currents corresponding to the opening and closing of a single channel.
-
Inhibitor Application: Perfuse the bath with a solution containing this compound.
-
Data Analysis: Analyze the recordings to determine changes in mean open time, mean closed time, and open probability (Po).
Protocol: In Vivo Mouse Intestinal Fluid Secretion Assay
This model directly assesses the efficacy of this compound in a physiological context relevant to secretory diarrhea.[5]
Methodology:
-
Animal Preparation: Anesthetize an adult mouse according to an approved animal care protocol.
-
Surgical Procedure: Through a midline abdominal incision, expose the small intestine. Create a series of closed intestinal loops (~2-3 cm each) using surgical sutures, ensuring blood supply remains intact.
-
Inhibitor Administration: Administer this compound (e.g., 250 µg/kg) via intraperitoneal (IP) injection.[5]
-
Toxin Injection: Inject a small volume of cholera toxin in saline into the lumen of alternating loops. Inject control loops with saline only.
-
Incubation: Return the intestine to the abdominal cavity, close the incision, and allow the animal to recover from anesthesia for a set period (e.g., 6 hours).[5]
-
Measurement: Euthanize the mouse and carefully re-expose the intestine. Excise the loops and measure the amount of fluid accumulation by weighing each loop and subtracting its initial empty weight.
-
Data Analysis: Compare fluid accumulation in toxin-treated loops between vehicle- and this compound-treated animals.
Conclusion
This compound is a cornerstone compound for the study of CFTR biology. Its well-characterized mechanism as an allosteric gating modulator, combined with its high potency and selectivity, makes it an exceptional research tool and a viable therapeutic lead. Structural studies have provided a clear basis for its inhibitory action, paving the way for structure-based design of next-generation inhibitors. For drug development professionals, understanding its efficacy in preclinical models of secretory diarrhea and polycystic kidney disease, while also being mindful of its potential mitochondrial off-target effects, is essential for its continued investigation and potential clinical translation.
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. CFTRinh 172 | CFTR | Tocris Bioscience [tocris.com]
- 12. apexbt.com [apexbt.com]
- 13. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 16. Cystic fibrosis transmembrane regulator inhibitors CFTR(inh)-172 and GlyH-101 target mitochondrial functions, independently of chloride channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CFTRinh-172: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CFTRinh-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document details its mechanism of action, inhibitory properties, and the key experimental protocols used for its evaluation, serving as a comprehensive resource for professionals in the field.
Mechanism of Action and Binding Site
This compound acts as a direct, reversible, and allosteric inhibitor of the CFTR protein.[1] Cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds within the CFTR pore, near transmembrane helix 8.[2][3] This binding site is located on the cytoplasmic face of the protein, specifically interacting with amino acid residues from transmembrane segments 1, 6, 8, 9, and 12.[4] The interaction is primarily through hydrophobic interactions and a salt bridge.[4]
The binding of this compound stabilizes the CFTR protein in a closed, non-conductive conformation.[1][2] This occurs by collapsing the chloride selectivity filter and blocking the pore from the extracellular side.[2][3] While it inhibits channel gating, this compound does so without preventing the dimerization of the nucleotide-binding domains (NBDs).[2][3] This allosteric mechanism involves conformational changes following inhibitor binding.[4] The inhibitor reduces the open probability of the channel by increasing the mean closed time, without significantly altering the mean open time or the unitary conductance.[5][6] Furthermore, this compound has been shown to allosterically inhibit the ATP turnover rate of CFTR, reducing the maximum rate of ATP hydrolysis (kcat) without significantly changing the Michaelis-Menten constant (Km) for ATP.[2]
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified across various experimental systems and CFTR variants. The following table summarizes key quantitative data.
| Parameter | Value | Cell/System | Comments | Reference |
| IC50 | ~300 nM - 1 µM | Epithelial cells | Varies with cell type and experimental conditions. | [1] |
| 0.38 µM | FRT cells expressing human wild-type CFTR | Measured by short-circuit current. | [7] | |
| 0.08 ± 0.01 µM | WT-CFTR | Dose-response relationship. | [8] | |
| Ki | ~300 nM | Not specified | Potent and selective blocker. | [6] |
| ~0.6 µM | Not specified | Reduces open probability by >90%. | [5] | |
| ~0.5 µM | Wild-type, G551D, and G1349D CFTR | Similar potency for these variants. | [5] | |
| 0.2 µM | ΔF508 CFTR | Significantly more potent on this mutant. | [5] | |
| Effect on Open Probability (Po) | Reduced from 0.21 to 0.007 | WT CFTR in planar lipid bilayer | Measured in the presence of 10 µM this compound. | [2] |
| Reduced from 0.79 to 0.0011 | E1371Q CFTR in planar lipid bilayer | Measured in the presence of 10 µM this compound. | [2] | |
| Effect on Mean Open Dwell Time | Reduced from 487 ms to 109 ms | WT CFTR | A fivefold reduction. | [2] |
| Effect on ATP Hydrolysis (kcat) | Decreased from 22.0 to 5.2 ATP/protein/min | PKA-phosphorylated WT CFTR | A fourfold decrease in the presence of 10 µM this compound. | [2] |
| Reversibility | Reversible | Epithelial cells | t1/2 for reversal after washout is ~5 minutes. | [6][9] |
| Time to Inhibition | Complete in ~10 minutes | Epithelial cells | t1/2 for inhibition is ~4 minutes. | [6][9] |
Specificity and Off-Target Effects
While identified as a potent and specific CFTR inhibitor, studies have shown that at higher concentrations, this compound can exhibit off-target effects.[1][10]
-
VSORC: this compound inhibits the volume-sensitive outwardly rectifying (VSORC) chloride conductance at concentrations greater than 5 µM.[1]
-
CaCC: It does not affect the Ca2+-dependent chloride conductance (CaCC) at concentrations up to 10 µM.[1]
-
Other Channels and Transporters: At concentrations that fully inhibit CFTR, this compound does not inhibit non-CFTR Cl– channels, multidrug resistance protein-1 (MDR-1), or ATP-sensitive K+ channels.[10] However, other studies suggest it can inhibit store-operated calcium entry (SOCE) and human αβγ-ENaC-mediated currents.[11][12]
Experimental Protocols
The in vitro characterization of this compound relies on several key experimental techniques.
Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through single CFTR channels in a patch of cell membrane.[13]
Methodology:
-
Cell Preparation: Culture cells expressing CFTR (e.g., Chinese Hamster Ovary (CHO) cells transiently transfected with CFTR) on glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with an appropriate intracellular solution.
-
Seal Formation: Form a high-resistance seal (giga-seal) between the micropipette tip and the cell membrane.
-
Configuration: Establish a whole-cell or excised inside-out patch configuration.
-
CFTR Activation: Activate CFTR channels by perfusing the cell with a solution containing a cAMP agonist, such as forskolin, and ATP.
-
Inhibitor Application: Once a stable CFTR current is established, apply increasing concentrations of this compound to the bath solution.[1]
-
Data Acquisition: Record the current at various membrane potentials using a patch-clamp amplifier and appropriate software.[14]
-
Analysis: Analyze the data to determine the effect of this compound on channel open probability, conductance, and gating kinetics.
Ussing Chamber Assay
The Ussing chamber is used to measure ion transport across an epithelial monolayer.[13][15]
Methodology:
-
Cell Culture: Grow a confluent monolayer of polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) on permeable supports.[15]
-
Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[15]
-
Equilibration: Add appropriate physiological solutions to both chambers and allow the system to equilibrate.
-
Measurement: Measure the transepithelial voltage and short-circuit current (Isc) using a voltage clamp. The Isc represents the net ion transport across the epithelium.[15]
-
CFTR Activation and Inhibition:
-
Data Analysis: Calculate the change in Isc in response to this compound to determine its inhibitory potency.
Halide-Sensitive YFP Quenching Assay
This high-throughput screening assay measures CFTR-mediated iodide transport by monitoring the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).
Methodology:
-
Cell Line: Use cells co-expressing CFTR and a halide-sensitive YFP (e.g., YFP-H148Q).
-
Cell Plating: Plate cells in a multi-well format suitable for fluorescence reading.
-
CFTR Activation: Stimulate CFTR activity using a cocktail of activators (e.g., forskolin, genistein).
-
Inhibitor Incubation: Incubate cells with varying concentrations of this compound.
-
Iodide Addition and Fluorescence Measurement: Simultaneously add an iodide-containing solution and measure the rate of YFP fluorescence quenching using a fluorescence plate reader. The rate of quenching is proportional to the rate of iodide influx through CFTR.
-
Data Analysis: Determine the concentration-dependent inhibition of iodide transport by this compound.
ATP Hydrolysis Assay
This biochemical assay measures the effect of this compound on the ATPase activity of purified CFTR.
Methodology:
-
CFTR Purification: Purify PKA-phosphorylated wild-type CFTR protein.
-
Reaction Setup: Prepare a reaction mixture containing the purified CFTR, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at a controlled temperature.
-
Measurement of ATP Hydrolysis: Measure the rate of ATP hydrolysis, for example, by quantifying the amount of inorganic phosphate produced over time using a colorimetric assay.
-
Data Analysis: Fit the data to the Michaelis-Menten equation to determine the effect of this compound on the Km for ATP and the kcat of the enzyme.[2]
Visualized Pathways and Workflows
The following diagrams illustrate key aspects of this compound characterization.
References
- 1. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of CFTR gating by this compound binding in the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cff.org [cff.org]
- 14. researchgate.net [researchgate.net]
- 15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CFTRinh-172 Binding Site on the CFTR Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of CFTRinh-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Understanding this interaction is crucial for the development of therapeutics for diseases such as secretory diarrhea and autosomal dominant polycystic kidney disease, where CFTR is hyperactivated.
Introduction to CFTR and this compound
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as a phosphorylation- and ATP-gated anion channel.[1][2][3] It plays a critical role in regulating electrolyte and fluid balance across epithelial tissues.[4] While loss-of-function mutations in the CFTR gene lead to cystic fibrosis, its hyperactivation is implicated in other diseases.[4][5][6]
This compound, a thiazolidinone derivative, was identified as a potent and specific reversible inhibitor of CFTR.[7] It is widely used as a research tool to study CFTR gating mechanisms and is a therapeutic candidate for diseases involving CFTR hyperactivation.[4]
The this compound Binding Site: Location and Molecular Interactions
Recent advancements in cryogenic electron microscopy (cryo-EM) have provided a high-resolution structure of CFTR in complex with this compound, definitively identifying its binding site.[4][8][9]
Location: this compound binds within the central ion-conducting pore of the CFTR protein, near the extracellular side of the membrane.[4][6][8][9] The binding pocket is formed by the convergence of several transmembrane (TM) helices from both transmembrane domains (TMDs) of CFTR.
Interacting Residues: The inhibitor is wedged between transmembrane helices TM1, TM6, TM8, TM9, and TM12.[4][6][8] The three-ring structure of this compound engages in multiple interactions with the protein:
-
Hydrophobic Interactions: The majority of the interactions are hydrophobic in nature.[6][8]
-
Salt Bridge: A key interaction is a salt bridge formed between the carboxylate group on ring C of this compound and the side chain of Lysine 95 (K95) in TM1.[10]
-
Buried Rings: Rings A and B of the compound are completely buried within the protein, while ring C is exposed to the aqueous pore.[4] The trifluoromethyl group (CF3) on ring A is essential for its inhibitory activity.[4]
Mechanism of Allosteric Inhibition
This compound is not a simple pore blocker but acts as an allosteric inhibitor, modulating the channel's gating behavior.[5][7][8][11]
-
Stabilization of a Non-Conductive State: Binding of this compound stabilizes the transmembrane helices in a unique, pore-closed conformation that is distinct from previously observed structures.[4][12]
-
Collapse of the Selectivity Filter: This stabilized conformation leads to the collapse of the chloride selectivity filter.[4][9] Specifically, TM1 undergoes a rotation that moves the side chain of Isoleucine 106 (I106) into the space normally occupied by a chloride ion, thus blocking the conduction pathway from the extracellular side.[12]
-
Inhibition of Gating and ATP Turnover: While this compound inhibits channel gating, it does so without preventing the dimerization of the nucleotide-binding domains (NBDs).[4][9] However, the inhibitor allosterically reduces the rate of ATP hydrolysis. The presence of 10 µM this compound was found to decrease the saturating ATP turnover rate (kcat) by approximately fourfold.[4] This suggests that the conformational changes induced in the TMDs are transmitted to the NBDs, affecting their catalytic activity.[4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the inhibition of CFTR by this compound.
| Parameter | Value | CFTR Variant | Experimental Condition | Reference |
| Ki (Short-Circuit Current) | 300 nM | Wild-Type | FRT cells | [13] |
| Ki (Single Channel) | 0.6 µM | Wild-Type | Planar lipid bilayer | [13] |
| IC50 | ~300 nM - 1 µM | Wild-Type | Epithelial cells | [7] |
| IC50 | 0.08 ± 0.01 µM | Wild-Type | - | [14] |
| IC50 with 200 nM VX-770 | 0.25 ± 0.02 µM | Wild-Type | - | [14] |
| IC50 with 1 µM VX-770 | 0.42 ± 0.01 µM | Wild-Type | - | [14] |
| Effect on Open Probability (Po) | Reduced from 0.21 to 0.007 | Wild-Type | 10 µM this compound | [4][15] |
| Effect on Open Probability (Po) | Reduced from 0.79 to 0.0011 | E1371Q | 10 µM this compound | [4][15] |
| ATP Turnover (kcat) - Control | 22.0 ± 2.2 ATP/protein/min | Wild-Type | Saturating ATP | [4] |
| ATP Turnover (kcat) - with Inhibitor | 5.2 ± 1.0 ATP/protein/min | Wild-Type | 10 µM this compound | [4] |
Experimental Protocols
The elucidation of the this compound binding site and its mechanism of action has relied on a combination of sophisticated biophysical and biochemical techniques.
-
Objective: To determine the high-resolution three-dimensional structure of the CFTR protein in complex with this compound.
-
Methodology:
-
Protein Expression and Purification: Human CFTR (often with a stabilizing mutation like E1371Q to prolong the ATP-bound state) is expressed in a suitable system (e.g., BacMam system in mammalian cells).[10] The protein is then solubilized from the membrane using detergents and purified via affinity chromatography.
-
Complex Formation: Purified, phosphorylated CFTR is incubated with an excess of this compound and ATP to form the inhibitor-bound complex.
-
Grid Preparation and Data Collection: The protein-inhibitor complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope. Thousands of particle images are collected.
-
Image Processing and 3D Reconstruction: The images are processed to reconstruct a high-resolution 3D density map of the complex.[4]
-
Model Building and Refinement: An atomic model of the CFTR-CFTRinh-172 complex is built into the cryo-EM density map and refined to yield the final structure.[10] This allows for the precise identification of the inhibitor's position and its interactions with specific amino acid residues.[4][9]
-
-
Objective: To measure the functional effects of this compound on the ion channel activity of CFTR.
-
Methodology:
-
Cell Preparation: Mammalian cells (e.g., CHO or HEK cells) are transiently transfected to express the desired CFTR variant.[11]
-
Patch Formation: A glass micropipette is used to form a high-resistance seal with the cell membrane. The pipette is then pulled away to excise a small patch of the membrane, with the intracellular side facing the bath solution (inside-out configuration).
-
Channel Activation: The CFTR channels in the patch are activated by adding Protein Kinase A (PKA) and ATP to the bath solution.
-
Inhibitor Application: Once stable channel activity is recorded, this compound is perfused into the bath at various concentrations.
-
Data Analysis: The single-channel currents are recorded and analyzed to determine the effects of the inhibitor on parameters such as open probability (Po), mean open time, and mean closed time.[11][13] Dose-response curves are generated to calculate IC50 values.[15]
-
-
Objective: To monitor the conformational dynamics of CFTR, specifically the dimerization of the NBDs, in the presence of this compound.
-
Methodology:
-
Protein Labeling: Cysteine residues are introduced at specific sites on the two NBDs of CFTR via site-directed mutagenesis. These cysteines are then labeled with donor and acceptor fluorophores.
-
Reconstitution: The labeled CFTR is reconstituted into liposomes or nanodiscs.
-
Data Acquisition: The reconstituted protein is observed using a total internal reflection fluorescence (TIRF) microscope. FRET efficiency is measured for individual molecules, which reports on the distance between the two NBDs.
-
Analysis: The experiments are performed in the presence and absence of this compound. The results indicate that the inhibitor does not prevent the NBDs from dimerizing, providing evidence against a mechanism that involves blocking this essential gating step.[4][9]
-
-
Objective: To validate the amino acid residues identified by cryo-EM as being critical for this compound binding.
-
Methodology:
-
Mutation Design: Based on the structural data, specific residues within the putative binding pocket are selected for mutation (e.g., substitution with alanine or another amino acid).
-
Mutagenesis: Plasmids containing the CFTR cDNA are modified using standard molecular biology techniques to introduce the desired mutations.
-
Functional Assay: The mutant CFTR proteins are expressed in cells, and their sensitivity to this compound is assessed using electrophysiology (patch-clamp).
-
Analysis: A significant increase in the IC50 value for a mutant compared to the wild-type protein indicates that the mutated residue is important for inhibitor binding and efficacy.[6][8]
-
Visualizations
Caption: Experimental workflow for identifying and validating the this compound binding site.
Caption: Allosteric inhibition pathway of CFTR by this compound.
Caption: Simplified CFTR gating cycle showing the points of intervention by this compound.
Conclusion and Future Directions
The precise localization of the this compound binding site within the CFTR pore and the elucidation of its allosteric inhibitory mechanism represent a significant milestone in CFTR pharmacology.[4] Cryo-EM studies have revealed that the inhibitor stabilizes a unique closed-pore conformation, providing a structural basis for its potent efficacy.[4][9] This detailed molecular understanding reconciles previous biophysical observations and provides a solid foundation for the structure-based design of new, more potent, and specific inhibitors for treating secretory diarrhea and polycystic kidney disease. The finding that both inhibitors and potentiators interact with TM8 highlights this helix as a critical hub for allosteric modulation of CFTR activity.[4] Future research can now leverage this structural information to develop next-generation therapeutics targeting CFTR hyperactivation.
References
- 1. respiratorygenetherapy.org.uk [respiratorygenetherapy.org.uk]
- 2. mdpi.com [mdpi.com]
- 3. Structural mechanisms of CFTR function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 6. Allosteric inhibition of CFTR gating by this compound binding in the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CFTRinh-172 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CFTRinh-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, in a variety of cell culture-based experiments.
Introduction
This compound, a thiazolidinone derivative, is a widely used tool in cystic fibrosis research and for studying the physiological roles of CFTR.[1] It acts as a reversible, voltage-independent blocker of the CFTR chloride channel.[2][3] Understanding its proper application is crucial for obtaining accurate and reproducible results. This document outlines the mechanism of action, provides protocols for its use, and details important considerations for experimental design.
Mechanism of Action
This compound functions by binding directly to the CFTR protein within the pore, near transmembrane helix 8.[4][5] This binding event stabilizes a closed conformation of the channel, thereby obstructing the ion conduction pathway and inhibiting channel gating.[4][6] It does not act as a simple pore blocker but rather as a gating modulator, increasing the mean closed time of the channel.[7] While highly selective for CFTR, it is important to note potential off-target effects, particularly at higher concentrations.
Data Presentation: Quantitative Parameters
For effective experimental design, key quantitative data for this compound are summarized below.
| Parameter | Value | Cell Type/System | Reference |
| Inhibitory Potency (Ki) | ~300 nM | FRT cells expressing human CFTR | [2][3][8] |
| IC50 | ~0.87 - 1.07 µM | CFTR-expressing cells (DCT) | [1] |
| Effective Concentration Range | 0.5 - 20 µM | Various cell lines | [1][9] |
| Cytotoxic Concentration (24h exposure) | > 20 µM (significant at 50 µM) | CFTR-expressing kidney cells | [1][9] |
| Solubility in DMSO | Up to 100 mM | - | [2][3] |
| Time to complete inhibition | ~10 minutes (t1/2 = 4 minutes) | FRT cells | [8][10] |
| Reversibility (washout t1/2) | ~5 minutes | FRT cells | [8][10] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's information, weigh out the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM to 100 mM).[2][3][8]
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming at 37°C for 10 minutes or brief sonication.[11]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
General Protocol for CFTR Inhibition in Cell Culture
Objective: To inhibit CFTR function in cultured cells for downstream analysis.
Materials:
-
Cultured cells expressing CFTR
-
Complete cell culture medium
-
This compound stock solution (prepared as in 4.1)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
On the day of the experiment, prepare the working concentration of this compound by diluting the stock solution in pre-warmed complete cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[12] A vehicle control (medium with the same concentration of DMSO) should always be included in the experimental design.
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired period. The time required for complete inhibition is approximately 10 minutes.[8][10]
-
Proceed with the downstream application (e.g., functional assays, gene expression analysis).
Ussing Chamber Assay for CFTR-mediated Ion Transport
Objective: To measure the effect of this compound on CFTR-mediated chloride transport across a polarized epithelial monolayer.
Materials:
-
Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) or human bronchial epithelial cells) grown on permeable supports (e.g., Transwells)
-
Ussing chamber system
-
Ringer's solution
-
Forskolin and IBMX (to stimulate CFTR activity)
-
This compound
Protocol:
-
Mount the permeable support with the confluent cell monolayer in the Ussing chamber.
-
Add Ringer's solution to both the apical and basolateral chambers.
-
Equilibrate the system and measure the baseline short-circuit current (Isc).
-
To activate CFTR, add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to the apical side. An increase in Isc indicates CFTR activation.[13]
-
Once a stable stimulated Isc is achieved, add this compound to the apical chamber in a dose-dependent manner.
-
Record the inhibition of the Isc. The decrease in current reflects the inhibition of CFTR-mediated chloride secretion.[13]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS in HCl)
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 50 µM) for the desired exposure time (e.g., 24 hours).[1][9] Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, remove the treatment medium.
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 562 nm using a microplate reader.[1] Cell viability is proportional to the absorbance.
Mandatory Visualizations
Signaling Pathway
References
- 1. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFTRinh 172 | CFTR | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. pnas.org [pnas.org]
- 5. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Inhibiting CFTR through inh-172 in primary neutrophils reveals CFTR-specific functional defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CFTRinh-172 in Ussing Chamber Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues.[1][2] While its activation is key for treating cystic fibrosis, selective inhibition of CFTR presents a therapeutic strategy for conditions like secretory diarrhea and autosomal dominant polycystic kidney disease.[1][2] CFTRinh-172 is a potent, selective, and reversible thiazolidinone inhibitor of the CFTR chloride channel, making it an invaluable tool for studying CFTR function and for screening potential therapeutic agents.[3][4][5]
These application notes provide a comprehensive guide to using this compound in Ussing chamber experiments, a gold-standard method for studying epithelial ion transport.[6] The Ussing chamber allows for the measurement of short-circuit current (Isc), a direct indicator of net ion movement across an epithelial monolayer.[6]
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the CFTR protein.[1] Cryo-electron microscopy has revealed that this compound binds within the CFTR pore, near transmembrane helix 8.[1][2] This binding event stabilizes a conformation where the chloride selectivity filter collapses, leading to a blockage of the pore from the extracellular side.[1][2] While it inhibits channel gating, this compound does not prevent the dimerization of the nucleotide-binding domains.[1][2] Studies have shown that it increases the mean closed time of the channel without altering its mean open time or unitary conductance.[3][7]
Signaling Pathway of CFTR Activation and Inhibition
The following diagram illustrates the signaling pathway leading to CFTR activation and its subsequent inhibition by this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Type/Condition | Reference |
| Kᵢ | 300 nM | FRT cells (short-circuit current) | [3] |
| Kᵢ | 0.6 µM | FRT cells (channel open probability) | [3] |
| IC₅₀ | ~1 µM | DCT cells (kidney) | [4] |
| IC₅₀ | 0.08 ± 0.01 µM | WT-CFTR | [8] |
| IC₅₀ | 0.25 ± 0.02 µM | WT-CFTR with 200 nM VX-770 | [8] |
| IC₅₀ | 0.42 ± 0.01 µM | WT-CFTR with 1 µM VX-770 | [8] |
Table 2: Effects of this compound on Short-Circuit Current (Isc)
| Cell Type | Treatment | % Inhibition of Isc | Reference |
| Human Bronchial Epithelial Cells | Apical this compound | Not specified, but effective | [9] |
| Serous Cells (Human Airway Gland) | This compound | ~60% of baseline Cl⁻ secretion | [10] |
| Mucous Cells (Human Airway Gland) | This compound | ~70% of baseline Cl⁻ secretion | [10] |
| CFTR+/− Mouse Colon | 20 µM this compound | Decrease of 18 ± 2 µA | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[3]
-
Storage: Store the stock solution at -20°C.
-
Working Dilution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate physiological buffer (e.g., Krebs-Ringer Bicarbonate solution). Ensure the final DMSO concentration does not exceed a level that affects cell viability or channel function (typically <0.1%).
Ussing Chamber Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific epithelial cell type and experimental setup.
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Water-jacketed reservoirs maintained at 37°C
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Epithelial cells grown on permeable supports (e.g., Snapwell™ or Transwell®)
-
Krebs-Ringer Bicarbonate (KRB) solution, pre-warmed to 37°C and gassed with carbogen
-
CFTR activators (e.g., Forskolin, IBMX, CPT-cAMP)
-
This compound
-
Other channel blockers as needed (e.g., Amiloride for ENaC)
Experimental Workflow Diagram:
Procedure:
-
System Preparation: Assemble the Ussing chamber system. Fill the water-jacketed reservoirs with 37°C water. Equilibrate the KRB solution by warming to 37°C and continuously bubbling with carbogen gas.
-
Mounting the Epithelium: Carefully mount the permeable support containing the confluent epithelial monolayer between the two halves of the Ussing chamber, ensuring a tight seal.
-
Adding Buffers: Fill both the apical and basolateral chambers with an equal volume of the pre-warmed and gassed KRB solution.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes, during which the transepithelial voltage (Vte) and resistance (Rte) should stabilize.
-
Short-Circuit Current Measurement: Switch the amplifier to voltage-clamp mode and clamp the Vte to 0 mV. The resulting current is the short-circuit current (Isc). Record the baseline Isc.
-
ENaC Inhibition (Optional): To isolate CFTR-mediated chloride secretion, other ion transport pathways may need to be blocked. Add amiloride (typically 10-100 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC). Record the Isc until a new stable baseline is reached.[6][12]
-
CFTR Activation: To activate CFTR, add a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to both the apical and basolateral chambers.[13] This will stimulate an increase in Isc, which should be recorded until it reaches a stable plateau.
-
CFTR Inhibition: Once the stimulated Isc is stable, add this compound (typically 10-20 µM) to the apical chamber.[6][11][12] This will cause a rapid decrease in Isc.
-
Data Recording: Continue recording until the inhibited Isc reaches a stable level. The difference in Isc before and after the addition of this compound represents the CFTR-dependent component of the current.[6]
-
Chamber Cleanup: To prevent cross-contamination, especially with potent compounds like this compound, it is recommended to wash the chambers thoroughly after each experiment. A suggested cleaning protocol involves washing with a sodium phosphate tribasic solution followed by a dilute hydrochloric acid solution.[6]
Data Interpretation
The primary output of this experiment is the change in short-circuit current (ΔIsc) in response to CFTR activation and subsequent inhibition.
-
ΔIsc (Stimulation): The increase in Isc after the addition of forskolin (or other activators) reflects the total cAMP-stimulated anion secretion.
-
ΔIsc (Inhibition): The decrease in Isc after the addition of this compound is a direct measure of the CFTR-mediated chloride current.
By comparing the ΔIsc under different experimental conditions (e.g., testing various drug candidates), researchers can quantify the specific effects on CFTR channel function.
Troubleshooting and Considerations
-
Cell Viability: this compound has been shown to be non-toxic to FRT cells at concentrations up to 100 µM for 24 hours.[3] However, cytotoxicity should be assessed for the specific cell type and experimental duration.
-
Specificity: While this compound is highly selective for CFTR, at higher concentrations (>5 µM) it may also inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel.[4] It is important to use the lowest effective concentration to ensure specificity.
-
Reversibility: The inhibition by this compound is reversible.[3][4] Washing out the inhibitor should lead to a recovery of the CFTR-mediated current.
-
Apical vs. Basolateral Addition: this compound is effective when added to the apical (mucosal) side of the epithelium.[9][13]
-
Temperature and pH: Maintaining a constant physiological temperature (37°C) and pH (typically 7.4) is critical for reproducible results.[10][14]
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 7. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CFTR and calcium-activated chloride channels in primary cultures of human airway gland cells of serous or mucous phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ussing Chamber Measurements for CFTR Function [bio-protocol.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. physiologicinstruments.com [physiologicinstruments.com]
Application of CFTRinh-172 in Organoid Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and its dysfunction is the underlying cause of cystic fibrosis (CF). Organoid models, particularly those derived from intestinal and airway epithelia, have emerged as powerful tools for studying CFTR function and evaluating the efficacy of CFTR modulators. CFTRinh-172 is a potent and specific inhibitor of the CFTR protein. In organoid research, it serves as an essential negative control to validate that experimental observations, such as forskolin-induced swelling, are directly mediated by CFTR activity. This document provides detailed application notes and protocols for the use of this compound in organoid-based assays.
Mechanism of Action
This compound acts as a direct gating inhibitor of the CFTR channel. Recent cryo-electron microscopy studies have revealed that this compound binds within the pore of the CFTR channel.[1] This binding allosterically modulates the channel's conformation, leading to the inhibition of ion flow.[1] In the context of the widely used Forskolin-Induced Swelling (FIS) assay, forskolin activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the CFTR channel, leading to chloride and fluid secretion into the organoid lumen and subsequent swelling. This compound blocks this process by directly inhibiting the activated CFTR channel, thus preventing or reversing the swelling.
Key Applications in Organoid Models
-
Validation of CFTR Function: this compound is used to confirm that organoid swelling is dependent on CFTR activity. The significant reduction of forskolin-induced swelling upon treatment with this compound provides strong evidence for CFTR-mediated fluid secretion.[2][3]
-
Assessing CFTR Modulator Efficacy: In studies evaluating CFTR potentiators and correctors, this compound is used to establish the baseline of CFTR inhibition, allowing for a more accurate quantification of the rescue of CFTR function by modulator compounds.[4][5]
-
Investigating Epithelial Physiology: Beyond CF research, this compound can be employed in organoid models of various epithelial tissues, such as the epididymis, to investigate the role of CFTR in fluid and electrolyte transport.[2][3]
Data Presentation: Quantitative Effects of this compound on Organoid Swelling
The following tables summarize the quantitative data from studies utilizing this compound in different organoid models.
Table 1: Effect of this compound on Human Epididymis Epithelial (HEE) Organoid Size
| Treatment | Concentration | Incubation Time | Effect on Organoid Size | Reference |
| Forskolin (FSK) | 10 µM | 16 hours | ~20% increase in size | [2][3] |
| This compound | 5 µM | 16 hours | Significant reduction compared to control | [2][3] |
| This compound | 10 µM | 2 hours | Significant reduction compared to control | [3] |
| This compound | 10 µM | 16 hours | Significant reduction compared to control and FSK | [2][3] |
Table 2: General Concentrations of this compound Used in Organoid Assays
| Organoid Type | Assay Type | This compound Concentration | Reference |
| Intestinal Organoids | Forskolin-Induced Swelling (FIS) / Ussing Chamber | 10 µM | [4] |
| Human Nasal Epithelial Organoids | Forskolin-Induced Swelling (FIS) | 100 µM | [6] |
| Nasal Airway Organoids (NAOs) | Forskolin-Induced Swelling (FIS) | 50 µM (in combination with GlyH101) | [7][8] |
Experimental Protocols
Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Intestinal or Nasal Organoids
This protocol is a generalized procedure based on methodologies described for assessing CFTR function in intestinal and nasal organoids.[9][10][11][12][13][14]
Materials:
-
Established human intestinal or nasal organoid cultures
-
Basement membrane matrix
-
96-well plates
-
Organoid culture medium
-
Forskolin (FSK) stock solution
-
This compound stock solution
-
Calcein green AM or other suitable live-cell stain
-
Confocal microscope with live-cell imaging capabilities and environmental control (37°C, 5% CO2)
Procedure:
-
Seeding Organoids:
-
Harvest and mechanically dissociate organoids into small fragments.
-
Count and resuspend 30-80 organoid fragments per well in basement membrane matrix.
-
Seed the organoid-matrix mixture into a 96-well plate.
-
Allow the matrix to solidify at 37°C for 10-15 minutes.
-
Add pre-warmed organoid culture medium to each well.
-
-
Pre-incubation with this compound (for inhibition control wells):
-
Staining:
-
Add Calcein green AM to all wells to a final concentration of 3 µM and incubate for 30 minutes to 1 hour at 37°C.[7]
-
-
Stimulation and Imaging:
-
For the swelling assay, add Forskolin (typically 5-10 µM final concentration) to the appropriate wells (including those pre-treated with this compound).
-
Immediately begin live-cell imaging using a confocal microscope.
-
Acquire images of the organoids in each well at time 0 and at regular intervals (e.g., every 10-15 minutes) for 1-2 hours.[5]
-
-
Data Analysis:
-
Use image analysis software to measure the total area or volume of each organoid at each time point.
-
Normalize the organoid size at each time point to its size at time 0.
-
Plot the relative swelling over time. A significant reduction in swelling in the this compound treated wells compared to the forskolin-only wells confirms CFTR-dependent swelling.
-
Protocol 2: Ussing Chamber Electrophysiological Measurements on Organoid-derived Monolayers
This protocol is for researchers who have access to equipment for measuring ion transport in polarized epithelial monolayers derived from organoids.[4]
Materials:
-
Organoid-derived epithelial monolayers grown on permeable supports
-
Ussing chamber system
-
Symmetrical chloride-bicarbonate buffer
-
Amiloride
-
Forskolin
-
This compound
Procedure:
-
Monolayer Preparation:
-
Dissociate organoids into single cells and seed them onto permeable supports.
-
Culture until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chamber system with symmetrical chloride-bicarbonate buffer on both the apical and basolateral sides.
-
Maintain the temperature at 37°C.
-
Measure the baseline short-circuit current (Isc).
-
-
Pharmacological Manipulation:
-
Add amiloride (e.g., 30-100 µM) to the apical side to block the epithelial sodium channel (ENaC).[4]
-
Add forskolin (e.g., 10 µM) to the basolateral side to activate CFTR. An increase in Isc indicates CFTR-mediated chloride secretion.[4]
-
Add this compound (e.g., 10 µM) to the apical side. A subsequent decrease in the forskolin-stimulated Isc confirms that the current is carried by CFTR.[4]
-
-
Data Analysis:
-
Quantify the change in Isc in response to each compound. The magnitude of the Isc reduction after adding this compound represents the CFTR-dependent current.
-
Mandatory Visualizations
References
- 1. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. An organoid model to assay the role of CFTR in the human epididymis epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validating organoid-derived human intestinal monolayers for personalized therapy in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Culture and Imaging of Human Nasal Epithelial Organoids [jove.com]
- 7. Measuring cystic fibrosis drug responses in organoids derived from 2D differentiated nasal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring cystic fibrosis drug responses in organoids derived from 2D differentiated nasal epithelia | Life Science Alliance [life-science-alliance.org]
- 9. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 13. researchgate.net [researchgate.net]
- 14. Repeatability and reproducibility of the Forskolin-induced swelling (FIS) assay on intestinal organoids from people with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Polycystic Kidney Disease with CFTRinh-172
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the proliferation of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1][2] A key driver of cyst expansion is the transepithelial secretion of fluid into the cyst lumen, a process highly dependent on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[3][4][5] Elevated levels of cyclic adenosine monophosphate (cAMP) in cystic cells lead to the hyperactivation of CFTR, promoting chloride and fluid secretion.[3][6][7][8] Consequently, inhibiting CFTR has emerged as a promising therapeutic strategy to impede cyst growth.[3][5][9]
CFTRinh-172 is a potent and selective small-molecule inhibitor of the CFTR chloride channel.[10][11] It belongs to the thiazolidinone class of inhibitors and has been demonstrated to effectively slow cyst growth in various preclinical models of PKD.[3][4][12] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the pathophysiology of PKD and to evaluate potential therapeutic interventions.
Mechanism of Action
This compound functions as a voltage-independent blocker of the CFTR channel.[11] Structural studies have revealed that this compound binds within the CFTR pore, near transmembrane helix 8.[6][13][14] This binding stabilizes a closed conformation of the channel, effectively obstructing the chloride ion conduction pathway.[6][13][14] By inhibiting CFTR-mediated chloride secretion, this compound reduces the driving force for fluid accumulation within the cysts, thereby slowing their expansion.[3][5]
Signaling Pathway
Data Presentation
Table 1: In Vitro Efficacy of CFTR Inhibitors on Cyst Growth
| Compound | Model | Concentration (µM) | Effect on Cyst Growth | Reference |
| Tetrazolo-CFTRinh-172 | MDCK cell cysts | Not specified | Near-complete suppression | [3][4] |
| Ph-GlyH-101 | MDCK cell cysts | Not specified | Near-complete suppression | [3][4] |
| Tetrazolo-CFTRinh-172 | Embryonic mouse kidney organ culture | Not specified | >80% inhibition of cyst number and growth | [3][4] |
| Ph-GlyH-101 | Embryonic mouse kidney organ culture | Not specified | >80% inhibition of cyst number and growth | [3][4] |
Table 2: In Vivo Administration and Pharmacokinetics of this compound Analogs
| Compound | Animal Model | Dosage | Route | Urine Concentration (µM) | Kidney Tissue Concentration (µM) | Reference |
| Tetrazolo-CFTRinh-172 | Neonatal Pkd1 knockout mice | 5 mg/kg per day (4 times daily) | Subcutaneous | 3.3 - 3.6 | >3 | [3] |
| Ph-GlyH-101 | Neonatal Pkd1 knockout mice | 5 mg/kg per day (4 times daily) | Subcutaneous | 4.3 - 5.8 | >3 | [3] |
Experimental Protocols
Protocol 1: In Vitro Cyst Formation Assay using Madin-Darby Canine Kidney (MDCK) Cells
This protocol describes a well-established method to model cystogenesis in vitro and to assess the efficacy of CFTR inhibitors.
Materials:
-
MDCK cells
-
Collagen Type I
-
DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin
-
Forskolin or 8-Br-cAMP
-
This compound (and/or its analogs)
-
Multi-well culture plates
-
Microscope with imaging capabilities
Workflow:
Procedure:
-
Cell Preparation: Culture MDCK cells to 80-90% confluency. Harvest the cells using trypsin-EDTA and resuspend in culture medium to create a single-cell suspension.
-
Collagen Matrix Preparation: On ice, mix Collagen Type I with 10x PBS and neutralize with NaOH to a final concentration of 2-3 mg/mL.
-
Seeding: Mix the MDCK cell suspension with the neutralized collagen solution at a density of 2 x 10^4 cells/mL.
-
Plating: Dispense the cell-collagen mixture into pre-warmed multi-well plates and allow it to polymerize at 37°C for 30-60 minutes.
-
Culture: Overlay the collagen gel with culture medium containing a cystogenic agent such as forskolin (10 µM) or 8-Br-cAMP (100 µM) to stimulate cAMP production.
-
Treatment: Add this compound (typically 1-10 µM) or a vehicle control (DMSO) to the culture medium.
-
Incubation: Culture the cells for 7-14 days, replacing the medium with fresh medium containing the test compounds every 2-3 days.
-
Analysis: Monitor cyst development using a phase-contrast microscope. At the end of the experiment, capture images and quantify the number and diameter of cysts using image analysis software.
Protocol 2: Ex Vivo Embryonic Kidney Organ Culture
This protocol provides a more physiologically relevant model to study cyst formation in the context of developing kidney tubules.
Materials:
-
Timed-pregnant mice (E13.5)
-
Dissection microscope and tools
-
Culture medium (e.g., DMEM/F12 with supplements)
-
8-Br-cAMP
-
This compound
-
Cell culture inserts (e.g., Millicell-CM)
-
Six-well culture plates
Procedure:
-
Kidney Dissection: Euthanize a timed-pregnant mouse at embryonic day 13.5 and dissect the embryonic kidneys under sterile conditions.
-
Organ Culture: Place each embryonic kidney on a cell culture insert in a six-well plate containing culture medium.
-
Cyst Induction: Supplement the culture medium with 8-Br-cAMP (100 µM) to induce cyst formation.
-
Inhibitor Treatment: Add this compound (typically 1-10 µM) or vehicle control to the culture medium.
-
Culture and Monitoring: Culture the embryonic kidneys for 4 days, replacing the medium daily. Monitor cyst development and kidney morphology using a dissection microscope.
-
Quantification: After 4 days, image the kidneys and quantify the cystic area or the number and size of individual cysts.
Protocol 3: In Vivo Evaluation in a Pkd1 Knockout Mouse Model
This protocol outlines the in vivo administration of this compound analogs to a genetic mouse model of ADPKD.
Materials:
-
Pkd1flox/-;Ksp-Cre neonatal mice (or other suitable PKD mouse model)
-
Tetrazolo-CFTRinh-172 or other optimized analog
-
Vehicle solution (e.g., DMSO/polyethylene glycol)
-
Syringes and needles for subcutaneous injection
Workflow:
Procedure:
-
Animal Model: Utilize a kidney-specific Pkd1 knockout mouse model (e.g., Pkd1flox/-;Ksp-Cre) that develops a rapid and consistent cystic phenotype.
-
Drug Preparation: Prepare a sterile solution of Tetrazolo-CFTRinh-172 in a suitable vehicle for subcutaneous injection.
-
Dosing: Administer the drug (e.g., 5 mg/kg/day, divided into multiple doses) or vehicle to neonatal mice for a defined period (e.g., 7 days).
-
Monitoring: Monitor the health and body weight of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the kidneys.
-
Outcome Measures:
-
Measure total kidney weight and the ratio of kidney weight to body weight.
-
Perform histological analysis to determine the cystic index (the proportion of the kidney occupied by cysts).
-
Measure blood urea nitrogen (BUN) and serum creatinine to assess renal function.
-
Optionally, measure drug concentrations in kidney and urine samples to confirm therapeutic levels.[3]
-
Conclusion
This compound and its analogs are invaluable pharmacological tools for the investigation of polycystic kidney disease. The protocols and information provided herein offer a framework for researchers to explore the role of CFTR in cystogenesis, to screen for novel therapeutic compounds, and to evaluate the in vivo efficacy of potential treatments for ADPKD. Careful experimental design and adherence to these established methodologies will facilitate the generation of robust and reproducible data, ultimately advancing our understanding and treatment of this debilitating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule CFTR inhibitors slow cyst growth in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological reversal of renal cysts from secretion to absorption suggests a potential therapeutic strategy for managing autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. CFTRinh 172 | CFTR | Tocris Bioscience [tocris.com]
- 12. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CFTRinh-172 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues.[1][2] While activation of CFTR is a key therapeutic strategy for cystic fibrosis, selective inhibition of this channel presents a promising approach for treating secretory diarrheas and autosomal dominant polycystic kidney disease.[1][2] CFTRinh-172 is a potent and selective small-molecule inhibitor of the CFTR chloride channel, identified through high-throughput screening.[3][4] It reversibly blocks the CFTR channel, making it an invaluable tool for studying CFTR function and for the development of new therapeutics.[4][5] These application notes provide detailed protocols for utilizing this compound in common high-throughput screening (HTS) assays.
Mechanism of Action
This compound acts as a direct pore blocker of the CFTR channel.[1][2][6] Cryogenic electron microscopy studies have revealed that this compound binds within the channel pore, near transmembrane helix 8.[1][2] This binding event stabilizes a closed conformation of the channel where the chloride selectivity filter is collapsed, effectively blocking ion conduction from the extracellular side.[1][2] Notably, this compound's inhibitory action does not interfere with the dimerization of the nucleotide-binding domains, a critical step in channel gating.[1][2] It has been shown to bind to both the open and closed states of the channel, with an additional conformational change required to completely shut down conductance after binding.[6]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized across various cell lines and assay formats. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Potency of this compound on Wild-Type CFTR
| Assay Type | Cell Line | Parameter | Value | Reference |
| Short-Circuit Current | FRT cells | Ki | ~300 nM | [4][5] |
| Single-Channel Patch Clamp | CHO cells | Ki | 0.6 µM | [5] |
| Fluorescence-Based Assay | FRT cells | IC50 | ~0.5 µM | [3] |
| Whole-Cell Patch Clamp | Mouse Kidney DCT cells | IC50 | 0.56 - 0.74 µM | [3] |
Table 2: Inhibitory Potency of this compound on Mutant CFTR
| CFTR Mutant | Assay Type | Parameter | Value | Reference |
| G551D | Short-Circuit Current | Ki | ~0.5 µM | [5] |
| G1349D | Short-Circuit Current | Ki | ~0.5 µM | [5] |
Table 3: Off-Target Effects of this compound
| Target | Cell Line | Assay Type | Parameter | Value | Reference |
| VSORC | CFTR-expressing kidney cells | Whole-Cell Patch Clamp | IC50 | 12 µM | [3] |
| VSORC | Non-CFTR-expressing PS120 cells | Whole-Cell Patch Clamp | IC50 | 5.33 µM | [3] |
| CaCC | Kidney cells | Whole-Cell Patch Clamp | Effect | No significant inhibition | [3] |
Experimental Protocols
Fluorescence-Based High-Throughput Screening Assay for CFTR Inhibition
This protocol describes a cell-based assay using a halide-sensitive yellow fluorescent protein (YFP) to measure CFTR-mediated iodide influx. Inhibition of CFTR by compounds like this compound will prevent the quenching of YFP fluorescence upon iodide addition.
Materials:
-
Fischer Rat Thyroid (FRT) cells co-expressing human wild-type CFTR and the YFP-H148Q halide sensor.[5]
-
Cell culture medium (e.g., Coon's modified Ham's F-12) with supplements.
-
Phosphate-buffered saline (PBS).
-
Iodide-containing PBS (137 mM NaI replacing 137 mM NaCl).
-
CFTR activators: Forskolin (10 µM), IBMX (100 µM), and Apigenin (25 µM).[7]
-
This compound stock solution (10 mM in DMSO).[5]
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Seed FRT-CFTR-YFP cells into 96-well plates at a density that forms a confluent monolayer within 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in PBS. The final DMSO concentration should not exceed 0.5%.
-
Assay Initiation:
-
Wash each well three times with 300 µL of PBS, leaving a final volume of 50 µL in each well.[7]
-
Add 10 µL of the CFTR-activating cocktail to each well.[7]
-
Incubate for 5 minutes at room temperature.[7]
-
Add 0.5 µL of the compound solution (e.g., 1 mM stock for a final concentration of 10 µM) to the respective wells.[7]
-
Incubate for 10 minutes at room temperature.[7]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of fluorescence decay for each well.
-
Normalize the rates to a positive control (activators only) and a negative control (no activators or maximal inhibition).
-
Plot the normalized rates against the compound concentration to determine the IC50 value.
-
Short-Circuit Current (Isc) Electrophysiology Assay
This protocol measures transepithelial ion transport as an indicator of CFTR activity. It is a more direct functional assay but with lower throughput than fluorescence-based methods.
Materials:
-
Polarized epithelial cells (e.g., FRT, Calu-3, or primary human bronchial epithelial cells) grown on permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Ussing chamber system with voltage-clamp amplifier.
-
Ringer's solution.
-
CFTR activators (e.g., Forskolin and IBMX).
-
This compound stock solution.
Protocol:
-
Cell Culture: Culture epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.
-
Ussing Chamber Setup:
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed Ringer's solution.
-
Equilibrate the system to 37°C.
-
-
Baseline Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
-
CFTR Activation:
-
Add CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX) to the apical and basolateral chambers to stimulate CFTR-mediated chloride secretion, observed as an increase in Isc.[8]
-
-
CFTR Inhibition:
-
Once the stimulated Isc reaches a stable plateau, add this compound to the apical chamber in a cumulative, dose-dependent manner.
-
Record the decrease in Isc after each addition until a maximal inhibition is achieved.
-
-
Data Analysis:
-
Calculate the percentage of Isc inhibition at each concentration of this compound relative to the maximal stimulated current.
-
Plot the percent inhibition against the this compound concentration to determine the Ki or IC50 value.
-
In Vivo Application Example
A single intraperitoneal injection of this compound at a dose of 250 µg/kg in mice has been shown to reduce cholera toxin-induced intestinal fluid secretion by over 90% for a duration of 6 hours.[4][5] This demonstrates the in vivo efficacy of this compound and its potential as a therapeutic agent for secretory diarrheas.
Safety and Toxicity
This compound has been shown to be non-toxic to FRT cells at concentrations up to 100 µM after 24 hours of incubation.[5] In vivo studies in mice with daily intraperitoneal injections of up to 1,000 µg/kg for 7 days showed no overt toxicity.[4] However, some studies have reported cytotoxicity at concentrations of 5 µM and higher in certain cell lines, so it is advisable to perform toxicity assays for the specific cell line being used.[3]
Conclusion
This compound is a well-characterized and highly effective inhibitor of the CFTR chloride channel. Its potency, selectivity, and reversible nature make it an indispensable tool for high-throughput screening campaigns aimed at identifying novel CFTR modulators and for basic research into CFTR physiology and pathophysiology. The protocols provided here offer a starting point for the implementation of this compound in both fluorescence-based and electrophysiological HTS assays.
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CFTR(inh)-172 | CFTR | Autophagy | TargetMol [targetmol.com]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Analysis with CFTRinh-172
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective inhibitor CFTRinh-172 in the patch-clamp analysis of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. Detailed protocols, data presentation, and visual diagrams are included to facilitate experimental design and execution.
Introduction to CFTR and this compound
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated anion channel crucial for regulating electrolyte and fluid transport across epithelial tissues.[1][2] Dysfunctional CFTR is the underlying cause of cystic fibrosis, while its over-activation can lead to secretory diarrheas.[3] this compound is a potent and selective thiazolidinone inhibitor of CFTR, making it an invaluable tool for studying CFTR function and a potential therapeutic agent for diseases characterized by excessive CFTR activity.[1][4][5][6]
This compound acts by binding within the ion channel pore, near transmembrane helix 8.[1][2] This binding event stabilizes a non-conductive conformation of the channel, effectively blocking the pore from the extracellular side and inhibiting ion flow.[1][2] While it has been described as a pore blocker, evidence also suggests it functions as a gating modulator by increasing the channel's closed time without altering its single-channel conductance.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity derived from various patch-clamp and electrophysiological studies.
Table 1: Inhibitory Potency of this compound on CFTR
| Parameter | Value | Cell Type/Condition | Reference |
| Ki | ~0.3 µM | FRT cells (Short-circuit current) | [6][7] |
| Ki | ~0.5 µM | Cells expressing wild-type, G551D, and G1349D CFTR | [4] |
| Ki | ~0.2 µM | Cells expressing ΔF508 CFTR | [4] |
| Ki | ~0.6 µM | Patch-clamp analysis | [4][7] |
| IC50 | ~1 µM | CFTR-expressing cells (Forskolin-activated) | [5] |
| IC50 | 0.08 ± 0.01 µM | WT-CFTR | [3] |
| IC50 | 0.25 ± 0.02 µM | WT-CFTR in the presence of 200 nM VX-770 | [3] |
| IC50 | 0.42 ± 0.01 µM | WT-CFTR in the presence of 1 µM VX-770 | [3] |
Table 2: Effects of this compound on CFTR Channel Gating and Conductance
| Parameter | Effect | Experimental Condition | Reference |
| Unitary Conductance | No alteration (remains ~8 pS) | Patch-clamp analysis | [4][7] |
| Open Probability (Po) | Reduced by >90% | Patch-clamp analysis | [4][7] |
| Mean Open Time | No change | Patch-clamp analysis | [4][7] |
| Mean Closed Time | Increased | Patch-clamp analysis | [4][7] |
| Macroscopic Current | Reduced by 96% (at 10 µM) | Excised inside-out membrane patches (WT CFTR) | [8] |
| ATP Turnover Rate (kcat) | Decreased by approximately fourfold (at 10 µM) | Purified CFTR | [8] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key pathways and mechanisms relevant to the patch-clamp analysis of CFTR with this compound.
Caption: CFTR Activation Signaling Pathway.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed protocols for whole-cell and excised inside-out patch-clamp analysis of CFTR using this compound.
I. Cell Preparation
-
Cell Culture: Culture cells stably or transiently expressing the CFTR construct of interest (e.g., CHO, BHK, or FRT cells).[8][9]
-
Plating: Plate cells onto glass coverslips in 35-mm culture dishes 2-3 days before the experiment to achieve 70-80% confluency.[8][9]
-
For Automated Patch-Clamp: If using an automated system, detach cells using a non-enzymatic solution like Accutase, centrifuge, and resuspend in a serum-free medium. Allow cells to recover for 15-20 minutes at 37°C before use.[9]
II. Solutions and Reagents
Note: Prepare all solutions with high-purity water and filter through a 0.22 µm filter before use. Adjust pH and osmolarity as indicated.
Table 3: Composition of Patch-Clamp Solutions
| Solution | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 145 |
| CsCl | 4 | |
| CaCl2 | 1 | |
| MgCl2 | 1 | |
| Glucose | 10 | |
| TES | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Adjust osmolarity to ~315 mOsmol | ||
| Internal (Pipette) Solution | L-aspartic acid | 113 |
| CsOH | 113 | |
| CsCl | 27 | |
| NaCl | 1 | |
| MgCl2 | 1 | |
| EGTA | 1 | |
| TES | 10 | |
| MgATP | 3 | |
| Adjust pH to 7.2 with CsOH | ||
| Adjust osmolarity to ~285 mOsmol |
Reference for solutions:[9]
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[7] Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
-
CFTR Activators:
-
Forskolin (Fsk): Prepare a stock solution in DMSO. A common final concentration is 10 µM.[9]
-
Genistein (Gst): Prepare a stock solution in DMSO. A common final concentration is 30 µM.[9]
-
PKA Catalytic Subunit: For excised-patch experiments, add 75-200 nM to the intracellular solution to ensure maximal phosphorylation of CFTR.[10]
-
III. Whole-Cell Patch-Clamp Protocol
This configuration is ideal for studying the macroscopic currents of a whole cell's CFTR channel population.
Caption: Whole-Cell Patch-Clamp Experimental Workflow.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells into the recording chamber and perfuse with the external solution.
-
Approach a cell with a patch pipette filled with the internal solution.
-
Apply gentle suction to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[5]
-
-
Recording Protocol:
-
Clamp the membrane potential at a holding potential of -40 mV.[5][9]
-
Record baseline currents.
-
Activate CFTR channels by perfusing the bath with the external solution containing CFTR activators (e.g., 10 µM forskolin and 30 µM genistein).[9]
-
Once the CFTR current is stable, apply a voltage-step protocol (e.g., 400 ms steps from -100 mV to +100 mV in 20 mV increments) to determine the current-voltage (I-V) relationship.[5]
-
-
Application of this compound:
-
Perfuse the bath with the external solution containing the desired concentration of this compound (and the activators). The inhibition is rapid, occurring in less than 2 minutes.[6][11]
-
Record the inhibited current using the same voltage-step protocol.
-
To determine a dose-response curve, apply increasing concentrations of this compound.[5]
-
-
Washout:
-
To test for reversibility, perfuse the chamber with the activator-containing external solution without this compound. The reversal has a half-time of approximately 5 minutes.[7]
-
-
Data Analysis:
IV. Excised Inside-Out Patch-Clamp Protocol
This configuration is used to study the properties of single CFTR channels and allows for direct application of substances to the intracellular side of the membrane.
-
Establish Inside-Out Configuration:
-
Form a gigaohm seal as in the whole-cell protocol.
-
Instead of rupturing the patch, pull the pipette away from the cell to excise the membrane patch, with the intracellular side now facing the bath solution.[10]
-
-
Recording Protocol:
-
Application of this compound:
-
This compound is thought to act from the extracellular side, so it should be included in the pipette solution for this configuration. Alternatively, if studying potential intracellular effects, it can be added to the bath.
-
-
Data Analysis:
-
Record single-channel currents before and after the application of the inhibitor.
-
Analyze the recordings to determine the effects on single-channel conductance, open probability, and open/closed dwell times.[1]
-
Specificity and Off-Target Effects
While this compound is highly selective for CFTR, it is important to be aware of potential off-target effects, especially at higher concentrations.
-
Volume-Sensitive Outwardly Rectifying (VSOR) Cl- Channels: this compound can inhibit VSOR currents at concentrations greater than 5 µM.[5][12]
-
Ca2+-activated Cl- Channels (CaCC): this compound does not appear to affect CaCCs at concentrations up to 10 µM.[5][12]
-
Other Channels and Transporters: At concentrations that fully inhibit CFTR, this compound does not inhibit non-CFTR Cl- channels, multidrug resistance protein-1, or ATP-sensitive K+ channels.[11]
It is recommended to use the lowest effective concentration of this compound and to perform control experiments in non-CFTR expressing cells to verify the specificity of the observed effects in your system.[5]
Conclusion
This compound is a powerful and specific tool for the electrophysiological investigation of CFTR. By employing the detailed protocols and considering the quantitative data provided in these application notes, researchers can effectively design and execute patch-clamp experiments to elucidate the role of CFTR in various physiological and pathophysiological processes.
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
CFTRinh-172: Application Notes and Protocols for Cystic Fibrosis Research
Introduction
CFTRinh-172, or 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, is a highly potent and selective small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Since its identification through high-throughput screening, it has become an indispensable tool in cystic fibrosis (CF) research.[3] Its primary utility lies in its ability to acutely and reversibly block CFTR function, allowing researchers to probe the physiological roles of CFTR, create pharmacological models of CF, and validate CFTR-mediated activity in various experimental systems.[1][4] These notes provide detailed applications, protocols, and key data for researchers utilizing this compound.
Mechanism of Action
This compound acts as a direct inhibitor by binding within the CFTR channel pore.[5][6] Cryogenic electron microscopy (cryo-EM) studies have revealed that it lodges near transmembrane helix 8, a crucial element linking ATP hydrolysis at the nucleotide-binding domains (NBDs) to channel gating.[5][7] The binding of this compound stabilizes the transmembrane helices in a non-conductive conformation, leading to a collapse of the chloride selectivity filter and blocking the pore from the extracellular side.[5][6]
Interestingly, this compound is not a simple open-channel blocker. It functions as a gating modulator that inhibits the channel without preventing the dimerization of the NBDs.[5] It slows the ATP-dependent gating cycle, reducing the channel's open probability primarily by increasing the mean closed time.[5][8]
Research Applications
-
Pharmacological Probe for CFTR Function: The most common application of this compound is to confirm that an observed chloride current is mediated by CFTR. In electrophysiological or fluorescence-based assays, a robust signal is first elicited by CFTR activators (e.g., forskolin). Subsequent application of this compound should specifically inhibit this signal, thereby verifying the involvement of CFTR.[9][10]
-
Creation of In Vitro CF Models: this compound allows for the creation of a CF model from its own control, using non-CF cells.[4] This approach circumvents the issue of genetic variability when comparing cell lines from healthy donors versus individuals with CF. For instance, treating primary human airway epithelial cells with this compound for several days has been shown to mimic the pro-inflammatory phenotype seen in CF, including increased IL-8 secretion.[4][11] This demonstrates that the loss of CFTR chloride conductance alone is sufficient to initiate an inflammatory cascade.[4]
-
Therapeutic Development for Secretory Diarrheas: Beyond CF, CFTR is implicated in diseases of hyper-activation, such as cholera and other secretory diarrheas, where excessive CFTR-mediated fluid secretion occurs.[12] this compound has been used in pre-clinical animal models to demonstrate that inhibiting CFTR can effectively block toxin-induced intestinal fluid secretion, highlighting its potential as a therapeutic agent for these conditions.[2][3]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data regarding the efficacy and activity of this compound from various studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell/System Type | Reference |
|---|---|---|---|
| Ki | ~300 nM | FRT cells (Short-circuit current) | [2][8] |
| IC50 | ~300 nM | Epithelial cells | [1] |
| IC50 | 0.08 ± 0.01 µM | HEK293T cells (Patch-clamp) | [13] |
| Ki | 0.6 µM | Planar lipid bilayer (Single channel) |[8] |
Table 2: Effects on CFTR Channel Gating and Activity (at 10 µM)
| Parameter | Control Value | Value with this compound | System | Reference |
|---|---|---|---|---|
| Open Probability (WT CFTR) | 0.21 ± 0.05 | 0.007 ± 0.003 | Planar lipid bilayer | [5] |
| Mean Open Dwell Time (WT CFTR) | 487 ± 92 ms | 109 ± 14 ms | Planar lipid bilayer | [5] |
| ATP Turnover (kcat) | 22 ± 3 ATP/protein/min | 5.2 ± 1.0 ATP/protein/min | Purified CFTR |[5] |
Table 3: In Vivo Efficacy
| Animal Model | Treatment | Effect | Reference |
|---|
| Mouse | Cholera toxin-induced intestinal fluid secretion | >90% reduction with 250 µg/kg single IP injection |[2][3] |
Experimental Protocols
Protocol 1: Ussing Chamber Short-Circuit Current (Isc) Assay
This protocol measures CFTR-dependent ion transport across a polarized epithelial cell monolayer.
Methodology:
-
Cell Culture: Grow a high-resistance, polarized epithelial monolayer (e.g., CFBE, primary human bronchial epithelial cells) on permeable filter supports (e.g., Transwells®).
-
Mounting: Mount the filter support in an Ussing chamber, bathing both apical and basolateral sides with identical physiological saline solutions (e.g., Krebs-Ringer bicarbonate), maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Voltage Clamp: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport.
-
Baseline & ENaC Inhibition: Allow the baseline Isc to stabilize. Add an ENaC inhibitor, such as amiloride (10-100 µM), to the apical chamber to block sodium absorption. The remaining current is primarily driven by anion secretion.[9][10]
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail, typically forskolin (10-20 µM) and IBMX (100 µM), to the basolateral (or sometimes both) chamber.[10] Record the increase in Isc until it reaches a stable plateau.
-
CFTR Inhibition: Add this compound (typically 5-20 µM) to the apical chamber. The resulting decrease in Isc represents the CFTR-dependent component of the current.[9][10]
References
- 1. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lunlunapp.com [lunlunapp.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling CFTR Gating: Application Notes and Protocols for CFTRinh-172
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CFTRinh-172, a potent and specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), as a critical tool for investigating CFTR gating mechanisms. This document outlines the mechanism of action of this compound, presents key quantitative data, and offers detailed protocols for essential experiments.
Mechanism of Action
This compound is a thiazolidinone compound that acts as a direct and reversible inhibitor of the CFTR chloride channel.[1][2] Structural and functional studies have revealed that this compound binds within the CFTR pore, near transmembrane helix 8.[3][4][5] This binding event stabilizes the transmembrane helices in a nonconductive conformation, effectively locking the channel in a closed state.[3][4] This allosteric inhibition of gating occurs without preventing the dimerization of the nucleotide-binding domains (NBDs), a key step in the channel's activation cycle.[3][5] By binding inside the pore, this compound collapses the chloride selectivity filter and blocks the pore from the extracellular side.[3][4] This mode of action makes this compound an invaluable tool for dissecting the conformational changes associated with CFTR channel gating.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound inhibition, providing a reference for experimental design and data interpretation.
| Parameter | Value | Cell/System Type | Comments | Reference(s) |
| IC50 (Wild-Type CFTR) | ~300 nM | Epithelial cells | [1] | |
| 0.08 ± 0.01 µM | HEK293T cells | Electrophysiology | ||
| Ki | ~300 nM | FRT cells | Short-circuit current | |
| 0.6 µM | FRT cells | Single-channel recording | [2] | |
| Effect on Open Probability (Po) | Reduced from 0.21 to 0.007 (WT CFTR) | Planar lipid bilayer | At 10 µM this compound | [3] |
| Reduced from 0.79 to 0.0011 (E1371Q CFTR) | Planar lipid bilayer | At 10 µM this compound | [3] | |
| Effect on Dwell Time | Fivefold reduction in mean open dwell time (487 ms to 109 ms for WT CFTR) | Planar lipid bilayer | [3] | |
| Increases mean channel closed time | FRT cells | [2] | ||
| IC50 (Mutant CFTR) | 0.85 ± 0.05 µM (K95A) | HEK293T cells | Demonstrates the importance of this residue in binding | [6] |
| Increased by 20-30 fold (R347A) | COS-7 cells | Highlights the role of Arg347 in inhibitor interaction | [7] | |
| Effect in the presence of Potentiators | IC50 shifted to 0.25 ± 0.02 µM (with 200 nM VX-770) | HEK293T cells | Indicates interaction between inhibitor and potentiator binding | [6] |
| IC50 shifted to 0.42 ± 0.01 µM (with 1 µM VX-770) | HEK293T cells | [6] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental setup.
Electrophysiological Analysis of CFTR Inhibition (Patch-Clamp)
Objective: To measure the direct effect of this compound on CFTR channel activity at the single-channel or whole-cell level.
Methodology (Inside-Out Patch Configuration):
-
Cell Culture: Culture cells expressing the CFTR channel of interest (e.g., HEK293T, CHO, or primary epithelial cells) on glass coverslips.
-
Pipette Solution (Intracellular): Prepare a solution containing (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.4 with NMDG.
-
Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NMDG-Cl, 2 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NMDG.
-
Patch Excision: Form a high-resistance seal (>1 GΩ) with a glass micropipette and excise an inside-out patch of the cell membrane.
-
CFTR Activation: Perfuse the bath with a solution containing 1 mM ATP and the catalytic subunit of protein kinase A (PKA, 75 nM) to activate CFTR channels.
-
This compound Application: Once stable channel activity is observed, perfuse the bath with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to determine the dose-dependent inhibition.
-
Data Acquisition and Analysis: Record single-channel currents using an appropriate amplifier and software. Analyze data to determine changes in open probability (Po), open and closed dwell times, and single-channel conductance.
Methodology (Whole-Cell Configuration):
-
Cell Culture: As described above.
-
Pipette Solution (Intracellular): Prepare a solution containing (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 4 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Recording: Establish a whole-cell recording configuration.
-
CFTR Activation: Activate CFTR currents by adding a cocktail of forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to the bath solution to increase intracellular cAMP levels.[8][9]
-
This compound Application: Once a stable baseline current is established, apply increasing concentrations of this compound to the bath to generate a dose-response curve.[1]
-
Data Analysis: Measure the amplitude of the whole-cell current at a fixed membrane potential. Calculate the percentage of inhibition at each concentration and fit the data to the Hill equation to determine the IC50.[3]
Ussing Chamber Assay for Transepithelial Ion Transport
Objective: To measure the effect of this compound on net ion transport across a polarized epithelial monolayer.
Methodology:
-
Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells expressing CFTR, or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts).[2][8]
-
Chamber Setup: Mount the permeable supports in an Ussing chamber system.
-
Solutions: Use a symmetrical chloride-containing Ringer's solution on both the apical and basolateral sides. To isolate CFTR-mediated chloride currents, amiloride (e.g., 10 µM) can be added to the apical solution to block the epithelial sodium channel (ENaC).[8][9]
-
CFTR Activation: Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral solution.[8][9]
-
Inhibitor Application: Once the short-circuit current (Isc) has stabilized, add this compound to the apical solution in a cumulative manner to determine the inhibitory effect.[10]
-
Data Analysis: Record the change in Isc, which reflects the net ion transport. The this compound-sensitive Isc is considered the measure of CFTR activity.
Fluorescence-Based Membrane Potential Assay
Objective: To assess CFTR function by measuring changes in cell membrane potential in a high-throughput format.
Methodology:
-
Cell Culture: Plate cells expressing CFTR in a multi-well plate (e.g., 96- or 384-well).
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Assay Buffer: Use a buffer with a low chloride concentration to maximize the driving force for chloride efflux upon CFTR activation.
-
CFTR Activation and Inhibition: Use an automated liquid handler to add a CFTR agonist (e.g., forskolin) to initiate membrane depolarization. Subsequently, add this compound to inhibit the channel and observe the repolarization of the membrane.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: The change in fluorescence upon agonist addition and subsequent inhibition reflects CFTR channel activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CFTR activation pathway and the inhibitory action of this compound, as well as a typical experimental workflow for its characterization.
References
- 1. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenotypic profiling of CFTR modulators in patient-derived respiratory epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CFTRinh-172 in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of CFTRinh-172 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across suppliers but is consistently in the high millimolar range. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. The compound is reported to be insoluble in water and ethanol.[2]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed protocol is provided in the "Experimental Protocols" section below. The general procedure involves dissolving the powdered compound in fresh DMSO, aided by gentle warming and/or sonication to ensure complete dissolution.[2][3]
Q4: How should I store the this compound DMSO stock solution?
A4: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] While some suppliers suggest storage at -20°C for several months[2], others recommend shorter-term storage (1 month at -20°C) or longer-term storage at -80°C (1 year).[1][3] One supplier advises against long-term storage of the solution and recommends using it promptly after preparation.[2]
Q5: My this compound solution precipitates when I dilute it in my aqueous buffer or cell media. What should I do?
A5: This is a common issue when diluting a highly concentrated DMSO stock solution directly into an aqueous medium. To prevent precipitation, perform serial dilutions of your stock solution in DMSO first to lower the concentration before the final dilution into your aqueous buffer or media. Ensure the final concentration of DMSO in your experiment is low (typically ≤0.1%) to avoid solvent-induced artifacts or cytotoxicity.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Reported Solubility (mg/mL) | Molar Concentration (mM) | Source / Notes |
| 82 mg/mL | ~200.3 mM | Requires fresh, anhydrous DMSO.[1] |
| 50 mg/mL | ~122.1 mM | Ultrasonic assistance recommended.[4] |
| ≥40.9 mg/mL | ≥100 mM | [2][5][6] |
| 40.9 mg/mL | ~99.9 mM | Sonication is recommended.[3] |
| ≥10 mg/mL | ≥24.4 mM |
Molecular Weight of this compound is 409.4 g/mol .[2]
Table 2: Recommended Storage Conditions for DMSO Stock Solutions
| Temperature | Duration | Recommendations |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][3] |
| -20°C | 1 to several months | Aliquot to avoid freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator or water bath set to 37°C
Procedure:
-
Calculate the required volume of DMSO. To prepare a 10 mM stock solution from 5 mg of this compound (MW: 409.4 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 409.4 g/mol ) = 0.001221 L
-
Volume (µL) = 1221 µL
-
-
Aliquot the Compound: Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom. Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Promote Dissolution: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can use one or both of the following methods:
-
Confirm Dissolution: Visually inspect the solution to ensure there are no visible particles and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store them at -20°C or -80°C.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Compound will not dissolve completely in DMSO. | 1. DMSO has absorbed moisture. 2. Concentration is too high. 3. Insufficient agitation. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1] 2. Re-calculate and prepare a slightly lower concentration. 3. Apply gentle warming (37°C) and/or sonication for 10-15 minutes.[2] |
| Precipitate forms upon dilution into aqueous media. | The compound "crashes out" when transferred from a high concentration of organic solvent to an aqueous environment. | 1. Perform intermediate serial dilutions in DMSO before the final dilution into the aqueous solution. 2. Ensure the final DMSO concentration in the working solution is as low as possible (e.g., <0.1%). |
| Inconsistent experimental results. | 1. Stock solution degradation from repeated freeze-thaw cycles. 2. Inaccurate initial concentration due to incomplete dissolution. | 1. Prepare single-use aliquots of the stock solution.[1] 2. Ensure the compound is fully dissolved during stock preparation by visual inspection. Use warming or sonication if necessary. |
Visualized Workflows and Mechanisms
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Allosteric inhibition mechanism of the CFTR channel by this compound.
References
determining optimal working concentration of CFTRinh-172
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal working concentration of CFTRinh-172 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] It acts as a voltage-independent blocker that alters channel gating.[4] Recent structural studies have shown that this compound binds directly inside the CFTR pore, near transmembrane helix 8.[5][6] This binding stabilizes a conformation where the chloride selectivity filter is collapsed, blocking the pore from the extracellular side.[5][6] It is considered an allosteric inhibitor that maintains the channel in a closed state.[7]
Q2: What is a typical effective concentration range and IC50 value for this compound?
The effective concentration and IC50 value of this compound can vary depending on the cell type and experimental assay. Generally, the Ki (inhibitory constant) is approximately 300 nM.[1][2][3][4] The IC50 has been reported to be around 300 nM in some studies, but can range into the low micromolar levels in others.[7] For instance, in Fischer rat thyroid (FRT) cells expressing human wild-type CFTR, the IC50 for chloride current inhibition is approximately 0.38 µM.[1] A concentration of 5 µM is often sufficient to cause maximal inhibition of the CFTR-like current.[7] For Ussing chamber experiments, a concentration of 10 µM is commonly used to ensure complete inhibition of the CFTR-dependent current.[8][9]
Q3: How should I prepare and store a stock solution of this compound?
This compound has low water solubility.[7][10] It is recommended to prepare a stock solution in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[2][3][11] Solubility in DMSO is reported to be at least 20.5 mg/mL and can be as high as 100 mM.[11] For a 10 mM stock solution, you can dilute the compound in DMSO.[2] It is advisable to warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[11] Stock solutions should be aliquoted and stored at -20°C for several months.[3][11] Avoid repeated freeze-thaw cycles.[3]
Q4: Is this compound cytotoxic?
This compound can be cytotoxic at high concentrations.[7][12][13] Studies have shown a significant decrease in cell viability at concentrations of 50 µM, with marked effects also observed at 10 µM and 20 µM.[7] However, at concentrations up to 20 µM with a 24-hour exposure, it did not significantly affect cell viability in some cell lines.[7] In FRT cells, it was found to be nontoxic at concentrations up to 100 µM after 24 hours.[2][14] It is crucial to perform a dose-response cytotoxicity assay for your specific cell line and experimental conditions.
Q5: Does this compound have any off-target effects?
Yes, this compound has been reported to have off-target effects. It can inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel at concentrations higher than 5 µM.[7][10][13] However, it does not appear to affect the Ca2+-dependent Cl− conductance (CaCC).[7][13] Additionally, some studies have shown that this compound can impair mitochondrial function and induce the production of reactive oxygen species (ROS) independently of CFTR inhibition, with effects observed at concentrations as low as 0.2 µM.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of CFTR activity | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay. Start with a concentration range of 100 nM to 10 µM. |
| Incorrect preparation or degradation of the inhibitor. | Prepare a fresh stock solution of this compound in DMSO. Ensure it is fully dissolved. Store aliquots at -20°C and avoid multiple freeze-thaw cycles.[3][11] | |
| Low CFTR expression or activity in the cells. | Confirm CFTR expression and functional activity in your cell model using a positive control (e.g., forskolin and IBMX stimulation) before adding the inhibitor. | |
| High background signal or unexpected results | Off-target effects of the inhibitor. | Be aware of the potential inhibition of VSORC at concentrations above 5 µM.[7][13] Consider using a lower concentration or a different CFTR inhibitor if VSORC activity is a concern. To test for mitochondrial effects, consider measuring ROS production or mitochondrial membrane potential. |
| Cell death or changes in cell morphology | Cytotoxicity of the inhibitor. | Perform a cell viability assay (e.g., MTT or Live/Dead staining) with a range of this compound concentrations to determine the non-toxic working range for your experimental duration.[7] |
| High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.1%) to avoid solvent-induced toxicity.[3] | |
| Variability between experiments | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell seeding density, passage number, incubation times, and reagent concentrations. |
| Incomplete washing of the inhibitor. | If assessing the reversibility of inhibition, ensure thorough washing of the cells with fresh buffer to remove all traces of this compound. |
Data Presentation
Table 1: Reported IC50 and Ki Values for this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki | ~300 nM | Human airway cells | [1] |
| IC50 | 0.38 µM | FRT cells expressing human wild-type CFTR | [1] |
| IC50 | < 1 µM | CFTR-expressing cells | [7] |
| Ki | 0.6 µM | Not specified | [2] |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay | Recommended Concentration | Notes | Reference |
| Ussing Chamber | 5-10 µM | Used to achieve maximal and complete inhibition of CFTR-dependent current. | [7][8] |
| Iodide Efflux Assay | 1-10 µM | A dose-response is recommended to find the optimal concentration. | [1] |
| Patch Clamp | 0.1-10 µM | Allows for detailed study of channel gating. | [15] |
| Cell Viability Assay | 1-50 µM | To determine the cytotoxic threshold for your specific cell line. | [7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an Iodide Efflux Assay
This protocol is a generalized procedure. Specific parameters may need to be optimized for your cell line.
-
Cell Seeding: Seed cells expressing CFTR (e.g., FRT cells) in a 96-well plate and culture until they form a confluent monolayer.
-
Iodide Loading: Wash the cells three times with a chloride-containing buffer (e.g., PBS). Then, incubate the cells with an iodide-loading buffer for 1 hour at 37°C.
-
CFTR Activation: Wash the cells to remove extracellular iodide. Add a CFTR-activating cocktail (e.g., 5 µM forskolin, 100 µM IBMX) to stimulate CFTR activity.
-
Inhibitor Addition: Immediately add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM) to the wells. Include a vehicle control (DMSO).
-
Iodide Efflux Measurement: Measure the rate of iodide efflux over time. This can be done using a halide-sensitive fluorescent indicator (e.g., YFP-H148Q) where the fluorescence is quenched by iodide. The rate of fluorescence increase corresponds to the rate of iodide efflux.[16]
-
Data Analysis: Calculate the initial rate of iodide efflux for each concentration of this compound. Normalize the rates to the control (forskolin/IBMX stimulation without inhibitor). Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Ussing Chamber Assay for CFTR Inhibition
This protocol outlines the measurement of CFTR-dependent short-circuit current (Isc) inhibition.
-
Cell Culture: Culture epithelial cells that form a polarized monolayer with high transepithelial electrical resistance (TEER) on permeable supports (e.g., Snapwell inserts).[9]
-
Chamber Setup: Mount the permeable support in an Ussing chamber system. Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Krebs-Ringer bicarbonate solution.[8][17][18]
-
Baseline Measurement: Allow the system to equilibrate and record a stable baseline short-circuit current (Isc).
-
ENaC Inhibition: Add an ENaC inhibitor (e.g., 10-100 µM amiloride) to the apical chamber to block sodium absorption and isolate chloride secretion.[8][17][18]
-
CFTR Activation: Add a CFTR activator (e.g., 10 µM forskolin and 100 µM IBMX) to the basolateral chamber to stimulate CFTR-mediated chloride secretion.[17][18]
-
CFTR Inhibition: Once the stimulated Isc has reached a plateau, add this compound (typically 10 µM) to the apical chamber.[8]
-
Data Analysis: The decrease in Isc after the addition of this compound represents the CFTR-dependent current. Calculate the percentage of inhibition relative to the stimulated current.
Visualizations
Caption: Mechanism of this compound action.
Caption: Ussing chamber experimental workflow.
Caption: Troubleshooting workflow for lack of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. pnas.org [pnas.org]
- 6. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 10. CFTR<sub>inh</sub>-172 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 15. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. physiologicinstruments.com [physiologicinstruments.com]
- 18. physiologicinstruments.com [physiologicinstruments.com]
potential off-target effects of CFTRinh-172 on other ion channels
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the CFTR inhibitor, CFTRinh-172, on other ion channels. Understanding these unintended interactions is crucial for the accurate interpretation of experimental results and the development of specific therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a potent and selective small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] It is widely used in research to study the physiological roles of CFTR and as a potential therapeutic agent for diseases associated with CFTR hyperactivation, such as secretory diarrhea and polycystic kidney disease.[3]
Q2: What are the known off-target effects of this compound on other ion channels?
A2: At concentrations commonly used to inhibit CFTR, this compound has been shown to affect several other ion channels, including the Volume-Sensitive Outwardly Rectifying (VSOR) chloride channel, the Epithelial Sodium Channel (ENaC), and Orai1-mediated store-operated calcium entry (SOCE).[4][5][6] It has been reported to have minimal to no effect on Calcium-Activated Chloride Channels (CaCC), K-ATP channels, and the multidrug resistance protein-1 (MDR-1) at typical working concentrations.[7][8]
Q3: At what concentrations do the off-target effects of this compound become significant?
A3: Off-target effects on VSOR channels have been observed at concentrations higher than 5 µM.[7][9] Inhibition of ENaC and Orai1-mediated SOCE has been reported at concentrations around 20 µM, which are frequently used for complete CFTR inhibition.[6]
Q4: How can I minimize or control for the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound required to inhibit CFTR. It is also crucial to perform appropriate control experiments. This can include using cell lines that do not express the potential off-target channel or using a structurally different CFTR inhibitor with a distinct off-target profile to confirm that the observed effect is due to CFTR inhibition.
Q5: Are there any known effects of this compound on Anoctamin 1 (ANO1), a major CaCC?
A5: Current evidence suggests that this compound does not directly inhibit ANO1 at concentrations up to 10 µM.[7] Some studies have used this compound to block CFTR currents specifically to isolate and study ANO1 activity. However, there is evidence that CFTR and ANO1 are functionally coupled, with CFTR activity potentially influencing ANO1-mediated processes like insulin secretion.[10] Therefore, effects observed on ANO1-related functions after applying this compound may be indirect and stem from the inhibition of CFTR.
Troubleshooting Guide
Issue 1: Unexpected changes in intracellular calcium signaling after application of this compound.
-
Possible Cause: this compound has been shown to inhibit store-operated calcium entry (SOCE) by blocking Orai1-mediated currents.[4][5][6] This can lead to a reduction in calcium influx following the depletion of intracellular calcium stores.
-
Troubleshooting Steps:
-
Confirm Orai1/SOCE Inhibition: Perform calcium imaging experiments in the absence of CFTR to determine if this compound directly affects SOCE in your experimental system.
-
Use an Alternative SOCE Blocker: Compare the effects of this compound with a known SOCE inhibitor to see if they produce similar results.
-
Lower this compound Concentration: Titrate this compound to the lowest concentration that effectively inhibits CFTR to minimize effects on SOCE.
-
Issue 2: Altered cell volume regulation in experiments using this compound.
-
Possible Cause: this compound inhibits the Volume-Sensitive Outwardly Rectifying (VSOR) chloride channel, which plays a key role in regulatory volume decrease.[7][9]
-
Troubleshooting Steps:
-
Isolate VSOR currents: Use patch-clamp electrophysiology to directly measure VSOR currents and assess the inhibitory effect of this compound at your working concentration.
-
Employ a Different VSOR Inhibitor: Use a specific VSOR inhibitor to confirm that the observed effects on cell volume are due to VSOR inhibition.
-
Consider Experimental Timing: The inhibition of VSOR by this compound is concentration-dependent. Assess if shorter incubation times with a higher concentration or longer times with a lower concentration can achieve CFTR inhibition without significantly impacting VSOR-mediated volume regulation.
-
Issue 3: Unexpected changes in sodium transport or membrane potential in epithelial tissues.
-
Possible Cause: this compound has been reported to inhibit the Epithelial Sodium Channel (ENaC).[4][5] This can alter sodium absorption and consequently affect transepithelial voltage and fluid transport.
-
Troubleshooting Steps:
-
Measure ENaC activity directly: Use short-circuit current measurements in the presence of a specific ENaC blocker (e.g., amiloride) to dissect the effects of this compound on ENaC.
-
Use ENaC-knockout/knockdown models: If available, use cell lines or animal models lacking ENaC to eliminate its contribution to the observed effects.
-
Compare with other CFTR inhibitors: Evaluate if other CFTR inhibitors that are not known to affect ENaC produce the same results.
-
Quantitative Data on Off-Target Effects
The following tables summarize the quantitative data available on the inhibitory effects of this compound on various ion channels.
Table 1: Inhibition of Chloride Channels by this compound
| Channel | Cell Type | IC50 / Effective Concentration | Reference |
| VSORC | CFTR-expressing kidney cells | IC50 of 12 µM | [7] |
| VSORC | Non-CFTR-expressing PS120 cells | IC50 of 5.33 µM | [7] |
| CaCC | CFTR-expressing kidney cells | No effect up to 10 µM | [7] |
Table 2: Inhibition of Cation Channels and Transporters by this compound
| Channel/Transporter | Cell Type | Effective Concentration | Reference |
| αβγ-ENaC | Xenopus oocytes | Significant reduction at concentrations used to inhibit CFTR | [4][5] |
| Orai1 (SOCE) | HEK293T cells | Significant block at 20 µM | [6] |
| K-ATP channels | Rat pancreatic β-cell line (INS-1) | No effect at 2 and 5 µM | [8] |
| MDR-1 | 9HTEo-/Dx cells | No effect at 5 µM | [8] |
Experimental Protocols
Patch-Clamp Electrophysiology for Assessing Off-Target Effects
This protocol provides a general framework for investigating the effects of this compound on ion channel currents using the whole-cell patch-clamp technique.
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.
-
Solutions:
-
Extracellular (Bath) Solution: Composition will vary depending on the ion channel being studied. For example, for chloride channels, a typical solution contains (in mM): 140 NMDG-Cl, 2 CaCl2, 2 MgCl2, 10 HEPES, adjusted to pH 7.4 with NMDG.
-
Intracellular (Pipette) Solution: For chloride currents, a typical solution contains (in mM): 140 NMDG-Cl, 2 MgCl2, 5 EGTA, 10 HEPES, 4 Mg-ATP, adjusted to pH 7.2 with NMDG.
-
-
Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit currents from the channel of interest. For example, for VSORC, a series of voltage steps from -100 mV to +100 mV can be applied.
-
Record baseline currents.
-
Perfuse the bath with a solution containing the desired concentration of this compound.
-
Record currents in the presence of the inhibitor to determine the extent of block.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CFTR and Anoctamin 1 (ANO1) contribute to cAMP amplified exocytosis and insulin secretion in human and murine pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing CFTRinh-172 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of CFTRinh-172 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] It acts as an allosteric, reversible inhibitor that binds to the cytoplasmic side of the CFTR protein, specifically within the pore near transmembrane helix 8.[2][4][5] This binding stabilizes a closed state of the channel, thereby blocking chloride ion conduction.[1][2] The inhibition is voltage-independent.
Q2: At what concentration is this compound most effective for specific CFTR inhibition?
A2: The half-maximal inhibitory concentration (IC₅₀) for this compound is approximately 300 nM for inhibiting CFTR-mediated short-circuit current.[1][3] In cellular patch-clamp experiments, the IC₅₀ is around 1 µM.[1] To specifically inhibit CFTR while minimizing off-target effects, it is recommended to use the lowest effective concentration, typically in the range of 0.5 µM to 5 µM.
Q3: What are the known off-target effects of this compound?
A3: While relatively specific, this compound can exhibit several off-target effects, particularly at higher concentrations. These include:
-
Inhibition of other chloride channels: At concentrations higher than 5 µM, it can inhibit the Volume-Sensitive Outwardly Rectifying (VSOR) chloride channel.[1] However, it does not appear to affect the Ca²⁺-dependent Cl⁻ conductance (CaCC).[1]
-
Effects on cation channels: It can inhibit store-operated calcium entry (SOCE) and Orai1-mediated whole-cell currents.[6][7][8] It has also been shown to reduce human αβγ-ENaC-mediated currents.[6][7]
-
Mitochondrial dysfunction: this compound can induce the production of reactive oxygen species (ROS) and cause a decrease in the mitochondrial membrane potential, with effects observed at concentrations as low as 0.2 µM.[1][9]
-
Cytotoxicity: Significant cytotoxicity is generally observed at concentrations of 50 µM and higher, though some effects on cell viability have been noted at concentrations as low as 5-10 µM in certain cell types.[1][9]
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that effectively inhibits CFTR in your specific experimental system.
-
Incorporate control experiments: Use a CFTR-null cell line to confirm that the observed effects are CFTR-dependent. An inactive analog of this compound can also serve as a negative control.[3]
-
Limit exposure time: Reduce the duration of cell exposure to this compound to minimize time-dependent off-target effects, such as the inhibition of SOCE.[6][8]
-
Monitor for off-target effects: If your experiment might be sensitive to changes in intracellular calcium or mitochondrial function, include assays to monitor these parameters.
-
Consider alternative inhibitors: If off-target effects are a major concern, you might consider using other CFTR inhibitors like GlyH-101, but be aware that it also has its own set of off-target effects, including inhibition of VSORC and CaCC.[1]
Troubleshooting Guides
Issue 1: Inconsistent or weak inhibition of CFTR activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions in DMSO and store them at -20°C for no more than a few months.[10] For working solutions, it is best to prepare them fresh on the day of the experiment. |
| Insufficient concentration at the target site. | Ensure proper mixing and delivery of the inhibitor to the cells. In Ussing chamber experiments, adding the inhibitor to the apical side may be more effective for inhibiting apically localized CFTR.[11] |
| Suboptimal experimental conditions. | Verify that the CFTR channels are fully activated before applying the inhibitor. This can be achieved using activators like forskolin and genistein. |
| Mucus barrier in primary epithelial cultures. | In primary airway epithelial cultures, a mucus layer can impede inhibitor access to CFTR. Consider pre-treating with a reducing agent like dithiothreitol (DTT) to remove the mucus layer.[12] |
Issue 2: Observing effects in CFTR-null control cells.
| Possible Cause | Troubleshooting Step |
| Off-target effects on other ion channels. | Lower the concentration of this compound. If the effect persists, it is likely an off-target effect. Consider if the observed phenotype could be explained by inhibition of VSORC or cation channels.[1][6] |
| Mitochondrial toxicity. | At concentrations as low as 0.2 µM, this compound can affect mitochondrial function.[1] If your assay is sensitive to cellular metabolism, this could be the cause. Consider measuring ROS production or mitochondrial membrane potential. |
| Cytotoxicity at high concentrations. | If using concentrations approaching or exceeding 10 µM, perform a cell viability assay (e.g., MTT or Live/Dead staining) to rule out cytotoxicity as the cause of the observed effects.[1][9] |
Quantitative Data Summary
Table 1: Effective and Off-Target Concentrations of this compound
| Effect | Concentration Range | Cell/System Type | Reference |
| CFTR Inhibition (IC₅₀) | ~300 nM | Short-circuit current | [1][3] |
| CFTR Inhibition (IC₅₀) | ~1 µM | Patch-clamp | [1] |
| VSORC Inhibition | > 5 µM | CFTR-expressing and non-expressing cells | [1] |
| Store-Operated Calcium Entry (SOCE) Inhibition | 20 µM (time-dependent) | Calu-3 cells | [6][8] |
| Mitochondrial ROS Production | Starting at 0.2 µM | Cell lines | [1][9] |
| Cytotoxicity | Significant at 50 µM; some effects at 5-20 µM | Various cell lines | [1][9] |
Key Experimental Protocols
Ussing Chamber Assay for CFTR Activity
This protocol is used to measure ion transport across an epithelial monolayer.
-
Cell Culture: Grow primary human bronchial epithelial cells on permeable supports until a differentiated, polarized monolayer is formed.
-
Chamber Setup: Mount the permeable support in an Ussing chamber. Fill both apical and basolateral hemichambers with Krebs bicarbonate solution. Maintain the temperature at 37°C and bubble with 95% O₂/5% CO₂.
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (e.g., 20 µM) to the apical side to inhibit the epithelial sodium channel (ENaC).
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a CFTR activator cocktail (e.g., 2 µM forskolin and 25 µM genistein) to the apical side.
-
CFTR Inhibition: Once the Isc has stabilized, add this compound (e.g., 10-30 µM) to the apical side to inhibit CFTR activity. The resulting decrease in Isc represents the CFTR-dependent current.[13]
Patch-Clamp Whole-Cell Recording
This technique measures ion channel currents in a single cell.
-
Cell Preparation: Plate CFTR-expressing cells (e.g., CHO or HEK293 cells) on glass coverslips.
-
Recording Setup: Place a coverslip in a perfusion chamber on the stage of an inverted microscope. Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: Apply suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
CFTR Activation: Perfuse the cell with a solution containing a CFTR activator (e.g., 10 µM forskolin).
-
Data Acquisition: Apply a series of voltage steps (e.g., from -100 mV to +100 mV) and record the resulting currents.
-
Inhibitor Application: Perfuse the cell with the activator-containing solution plus the desired concentration of this compound and record the currents again to determine the extent of inhibition.[1]
Visualizations
Caption: Experimental workflows for assessing this compound activity.
Caption: this compound on- and off-target signaling pathways.
References
- 1. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pub.h-brs.de [pub.h-brs.de]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
CFTRinh-172 Stability and Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of CFTRinh-172. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is sparingly soluble in aqueous solutions and ethanol but has good solubility in dimethyl sulfoxide (DMSO).[1] The recommended solvent for preparing stock solutions is high-purity, anhydrous DMSO.
2. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to your desired concentration. Gentle warming to 37°C and/or sonication can aid in dissolution.[1] For example, to prepare a 10 mM stock solution, you would dissolve 4.094 mg of this compound in 1 mL of DMSO.
3. What are the recommended storage conditions for solid this compound?
Solid this compound powder is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, store the solid compound at -20°C, protected from light. Some suppliers suggest that storage at 4°C is also acceptable for shorter periods.
4. How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. It is generally recommended to use prepared solutions as soon as possible, as long-term storage in solution is not advised.[1]
5. How long are this compound stock solutions stable?
The stability of this compound in DMSO is limited. The following table summarizes the recommended storage durations from various suppliers. It is crucial to note that these are guidelines, and the actual stability may vary.
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 to 3 months |
| -80°C | Up to 6 months |
6. Is this compound stable in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, including physiological buffers and cell culture media, is not well-documented in publicly available literature. However, the general advice to prepare working dilutions fresh immediately before use suggests that the compound may have limited stability in aqueous environments. The thiazolidinone core structure of this compound may be susceptible to hydrolysis over time in aqueous solutions. One study involving long-term exposure of cells to this compound in culture media involved daily changes of the media containing the inhibitor, suggesting that frequent replenishment is necessary to maintain its effective concentration.[2]
7. Should I be concerned about the photostability of this compound?
Troubleshooting Guide
This guide addresses common problems that may arise due to the instability of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory effect. | Degradation of this compound in stock or working solution. | - Prepare fresh stock solutions from solid compound.- Use a new, unopened vial of solid this compound.- Prepare working dilutions in aqueous buffer or media immediately before each experiment.- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Precipitation of the compound in aqueous working solution. | Poor solubility of this compound in aqueous buffers. The final DMSO concentration may be too low to maintain solubility. | - Ensure the final concentration of DMSO in the working solution is sufficient to keep this compound dissolved (typically ≤ 0.5% for cell-based assays, but may need optimization).- Briefly sonicate the working solution before use.- Consider using a carrier solvent system if compatible with your experimental setup. |
| Loss of inhibitory activity over the course of a long-term experiment. | Instability of this compound in the experimental medium over time. | - For long-term cell culture experiments, replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile microcentrifuge tubes or amber vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 244.2 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 409.4 g/mol ).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes or warm it briefly to 37°C to aid dissolution.[1]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
Objective: To empirically determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer of interest at the desired final concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution at the desired experimental temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Monitor for a decrease in the peak area corresponding to intact this compound and the appearance of any new peaks that may represent degradation products.
-
Plot the percentage of remaining this compound against time to estimate its stability under the tested conditions.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: A troubleshooting decision tree for this compound stability issues.
References
troubleshooting inconsistent results with CFTRinh-172
Welcome to the technical support center for CFTRinh-172. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3][4] It acts as both a pore blocker and a gating modulator.[5][6] The molecule binds directly inside the CFTR pore, near transmembrane helix 8, which is a critical link between ATP hydrolysis and channel gating.[6] This binding stabilizes a non-conductive conformation of the channel, effectively blocking the pore from the extracellular side and reducing the channel's open probability by increasing its mean closed time.[2][6] It does not, however, alter the unitary conductance of the channel.[2]
Q2: My results are inconsistent. What are the most common reasons for variability when using this compound?
A2: Inconsistent results with this compound often stem from a few key factors:
-
Off-target effects: At concentrations above 5 µM, this compound can inhibit other chloride channels, most notably the Volume-Sensitive Outwardly Rectifying (VSORC) chloride channel.[5][7] It has also been reported to affect other cation channels like Orai1 and ENaC.[8][9]
-
Solubility Issues: The compound has very low water solubility and must be dissolved in a solvent like DMSO.[1] Improperly dissolved inhibitor or precipitation in aqueous buffers can lead to inaccurate effective concentrations.
-
Cytotoxicity: At concentrations of 5-10 µM and higher, this compound can be cytotoxic, especially with prolonged exposure (e.g., 24 hours).[5][10] This can compromise cell health and affect experimental readouts.
-
Interaction with other compounds: The presence of CFTR potentiators, such as Ivacaftor (VX-770), can decrease the apparent affinity and inhibitory potency of this compound.[3][11][12][13]
Q3: How should I prepare and store this compound stock solutions?
A3: Due to its poor aqueous solubility, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO).[1][2]
-
Preparation: To aid dissolution, you can warm the solution gently to 37°C for about 10 minutes or use an ultrasonic bath.[1] A common stock solution concentration is 10 mM.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14] While some sources suggest storage for several months, it is best practice to use freshly prepared solutions or store them for no longer than one month to ensure efficacy.[14][15]
-
Working Dilution: When preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to prevent solvent-induced artifacts.[14] It is also recommended to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q4: Is the inhibitory effect of this compound reversible?
A4: Yes, the inhibition of CFTR by this compound is reversible.[2][4][16] The washout half-life is approximately 5 minutes.[16][17] Complete reversal of inhibition can be observed in about 10-15 minutes after removing the compound from the experimental buffer.[16][17]
Troubleshooting Guides
Issue 1: Higher than expected baseline activity or incomplete inhibition of CFTR.
This issue can manifest as a smaller-than-expected reduction in current or transport after applying this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete CFTR inhibition.
Issue 2: Unexpected cellular responses or evidence of cell death.
This may include changes in cell morphology, reduced viability in long-term assays, or artifacts in functional measurements.
Possible Causes and Solutions:
-
Cytotoxicity: this compound can be toxic at concentrations as low as 5 µM in some cell lines, particularly with incubation times of 24 hours or more.[5][10]
-
Solution: Perform a cytotoxicity assay (see Protocol 3) to determine the toxicity threshold in your specific cell model and for your experimental duration. If possible, reduce the concentration or the incubation time.
-
-
Off-Target Effects on Ion Channels: this compound can inhibit VSORC, Orai1, and ENaC, which could lead to unintended physiological consequences in your cells.[5][7][8][9]
-
Mitochondrial Effects: Some studies report that this compound can inhibit mitochondrial respiration and increase reactive oxygen species (ROS) production, independent of its effect on CFTR.[18]
-
Solution: If your experimental endpoint is sensitive to mitochondrial health or oxidative stress, be aware of this potential artifact. Consider measuring ROS production or mitochondrial membrane potential as a control experiment.
-
Data Summary Tables
Table 1: Potency (IC₅₀ / Kᵢ) of this compound on CFTR
| Cell/System Type | Assay Method | Activator(s) | Value | Reference |
| FRT cells | Iodide Influx | Forskolin, IBMX, Apigenin | Kᵢ ≈ 300 nM | [2][4] |
| Mouse Kidney Cells | Patch Clamp | Forskolin | IC₅₀ ≈ 0.56-0.74 µM | [5] |
| Human WT-CFTR | Patch Clamp | PKA, ATP | IC₅₀ = 0.08 µM | [11] |
| Human WT-CFTR (+200 nM VX-770) | Patch Clamp | PKA, ATP | IC₅₀ = 0.25 µM | [11][12] |
| Human WT-CFTR (+1 µM VX-770) | Patch Clamp | PKA, ATP | IC₅₀ = 0.42 µM | [11][12] |
Table 2: Off-Target Effects and Cytotoxicity of this compound
| Target/Effect | Cell/System Type | Assay Method | Concentration for Effect | Reference |
| VSORC Inhibition | CFTR-expressing Kidney Cells | Patch Clamp | IC₅₀ = 12 µM | [5] |
| VSORC Inhibition | Non-CFTR-expressing PS120 Cells | Patch Clamp | IC₅₀ = 5.33 µM | [5] |
| Ca²⁺-activated Cl⁻ Channel (CaCC) | Mouse Kidney Cells | Patch Clamp | No effect up to 10 µM | [5] |
| Cytotoxicity (24h) | CFTR-expressing Kidney Cells | MTT Assay | Significant effect at 5 µM | [5][10] |
| Cytotoxicity (24h) | Non-CFTR-expressing PS120 Cells | MTT Assay | Significant effect at 5 µM | [5][10] |
| Cytotoxicity (24h) | FRT Cells | Dihydrorhodamine | Nontoxic up to 100 µM | [2] |
| Store-Operated Ca²⁺ Entry (SOCE) | Calu-3 Cells | Ca²⁺ Imaging | Time-dependent inhibition at 20 µM | [8] |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Activity
This protocol measures CFTR-mediated ion transport across a polarized epithelial cell monolayer.
Signaling Pathway for Ussing Chamber Assay
Caption: Pathway showing activation and inhibition of CFTR.
Methodology:
-
Preparation: Culture epithelial cells (e.g., FRT, Calu-3, or primary HBE cells) on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Chamber Setup: Mount the permeable support in an Ussing chamber system, separating the apical and basolateral compartments. Fill both chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition: Add Amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. Wait for the Isc to stabilize at a new, lower baseline.
-
CFTR Activation: To activate CFTR, add a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the apical or basolateral chamber (depending on the cell type). This will cause an increase in Isc, representing CFTR-mediated chloride secretion.
-
CFTR Inhibition: Once the stimulated current is stable, add this compound to the apical chamber at the desired concentration (e.g., 5-10 µM). The subsequent decrease in Isc represents the CFTR-specific current.
-
Data Analysis: The magnitude of the this compound-sensitive current is calculated by subtracting the current level after inhibition from the stimulated current level before inhibition.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures chloride currents through CFTR channels in the cell membrane.
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293 or CHO cells stably expressing CFTR) on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
Bath Solution (Extracellular): 145 mM NaCl, 2 mM MgCl₂, 5 mM KCl, 1 mM CaCl₂, 5 mM glucose, 5 mM HEPES, pH 7.4.
-
Pipette Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, 0.1 mM cAMP, and 1 unit/mL PKA catalytic subunit, pH 7.4.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential, e.g., -40 mV. Apply voltage steps (e.g., from -100 mV to +100 mV) to elicit currents and generate a current-voltage (I-V) relationship.
-
-
CFTR Inhibition: Once a stable CFTR current is established (activated by the ATP, cAMP, and PKA in the pipette), perfuse the bath with a solution containing this compound (e.g., 1-10 µM).
-
Data Analysis: Measure the reduction in current amplitude at a specific voltage to determine the percentage of inhibition. Calculate IC₅₀ values by fitting the dose-response data with the Hill equation.
Protocol 3: MTT Assay for Cytotoxicity Assessment
This protocol assesses cell viability by measuring mitochondrial activity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle-only (DMSO) control and an untreated control. Incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the results to determine the concentration at which viability is reduced by 50% (IC₅₀ for cytotoxicity).
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric inhibition of CFTR gating by this compound binding in the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pub.h-brs.de [pub.h-brs.de]
- 10. researchgate.net [researchgate.net]
- 11. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 16. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 17. researchgate.net [researchgate.net]
- 18. Low free drug concentration prevents inhibition of F508del CFTR functional expression by the potentiator VX-770 (ivacaftor) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing CFTRinh-172 Autofluorescence in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for the potential autofluorescence of CFTRinh-172 in their experiments.
Troubleshooting Guide
Q1: My fluorescence assay results show high background when using this compound. How can I determine if this is due to autofluorescence from the compound?
A1: High background fluorescence in the presence of a test compound like this compound can indeed be a sign of compound autofluorescence. To confirm this, you should run a specific control experiment.
Experimental Protocol: Assessing Compound Autofluorescence
-
Prepare Control Wells: In a multi-well plate, prepare the following control wells:
-
Vehicle Control: Cells (or your assay system) with the vehicle (e.g., DMSO) used to dissolve this compound, but without the compound itself.
-
Compound Control: Cells (or your assay system) with this compound at the final concentration used in your experiment.
-
Compound Only: Assay buffer or media with this compound at the final concentration, without any cells or your primary fluorescent probe.
-
-
Measure Fluorescence: Read the fluorescence of the plate at the excitation and emission wavelengths of your assay's fluorophore.
-
Analyze the Data:
-
If the "Compound Only" well shows a significantly higher fluorescence signal compared to the vehicle control (assay buffer alone), it indicates that this compound is autofluorescent at your experimental wavelengths.
-
If the "Compound Control" (cells + compound) shows a higher signal than the "Vehicle Control" (cells + vehicle), this also points to compound autofluorescence.
-
Q2: I've confirmed that this compound is autofluorescent in my assay. What are the primary methods to correct for this interference?
A2: There are several strategies to mitigate the effects of compound autofluorescence. The best approach depends on your specific assay and available instrumentation. The main methods are:
-
Background Subtraction: The most straightforward method where the fluorescence signal from the compound alone is subtracted from the total signal.[1][2][3]
-
Use of Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced at shorter (blue-green) wavelengths.[4][5][6] Shifting to fluorophores that excite and emit at longer wavelengths (red or far-red) can often avoid the interference.
-
Spectral Unmixing: A more advanced technique, typically used in microscopy and some plate readers, that distinguishes the emission spectrum of your specific fluorophore from the broader spectrum of the autofluorescent compound.[7][8][9][10]
The following diagram illustrates the decision-making process for addressing autofluorescence:
Caption: Workflow for identifying and correcting this compound autofluorescence.
Detailed Protocols & Data Presentation
Protocol 1: Background Subtraction for Plate-Based Assays
This protocol is designed to correct for the autofluorescence of this compound in a quantitative plate-based assay.
-
Plate Setup: For each experimental condition, prepare the following wells:
-
Total Fluorescence (F_total): Cells + fluorescent probe + this compound.
-
Compound Autofluorescence (F_compound): Cells + this compound (without the fluorescent probe).
-
Cellular Autofluorescence (F_cells): Cells only (no probe, no compound).
-
Blank (F_blank): Media/buffer only.
-
-
Measurement: Incubate the plate according to your assay protocol and then measure the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths.
-
Calculation: The corrected fluorescence signal (F_corrected) is calculated as follows:
-
F_corrected = (F_total - F_blank) - (F_compound - F_cells)
-
Summary of Correction Methods
| Method | Principle | Advantages | Disadvantages | Instrumentation Required |
| Background Subtraction | Subtracts the signal from a control well containing the interfering compound from the experimental well.[1][2] | Simple to implement; computationally straightforward. | Assumes a linear and additive signal; may not be accurate if the compound's fluorescence is affected by the cellular environment. | Standard fluorescence plate reader. |
| Use of Red-Shifted Dyes | Avoids the spectral region where the compound's autofluorescence is strongest. Many organic molecules autofluoresce in the blue-green range.[5][6] | Can completely eliminate the interference; improves signal-to-noise ratio. | May require re-optimization of the assay with a new fluorophore; red-shifted dyes can sometimes have lower quantum yields. | Fluorescence plate reader or microscope with appropriate filter sets. |
| Spectral Unmixing | Mathematically separates the emission spectra of the desired fluorophore and the autofluorescent compound.[7][9][10] | Highly accurate; can distinguish between multiple overlapping signals. | Requires spectrally-resolved data acquisition; more complex data analysis. | Spectral confocal microscope or plate reader with spectral detection capabilities. |
Frequently Asked Questions (FAQs)
Q3: What are the specific excitation and emission wavelengths of this compound autofluorescence?
A3: The exact excitation and emission spectra for this compound are not widely published. The molecule contains multiple aromatic rings and a thiazolidinone core, which suggests it is likely to absorb UV light and fluoresce in the blue to green region of the spectrum. It is highly recommended that researchers characterize the autofluorescence properties of their specific batch of this compound using a scanning spectrofluorometer. This will provide the most accurate information for designing your experiments and choosing appropriate filters or fluorophores.
Q4: Can I use a "no-cell" control to subtract the background from this compound?
A4: While a "no-cell" control (media + this compound) can account for the compound's fluorescence in the buffer, it may not be entirely accurate.[11] The intracellular environment can alter the fluorescent properties of a compound. Therefore, the most accurate control is to use unstained cells treated with this compound to measure the combined autofluorescence of both the cells and the compound within the cellular context.
Q5: My assay uses a GFP-tagged protein. How can I deal with this compound autofluorescence?
A5: GFP and other green fluorescent proteins emit in a spectral region where small molecule autofluorescence is common.[5] If you observe significant interference, consider these options:
-
Background Subtraction: Perform meticulous background subtraction as detailed in the protocol above.
-
Switch to a Red Fluorescent Protein: If possible, re-clone your protein of interest with a red-shifted fluorescent tag like mCherry or other RFP derivatives.[5]
-
Spectral Unmixing: If you have access to a spectral confocal microscope, this would be the ideal method to separate the GFP signal from the compound's autofluorescence.[10]
Q6: Does the concentration of this compound affect the level of autofluorescence?
A6: Yes, the intensity of autofluorescence is generally proportional to the concentration of the fluorescent compound. It is important to perform autofluorescence controls at every concentration of this compound you plan to test in your dose-response experiments.
The following diagram outlines the experimental workflow for measuring and correcting autofluorescence in a typical cell-based assay.
Caption: Step-by-step workflow for a cell-based fluorescence assay including controls for autofluorescence.
References
- 1. help.codex.bio [help.codex.bio]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 8. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microscopist.co.uk [microscopist.co.uk]
- 10. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
optimizing incubation time for CFTRinh-172 treatment
Welcome to the technical support center for CFTRinh-172. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] It functions as a voltage-independent, allosteric inhibitor that binds directly to the CFTR protein within the ion pore.[2][3][4][5] This binding stabilizes a closed conformation of the channel, physically blocking the pore from the extracellular side and thereby inhibiting chloride ion conduction.[3][6] The primary effect is a reduction in the channel's open probability, achieved by increasing the mean closed time.[1]
Q2: What is the recommended concentration range and incubation time for this compound?
A2: The optimal concentration and incubation time are highly dependent on the experimental system and assay.
-
For rapid and reversible inhibition in electrophysiological studies (e.g., Ussing chamber, patch clamp), concentrations between 0.5 µM and 10 µM are typically effective within minutes.[4] Complete inhibition of short-circuit current can be observed in approximately 10 minutes (half-life of ~4 minutes).[1][7]
-
For cell-based functional assays lasting several hours or days, lower concentrations (e.g., 5 µM) are often used to minimize potential cytotoxicity.[8][9]
-
For cytotoxicity studies , incubations are typically 24 hours or longer across a range of concentrations to determine the viability threshold.[4][10]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is the inhibitory effect of this compound reversible?
A3: Yes, the inhibition of CFTR is reversible. The effect can be washed out, with a reversal half-life of approximately 5 minutes.[1][7] However, some of its off-target effects, such as the inhibition of store-operated calcium entry (SOCE), have been reported to be poorly reversible.[11][12][13]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO, typically up to 100 mM.[2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO, which can be stored at -20°C for several months.[1][14] The compound is insoluble in water and ethanol.[14] For experiments, the DMSO stock solution should be diluted to the final working concentration in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.2%) and consistent across all conditions, including vehicle controls.[13]
Q5: What are the known off-target effects of this compound?
A5: While highly selective for CFTR, this compound can exert off-target effects, particularly at higher concentrations and with longer incubation times. Researchers should be aware of the following:
-
Inhibition of Other Channels: It can inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel at concentrations above 5 µM and may affect epithelial Na+ channel (ENaC) mediated currents.[4][11][15]
-
Mitochondrial Effects: It has been shown to induce the production of reactive oxygen species (ROS) and impair mitochondrial function, even at sub-micromolar concentrations (starting at 0.2 µM) and within 30 minutes of exposure.[2][4][10]
-
Calcium Signaling: It can cause a time-dependent inhibition of store-operated calcium entry (SOCE) in a manner that is independent of CFTR expression.[11][12][15]
Troubleshooting Guides
Issue 1: No or weak inhibition of CFTR activity observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with this compound (e.g., 0.1 µM to 20 µM) to determine the IC50 in your specific cell system. The reported IC50 is ~300 nM but can be higher in some epithelial cells.[4] |
| Insufficient Incubation Time | For rapid assays like electrophysiology, ensure at least 10-15 minutes of incubation for the effect to reach completion.[1][7] For longer-term experiments, the inhibitor may degrade or be metabolized; consider replenishing the media with fresh inhibitor.[9] |
| Compound Degradation | Ensure the stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Low CFTR Expression/Activity | Confirm that your cell model has sufficient CFTR expression and activity at baseline. Use a known CFTR activator (e.g., Forskolin and IBMX) to stimulate the channel before adding the inhibitor.[8] |
| Presence of Serum Proteins | This compound may bind to serum proteins like albumin, reducing its effective concentration. Consider reducing serum concentration or performing the experiment in serum-free media if the protocol allows.[9] |
Issue 2: High cytotoxicity or unexpected cellular effects observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Reduce the concentration of this compound. While some cells tolerate up to 100 µM for 24 hours[1], others show significant cytotoxicity at concentrations as low as 5-10 µM.[4][10] |
| Long Incubation Time | Decrease the incubation duration. If long-term inhibition is required, use the lowest effective concentration determined from your dose-response curve. |
| Off-Target Effects | Be aware that observed effects may be due to off-target activities rather than direct CFTR inhibition.[11][12][15] Consider using a structurally different CFTR inhibitor as a control to confirm that the observed phenotype is specific to CFTR inhibition. Also, test the inhibitor on cells that do not express CFTR to identify non-CFTR-related effects.[4][13] |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is consistent and non-toxic across all wells, including the vehicle control. Typically, keep the final DMSO concentration at or below 0.2%.[13] |
Data Presentation
Table 1: Effective Concentrations and IC50 Values for this compound
| Parameter | Value | Cell/System Type | Reference |
| Ki (Short-Circuit Current) | 300 nM | FRT cells expressing CFTR | [1] |
| IC50 (Epithelial Cells) | ~300 nM to µM range | Epithelial cells | [4] |
| Electrophysiology (Whole-Cell) | 0.5 - 10 µM | CFTR-expressing kidney cells | [4] |
| Ussing Chamber (Isc) | 5 µM | CFBE41o- cells | [8] |
| Inhibition of VSORC | > 5 µM | Kidney and PS120 cells | [4] |
| Inhibition of SOCE | 20 µM (after 10-30 min) | Calu-3 and HEK293T cells | [13] |
Table 2: Summary of Incubation Times for Different Experimental Goals
| Experimental Goal | Typical Incubation Time | Concentration Range | Reference |
| Acute CFTR Inhibition | 2 - 15 minutes | 0.3 µM - 10 µM | [1][7] |
| Off-Target (ROS Production) | 30 minutes | Starts at 0.2 µM | [4][10] |
| Off-Target (SOCE Inhibition) | 10 - 30 minutes | 20 µM | [13] |
| Chronic CFTR Inhibition | 24 - 48 hours (media change may be needed) | 5 µM - 20 µM | [8][9] |
| Cytotoxicity Assessment | 24 hours | 1 µM - 50 µM | [4][10] |
Experimental Protocols & Visualizations
Protocol: General Cytotoxicity Assessment (Live/Dead Staining)
-
Cell Plating: Plate cells (e.g., CFTR-expressing kidney cells) in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Include a vehicle-only (DMSO) control. A typical concentration range is 0.5 µM to 50 µM.[4]
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[4][10]
-
Staining: After incubation, wash the cells with PBS. Add a staining solution containing Calcein-AM (to stain live cells green) and Propidium Iodide or Ethidium Homodimer-1 (to stain dead cells red).
-
Imaging: Incubate as per the dye manufacturer's instructions, then visualize and quantify the live (green) and dead (red) cells using a fluorescence microscope.[4][10]
Protocol: Ussing Chamber Assay for CFTR Inhibition
-
Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., CFBE41o-) on permeable supports (e.g., Transwell inserts).[8]
-
Mounting: Mount the permeable support in an Ussing chamber, bathing the apical and basolateral sides with appropriate physiological solutions. Maintain a chloride ion gradient across the monolayer.
-
Baseline Measurement: Inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 50 µM) to the apical solution and record the baseline short-circuit current (Isc).[8]
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist cocktail (e.g., 20 µM Forskolin and 50 µM IBMX) to both the apical and basolateral solutions. Record the peak stimulated Isc.[8]
-
Inhibition: Once the stimulated current is stable, add this compound (e.g., 5 µM) to the apical bath solution.[8]
-
Data Analysis: Record the decrease in Isc following the addition of the inhibitor. The magnitude of the decrease represents the CFTR-mediated current.
Visualizations
Caption: Mechanism of this compound action on the CFTR gating cycle.
Caption: General experimental workflow for using this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pnas.org [pnas.org]
- 4. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. c-Cbl reduces stability of rescued ∆F508-CFTR in human airway epithelial cells: Implications for cystic fibrosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pub.h-brs.de [pub.h-brs.de]
- 13. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of CFTRinh-172
Welcome to the technical support center for CFTRinh-172. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the use of this potent CFTR inhibitor, with a particular focus on managing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel crucial for ion and fluid transport in epithelial cells. It is a member of the thiazolidinone class of compounds. This compound acts as a voltage-independent blocker that alters channel gating.[1] It binds directly within the CFTR pore, which stabilizes the transmembrane helices in a non-conductive state.[2][3][4][5] This allosterically inhibits ATP-dependent gating and reduces the channel's open probability.[2][4][6]
Q2: What are the known off-target effects of this compound?
A2: At concentrations above 5 µM, this compound can inhibit the volume-sensitive outwardly rectifying (VSOR) chloride channel.[7][8] It has also been shown to inhibit mitochondrial respiration and increase the production of reactive oxygen species (ROS) independently of CFTR.[1][9][10] Some studies indicate it can also inhibit store-operated calcium entry (SOCE) and epithelial sodium channels (ENaC).[11] Researchers should be aware of these potential off-target effects when interpreting experimental results.
Q3: Why am I observing different IC50 values for this compound across different experiments or cell lines?
A3: IC50 values for this compound can vary due to several factors. The reported potency (Ki) is approximately 300 nM, but the effective concentration can range into the micromolar level depending on the specific experimental conditions and cell type.[1][7][12] Variations in cell density, serum concentration in the media, and the specific assay conditions can all influence the apparent IC50. Furthermore, potential batch-to-batch variability in the purity and potency of the compound can lead to inconsistent results.
Q4: What is the recommended solvent and storage procedure for this compound?
A4: this compound is soluble in DMSO, with stock solutions of up to 100 mM being achievable.[1] It is poorly soluble in water and ethanol.[13] For long-term storage, the solid compound should be stored at -20°C, protected from light, and with a desiccant. Stock solutions in DMSO can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[13] It is recommended to prepare fresh dilutions in culture medium for each experiment.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Inconsistent or unexpected results when using a new batch of this compound can be frustrating. This guide provides a systematic approach to troubleshooting these issues.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 11. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 12. seed.nih.gov [seed.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of CFTR Inhibitors: CFTRinh-172 vs. GlyH-101
In the landscape of cystic fibrosis research and drug development, the selective inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is crucial for studying its physiological roles and for developing treatments for secretory diarrheas and polycystic kidney disease.[1][2] Among the most widely utilized inhibitors are CFTRinh-172 and GlyH-101. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers and drug development professionals a comprehensive overview of their respective characteristics.
Mechanism of Action: Two Distinct Approaches to Inhibition
This compound and GlyH-101 employ fundamentally different mechanisms to block the CFTR chloride channel.
This compound acts as an allosteric inhibitor.[3] It binds to a site on the cytoplasmic face of the CFTR protein, specifically within the pore near transmembrane helix 8.[1][2] This binding event stabilizes a closed conformation of the channel, thereby preventing chloride ion transport.[1][3] This mechanism does not directly obstruct the pore but rather modulates the channel's gating behavior.[1]
GlyH-101 , in contrast, is a pore-occluding inhibitor.[3][4] It physically blocks the CFTR channel from the extracellular side, preventing chloride ions from passing through.[3][4][5] This blockade is voltage-dependent, with its potency being influenced by the membrane potential.[4][5][6]
Potency and Efficacy: A Quantitative Look
Both inhibitors demonstrate high potency in blocking CFTR function, though their inhibitory constants differ and can be influenced by experimental conditions.
| Inhibitor | Parameter | Value | Cell Type/Condition | Reference |
| This compound | IC50 | ~300 nM | Epithelial cells | [3] |
| Ki | 300 nM | Not specified | [7][8] | |
| IC50 | 0.08 ± 0.01 µM | Not specified | [9] | |
| GlyH-101 | Ki | 1.4 µM at +60 mV | CFTR-expressing FRT cells | [4][6] |
| Ki | 5.6 µM at -60 mV | CFTR-expressing FRT cells | [4][6] | |
| Ki | 4.3 µM | CFTR-expressing FRT cells | [10] | |
| IC50 | ~2–5 µM | Human airway epithelial cells | [11] |
Specificity and Off-Target Effects: A Critical Consideration
While both compounds are potent CFTR inhibitors, neither is entirely specific, a crucial factor for interpreting experimental results.
This compound has been shown to inhibit the Volume-Sensitive Outwardly Rectifying (VSORC) chloride channel at concentrations greater than 5 µM.[3][12] However, it does not appear to affect the Ca2+-dependent Cl− conductance (CaCC).[3][12] More recent studies have also revealed off-target effects on epithelial cation channels, including Orai1-mediated store-operated calcium entry (SOCE) and the epithelial Na+ channel (ENaC).[13][14][15]
GlyH-101 exhibits a broader range of off-target effects. It inhibits both VSORC and CaCC at concentrations comparable to those used for CFTR inhibition.[3][12] This lack of specificity raises concerns when dissecting the precise role of CFTR in biological systems where these other channels are active.[3] Like this compound, GlyH-101 has also been found to affect SOCE and ENaC.[13][14][15] Furthermore, some reports suggest that both inhibitors can impact mitochondrial function independently of their effects on CFTR.[10]
Physicochemical Properties
GlyH-101 possesses significantly greater water solubility compared to this compound.[4][5] This property, along with its rapid action, can be advantageous in certain experimental setups.[4][5]
In Vivo Efficacy
Both inhibitors have demonstrated efficacy in preclinical animal models. They have been shown to reduce cholera toxin-induced intestinal fluid secretion, highlighting their potential as therapeutic agents for secretory diarrheas.[3][4]
Experimental Protocols
Accurate and reproducible assessment of CFTR inhibition relies on standardized experimental protocols. Below are methodologies for key assays used to characterize this compound and GlyH-101.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in real-time.
-
Whole-Cell Patch-Clamp:
-
Cell Culture: Culture CFTR-expressing cells (e.g., Fischer Rat Thyroid (FRT) cells, Chinese Hamster Ovary (CHO) cells, or human bronchial epithelial cells) on glass coverslips.
-
Pipette Solution (Intracellular): Typically contains (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 ATP, adjusted to pH 7.2 with CsOH.
-
Bath Solution (Extracellular): Typically contains (in mM): 145 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.
-
Procedure: Form a high-resistance seal between the patch pipette and the cell membrane. Rupture the cell membrane to achieve the whole-cell configuration. Activate CFTR using a cocktail of forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to increase intracellular cAMP. Apply varying concentrations of this compound or GlyH-101 to the bath solution to determine the dose-dependent inhibition of the CFTR-mediated chloride current.[3][12]
-
-
Single-Channel Patch-Clamp:
-
Configuration: Use an excised inside-out or outside-out patch configuration.
-
Solutions: Similar to whole-cell, but the pipette and bath solutions are reversed depending on the patch configuration.
-
Procedure: After excising a patch of membrane containing CFTR channels, activate the channels with PKA and ATP.[1] Record single-channel currents in the presence and absence of the inhibitor to determine its effect on channel open probability, open time, and closed time.[1][16]
-
Ussing Chamber Assay for Short-Circuit Current (Isc)
This assay measures ion transport across an epithelial monolayer.
-
Cell Culture: Grow a confluent monolayer of polarized epithelial cells (e.g., FRT or Calu-3 cells) on permeable supports.
-
Mounting: Mount the permeable supports in an Ussing chamber, separating the apical and basolateral compartments.
-
Solutions: Use appropriate physiological saline solutions in both compartments.
-
Procedure: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport. Increase intracellular cAMP with forskolin and IBMX to activate CFTR. Once a stable Isc is achieved, add the inhibitor to the apical or basolateral side (depending on the inhibitor's site of action) to measure the inhibition of the CFTR-dependent Isc.
Fluorescence-Based Assays
These high-throughput methods are suitable for screening and initial characterization.
-
Indicator: Use a halide-sensitive yellow fluorescent protein (YFP) or other fluorescent indicators sensitive to membrane potential.
-
Cell Culture: Plate CFTR-expressing cells in multi-well plates.
-
Procedure (YFP-based): Induce CFTR-mediated iodide influx. The binding of iodide to YFP quenches its fluorescence. Pre-incubate cells with the inhibitor before adding the iodide-containing solution to measure the extent of inhibition of iodide influx, which is reflected by a smaller decrease in fluorescence.[17]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CFTR signaling pathway and a typical experimental workflow for evaluating these inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medkoo.com [medkoo.com]
- 12. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CFTRinh-172 in New Cell Lines: A Comparison Guide
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and its dysfunction leads to cystic fibrosis. Small molecule inhibitors, such as CFTRinh-172, are invaluable tools for studying CFTR's role in various physiological processes. However, the utility of any inhibitor is contingent on its specificity. When introducing this compound to a new cell line, it is imperative to validate that its effects are due to the on-target inhibition of CFTR and not from off-target interactions. This guide provides a comparative framework and detailed protocols for rigorously validating the specificity of this compound.
Comparative Analysis of Common CFTR Inhibitors
This compound is a widely used thiazolidinone-based CFTR inhibitor.[1] It acts by binding to the cytoplasmic face of CFTR, allosterically preventing channel gating.[2][3] While potent, it is not without limitations. A comparison with another common inhibitor, GlyH-101, highlights the importance of specificity validation.
| Feature | This compound | GlyH-101 |
| Mechanism of Action | Allosteric inhibitor, binds cytoplasmic side, reduces open probability.[2][4] | Pore blocker, occludes the external entrance of the channel.[5] |
| Potency (Ki / IC50) | ~300 nM - 5 µM (cell-dependent).[3][4][6] | ~1.4 µM to 5.6 µM (voltage-dependent).[5] |
| Rapidity of Action | Slower onset, full inhibition in ~10 mins.[4] | Rapid, reversible inhibition in <1 min.[5][7] |
| Known Off-Target Effects | - Inhibits Volume-Sensitive Outwardly Rectifying (VSOR) Cl⁻ channels at >5 µM.[1][8] - Can inhibit store-operated calcium entry (SOCE) via Orai1 channels.[9][10] - May affect mitochondrial function.[11] - Does not significantly affect Ca²⁺-activated Cl⁻ channels (CaCC).[1][3] | - Inhibits VSOR and CaCC at concentrations used to inhibit CFTR.[1][8] - Can inhibit SOCE via Orai1 channels.[9][10] - Inhibits SLC26 anion exchangers.[11] |
| Solubility | Lower water solubility.[5][7] | Substantially greater water solubility.[5][7] |
Key Takeaway: Both inhibitors exhibit off-target effects, underscoring the necessity of using appropriate controls and concentrations.[1][10] this compound may be preferred when studying processes involving CaCC, but its effects on VSOR channels at concentrations above 5 µM must be considered.[1][8]
Logical Workflow for Specificity Validation
A systematic approach is required to confirm that the observed effects of this compound in a new cell line are specifically due to CFTR inhibition. The ideal experimental design involves comparing the inhibitor's effect on the cell line of interest with a control cell line that does not express functional CFTR.
References
- 1. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Navigating the Specificity of CFTRinh-172: A Comparative Guide to its Cross-Reactivity with Other Transporters
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of the inhibitory effects of CFTRinh-172 on its intended target, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and its off-target interactions with other ion transporters. The data presented herein is compiled from multiple studies to offer a clear, evidence-based overview of this compound's selectivity profile.
This compound is a widely utilized small molecule inhibitor of the CFTR chloride channel, an ATP-binding cassette (ABC) transporter crucial for ion and fluid homeostasis in various epithelial tissues. While potent in its inhibition of CFTR, a growing body of evidence reveals that at concentrations commonly used in research, this compound can exert effects on other transporters, potentially leading to confounding experimental outcomes. This guide aims to provide a detailed comparison of these on- and off-target activities, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of this compound Inhibition
The following table summarizes the inhibitory concentrations (IC50) and inhibitor constants (Ki) of this compound for CFTR and its known off-target transporters. This data highlights the therapeutic window and potential for cross-reactivity when using this inhibitor.
| Target Transporter | Common Name/Family | This compound Potency | Key Findings |
| CFTR | Cystic Fibrosis Transmembrane Conductance Regulator (ABC Transporter) | Ki: ~300 nM [1] IC50: 0.08 - 4 µM (cell-dependent)[2] | Potent and primary target of inhibition. |
| VSORC | Volume-Sensitive Outwardly Rectifying Chloride Channel | IC50: ~10 µM [3] | Inhibition observed at concentrations higher than 5 µM.[3][4] |
| ENaC | Epithelial Sodium Channel | ~17.5% inhibition at 20 µM (αβγ-ENaC) | Moderate inhibitory effect at higher concentrations. |
| SOCE / Orai1 | Store-Operated Calcium Entry / Calcium Release-Activated Calcium Channel | Significant inhibition at 20 µM | Time-dependent inhibition of calcium influx. |
| CaCC | Calcium-Activated Chloride Channel | No significant inhibition [3][4] | Generally considered insensitive to this compound. |
| MDR-1 | Multidrug Resistance Protein 1 (ABC Transporter) | No inhibition [5] | Does not appear to be an off-target. |
| ATP-sensitive K+ channels | Potassium Channel | No inhibition [5] | Does not appear to be an off-target. |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental techniques. Below are detailed methodologies for the key experiments cited.
Short-Circuit Current (Isc) Measurements
This technique is used to measure net ion transport across an epithelial monolayer.
-
Cell Culture: Epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells expressing human CFTR, or primary human bronchial epithelial cells) are seeded on permeable supports and cultured to form a polarized monolayer.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Each side is bathed in a physiological salt solution and voltage-clamped to 0 mV.
-
CFTR Activation: CFTR-mediated chloride secretion is stimulated by adding agonists such as forskolin (to increase intracellular cAMP) and genistein to the bathing solution.
-
Inhibitor Application: this compound is added to the apical or basolateral solution at varying concentrations.
-
Data Analysis: The change in short-circuit current is measured, reflecting the inhibition of CFTR-dependent chloride transport. The IC50 is calculated from the dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion channel currents in a single cell.
-
Cell Preparation: Cells expressing the target transporter (e.g., HEK293T cells transfected with CFTR, ENaC, or Orai1/STIM1) are grown on glass coverslips.
-
Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the whole cell. The cell is voltage-clamped at a holding potential.
-
Current Elicitation: Channel activity is elicited by applying specific voltage protocols or by the application of activating ligands.
-
Inhibitor Application: this compound is applied to the extracellular solution at various concentrations.
-
Data Analysis: The reduction in the whole-cell current in the presence of the inhibitor is measured to determine the degree of inhibition and to calculate the IC50.
Calcium (Ca2+) Fluorimetry
This method is used to measure changes in intracellular calcium concentration.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Store Depletion: Intracellular calcium stores are depleted by applying a SERCA pump inhibitor, such as thapsigargin, in a calcium-free external solution.
-
Induction of SOCE: Calcium is added back to the external solution to induce store-operated calcium entry.
-
Inhibitor Treatment: Cells are pre-incubated with this compound for a defined period before or during the experiment.
-
Fluorescence Measurement: The fluorescence intensity of the calcium indicator is measured over time using a fluorometer or a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular calcium. The inhibition of SOCE is quantified by comparing the rate and amplitude of the calcium increase in the presence and absence of the inhibitor.
Off-Target Signaling Pathways of this compound
Beyond direct transporter inhibition, this compound has been shown to affect intracellular signaling pathways, particularly those related to mitochondrial function and cellular stress. These effects appear to be independent of its action on CFTR.
Caption: this compound's off-target effects on mitochondrial function leading to ROS production and NF-κB activation.
Experimental Workflow for Assessing Transporter Specificity
The following diagram outlines a logical workflow for researchers to assess the specificity of an inhibitor like this compound against a panel of transporters.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
A Researcher's Guide to CFTRinh-172 as a Negative Control in CFTR Activator Studies
In the dynamic field of cystic fibrosis research and drug development, the precise validation of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channel activators is paramount. This guide provides a comprehensive comparison of CFTRinh-172 as a negative control, its performance against an alternative inhibitor, GlyH-101, and its use in conjunction with common CFTR activators. Supported by experimental data, this guide is intended for researchers, scientists, and drug development professionals seeking to design robust and reliable CFTR functional assays.
The Role of a Negative Control: Ensuring Specificity
To confidently attribute an observed increase in anion conductance to the activation of the CFTR channel, a potent and specific inhibitor is required. By demonstrating that the activator-induced current can be abolished by a known CFTR inhibitor, researchers can confirm the target specificity of their compound. This compound is a widely used tool for this purpose, valued for its high potency and rapid, reversible action.
Comparing Negative Controls: this compound vs. GlyH-101
While this compound is a staple in many labs, understanding its profile in comparison to other inhibitors is crucial for experimental design and data interpretation. GlyH-101 is another commonly used CFTR inhibitor with a different mechanism of action. Below is a comparison of their performance characteristics based on whole-cell patch-clamp studies.
Table 1: Performance Comparison of CFTR Inhibitors
| Parameter | This compound | GlyH-101 | Reference |
| Mechanism of Action | Binds inside the CFTR pore, stabilizing a closed-channel conformation.[1][2] | Acts as a pore blocker, binding near the external entrance of the channel.[3][4] | N/A |
| IC₅₀ for CFTR Inhibition | ~1 µM | ~1 µM (voltage-dependent) | [1] |
| Off-Target Effects | |||
| Inhibition of VSORC¹ | Yes, at concentrations > 5 µM (~50% inhibition at 10 µM) | Yes, with an IC₅₀ of ~5-6 µM | [1] |
| Inhibition of CaCC² | No significant effect | Yes, at concentrations used to inhibit CFTR | [1][5] |
| Key Considerations | More specific than GlyH-101 regarding CaCC. Potential for off-target effects on VSORC at higher concentrations. | Voltage-dependent block and broader off-target effects, including CaCC, which may complicate data interpretation in some cell systems.[1][3] | N/A |
¹Volume-Sensitive Outwardly Rectifying Cl⁻ Channel ²Calcium-Activated Cl⁻ Channel
Validating CFTR Activators with this compound
The quintessential experiment to validate a putative CFTR activator involves a two-step process: first, stimulating the channel with the activator, and second, demonstrating that this stimulation is reversed by the application of this compound. The following table summarizes representative quantitative data from such experiments using common CFTR activators.
Table 2: Efficacy of this compound in Blocking Activator-Induced CFTR Current
| Experimental System | Activator(s) | Measured Parameter | CFTR Activity with Activator | CFTR Activity with Activator + this compound | Reference |
| FRT cells (Ussing Chamber) | 10 µM Forskolin | Short-Circuit Current (Isc) | Increase of ~25 µA/cm² | Current returns to baseline | [6] |
| hCFTR/HEK293 cells (Patch Clamp) | 5 µM Forskolin + 20 µM IBMX | Current Density at +140 mV | ~748 pA/pF | ~290 pA/pF (with 1 µM this compound) | [7] |
| Human Bronchial Epithelial Cells (Ussing Chamber) | Forskolin/IBMX + VX-770 | CFTR-dependent Isc | ~45 µA/cm² | < 5 µA/cm² (with 10 µM this compound) | [8] |
| FRT cells (Fluorescence Assay) | 50 µM Genistein | Rate of I⁻ influx (dF/dt) | Significant increase | Rate returns to baseline (with 5 µM this compound) | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and procedures involved in these assays is key to understanding and implementing them effectively.
Caption: CFTR is activated by PKA-dependent phosphorylation, followed by ATP binding and hydrolysis, leading to channel gating. This compound directly inhibits the channel, providing a specific negative control.
Caption: A typical Ussing chamber experiment workflow to test a CFTR activator and confirm its specificity using this compound.
Experimental Protocols
Detailed and consistent methodologies are the bedrock of reproducible research. Below are standardized protocols for the two most common assays used to measure CFTR function.
Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement
This electrophysiological technique measures ion transport across an epithelial monolayer. The CFTR-mediated chloride current is isolated and quantified.
-
Cell Culture: Grow a high-resistance epithelial monolayer (e.g., Fischer Rat Thyroid (FRT) cells expressing human CFTR, or primary human bronchial epithelial cells) on permeable Transwell inserts until fully differentiated and confluent.
-
Chamber Setup: Mount the Transwell insert into an Ussing chamber, separating the apical and basolateral sides. Fill both chambers with a symmetrical Ringer's solution (e.g., 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM KH₂PO₄, 1.24 K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM D-glucose), warmed to 37°C and continuously gassed with 95% O₂/5% CO₂ to maintain a pH of 7.4.
-
Measurement:
-
Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).
-
Allow the system to equilibrate for 15-20 minutes to achieve a stable baseline.
-
To isolate chloride currents, add amiloride (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). Wait for the Isc to stabilize.
-
Introduce the CFTR activator (e.g., 10-20 µM Forskolin, often with 100 µM IBMX) to the appropriate chamber(s) to stimulate CFTR. Record the peak increase in Isc.[8]
-
Once the stimulated current is stable, add this compound (10-20 µM) to the apical chamber to inhibit CFTR-mediated current.
-
-
Data Analysis: The CFTR-specific current is calculated as the magnitude of the current inhibited by this compound (the difference between the peak stimulated current and the final inhibited current).
Fluorescence-Based Halide Influx Assay
This high-throughput method uses a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR-mediated iodide influx, which quenches the fluorescence.
-
Cell Culture: Plate cells co-expressing CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in a 96- or 384-well black, clear-bottom microplate.[10]
-
Assay Preparation:
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Incubate the cells with a cocktail containing the CFTR activator(s) (e.g., 10 µM Forskolin, 50 µM Genistein) for a predetermined time to stimulate the channel.
-
-
Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Rapidly inject an iodide-containing solution into each well.
-
Monitor the rate of fluorescence quenching over time. A faster rate of quenching indicates higher halide influx through open CFTR channels.
-
-
Negative Control Validation:
-
In parallel wells, pre-incubate the cells with the activator cocktail and this compound (e.g., 5-10 µM) before adding the iodide solution.
-
A significant reduction in the rate of fluorescence quenching in the presence of this compound confirms that the activator-stimulated halide influx is CFTR-dependent.[9]
-
By employing this compound as a specific negative control in well-defined experimental protocols, researchers can rigorously validate novel CFTR activators, ensuring the integrity and specificity of their findings. This comparative guide serves as a valuable resource for designing and interpreting experiments aimed at understanding and modulating CFTR function.
References
- 1. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Brushed nasal epithelial cells are a surrogate for bronchial epithelial CFTR studies [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. metrionbiosciences.com [metrionbiosciences.com]
A Researcher's Guide: Genetic Knockout vs. Pharmacological Inhibition of CFTR with CFTRinh-172
In the study of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), researchers have two primary methods to investigate the consequences of its dysfunction: genetic knockout and pharmacological inhibition. This guide provides an objective comparison of these two approaches, with a specific focus on the widely used inhibitor, CFTRinh-172, to aid researchers in selecting the most appropriate method for their experimental goals.
At a Glance: Key Differences
| Feature | Genetic Knockout (KO) | Pharmacological Inhibition (this compound) |
| Target | CFTR Gene | CFTR Protein |
| Mechanism | Prevents transcription/translation, leading to a complete absence of the protein. | Allosterically binds to the CFTR protein, locking it in a closed, non-conducting state.[1] |
| Effect | Permanent and complete loss-of-function. | Acute, reversible, and dose-dependent inhibition.[1] |
| Temporal Control | None (constitutive loss of function). | High (inhibition can be initiated and reversed within minutes).[2] |
| Specificity | Highly specific to the CFTR gene. | Primarily targets CFTR, but off-target effects on other ion channels have been reported at higher concentrations.[1][3][4][5] |
| Model Systems | Genetically modified cell lines and animal models (e.g., mice, rats, pigs, ferrets).[6][7] | In vitro cell cultures, ex vivo tissues, and in vivo animal studies.[1][8][9] |
Mechanism of Action: A Tale of Two Approaches
Genetic knockout and pharmacological inhibition achieve the same endpoint—a non-functional CFTR—through fundamentally different means.
-
Genetic Knockout: This technique involves the permanent modification of an organism's genome to remove or disable the CFTR gene. This results in a total and irreversible absence of CFTR protein expression.
-
This compound Inhibition: This small molecule acts as an allosteric inhibitor.[1] It binds directly to the CFTR protein within the channel pore, interacting with several transmembrane helices.[8][10] This binding event stabilizes a non-conductive conformation of the channel, effectively blocking the passage of chloride and bicarbonate ions.[10]
References
- 1. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pub.h-brs.de [pub.h-brs.de]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Animal and Model Systems for Studying Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating CFTR Inhibition: A Comparative Guide to CFTRinh-172 and CFTR siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel, and its dysfunction is implicated in several diseases, most notably cystic fibrosis. To study its function and to validate potential therapeutic agents, researchers often turn to methods that inhibit its activity. Two prominent approaches are the use of the small molecule inhibitor, CFTRinh-172, and the genetic knockdown of CFTR using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their studies.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | CFTR siRNA Knockdown |
| Mechanism of Action | Pharmacological inhibition through allosteric binding to the CFTR protein, locking it in a closed state.[1][2][3][4] | Genetic inhibition by degrading CFTR mRNA, thus preventing protein synthesis. |
| Speed of Onset | Rapid, with inhibition observed within minutes.[5] | Slower, requiring hours to days for protein levels to decrease significantly. |
| Reversibility | Reversible upon washout of the compound.[5] | Long-lasting, with recovery requiring new protein synthesis. |
| Specificity | Highly selective for CFTR, but off-target effects on other channels (e.g., VSORC at higher concentrations) and mitochondrial function have been reported.[1][6][7][8] | Highly specific to the CFTR mRNA sequence, minimizing off-target protein effects. |
| Efficiency | Potent, with a reported Ki of approximately 300 nM.[6][7] | Efficient, typically achieving an 80-85% reduction in both mRNA and protein levels.[9][10] |
| Typical Use Case | Acute studies of CFTR function, validation of CFTR-dependent processes, and high-throughput screening. | Studies requiring long-term loss of CFTR function, investigation of the roles of CFTR protein presence versus its channel function. |
Comparative Experimental Data
A key aspect of validating CFTR inhibition is to demonstrate comparable downstream effects between pharmacological and genetic approaches. A study directly comparing this compound and CFTR siRNA knockdown on the expression of genes involved in TGF-β signaling provides a clear example of such validation.
Table 1: Effect of this compound and CFTR siRNA on mRNA Levels of TGF-β Signaling Pathway Components [11]
| Treatment | Target Gene | Fold Change in mRNA Level (vs. Control) |
| CFTR siRNA Knockdown | ENG | ~2-fold increase |
| TGFβ1 | ~2-fold increase | |
| PAI-1 | ~2-fold increase | |
| This compound | ENG | ~5-fold increase |
| TGFβ1 | ~2-fold increase | |
| PAI-1 | ~2-fold increase |
This data demonstrates that both methods of inhibiting CFTR function lead to an upregulation of the TGF-β signaling pathway, providing confidence that the observed effects are indeed due to the loss of CFTR activity.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative protocols for inhibiting CFTR using this compound and siRNA knockdown, followed by a method to assess the functional consequence on chloride channel activity.
Protocol 1: Pharmacological Inhibition of CFTR with this compound
This protocol describes the use of this compound to inhibit forskolin-stimulated chloride currents in an Ussing chamber assay, a standard method for measuring ion transport across epithelial cell monolayers.
-
Cell Culture: Culture a polarized epithelial cell line (e.g., Fischer Rat Thyroid (FRT) cells expressing human CFTR, or primary human bronchial epithelial cells) on permeable supports until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber system. Bathe both the apical and basolateral sides with a physiological saline solution (e.g., Krebs-Ringer bicarbonate solution), maintained at 37°C and gassed with 95% O2/5% CO2.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
ENaC Inhibition: To isolate chloride currents, inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 10 µM) to the apical chamber.
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to the apical and basolateral chambers. An increase in Isc indicates CFTR activation.
-
CFTR Inhibition: Once the forskolin-stimulated Isc has stabilized, add this compound (e.g., 10 µM) to the apical chamber. A decrease in Isc back towards the baseline confirms the inhibition of CFTR-dependent chloride current.
-
Data Analysis: Quantify the change in Isc in response to forskolin and this compound.
Protocol 2: Genetic Inhibition of CFTR by siRNA Knockdown
This protocol outlines the steps for transiently knocking down CFTR expression in a human bronchial epithelial cell line (e.g., 16HBE14o-).
-
Cell Seeding: Seed 16HBE14o- cells in a culture plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Prepare the siRNA solution. Use a validated siRNA sequence targeting human CFTR mRNA. A non-targeting scrambled siRNA should be used as a negative control. Dilute the siRNA in an appropriate transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Transfection: Add the siRNA-lipid complex to the cells and incubate for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).
-
Post-Transfection Incubation: After the initial incubation, replace the transfection medium with fresh culture medium and incubate the cells for 48-72 hours to allow for CFTR mRNA and protein depletion.
-
Validation of Knockdown:
-
qRT-PCR: Harvest RNA from a subset of cells and perform quantitative real-time PCR to quantify the reduction in CFTR mRNA levels compared to the scrambled siRNA control.
-
Western Blot: Lyse another subset of cells and perform a Western blot to assess the reduction in CFTR protein levels.
-
-
Functional Assay: Once knockdown is confirmed, the cells can be used in functional assays, such as the Ussing chamber assay described in Protocol 1, to measure the impact of reduced CFTR expression on chloride channel activity.
Visualizing the Workflow and Signaling
To better understand the experimental processes and the underlying biological pathway, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. icer.org [icer.org]
- 7. researchgate.net [researchgate.net]
- 8. Using Drugs to Probe the Variability of Trans-Epithelial Airway Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RNA interference for CFTR attenuates lung fluid absorption at birth in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of CFTRinh-172 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reversibility of CFTRinh-172, a widely used inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). In the following sections, we present a comparative overview of this compound and other common CFTR inhibitors, supported by quantitative data from key experimental assays. Detailed protocols for these experiments are also provided to facilitate reproducibility and further investigation.
Comparative Analysis of CFTR Inhibitor Reversibility
This compound is a potent and specific reversible inhibitor of CFTR.[1] Its mechanism of action is allosteric, targeting the cytoplasmic face of the CFTR protein.[1] The reversibility of its inhibitory effect is a key characteristic, allowing for washout experiments to restore CFTR function. This contrasts with some other inhibitors and provides a valuable tool for studying the dynamic regulation of CFTR.
Below is a summary of the reversibility and potency of this compound in comparison to other commonly used CFTR inhibitors, GlyH-101 and Glibenclamide.
| Inhibitor | Mechanism of Action | Reversibility | Potency (IC50 / Ki) | Key Findings |
| This compound | Allosteric inhibitor, binds inside the CFTR pore.[2] | Reversible .[1][3][4] Inhibition is reversed upon washout with a half-time of approximately 5 minutes.[5] | Ki ≈ 300 nM.[3] IC50 ≈ 0.2-4 µM depending on cell type.[6] | Inhibition is rapid, voltage-independent, and complete within minutes.[3][7] |
| GlyH-101 | Pore occluder, acts from the extracellular side.[4] | Partly Reversible . Approximately 70% recovery of CFTR function within 4 minutes of washout.[4] | Ki = 4.3 µM.[2][3] | Inhibition is voltage-dependent.[4][8] Possesses greater water solubility than this compound.[8][9] |
| Glibenclamide | Open-channel blocker.[1] | Reversible .[1] | Ki ≈ 30 µM.[1] | Produces a "flickery" block of the open CFTR channel.[1] It is not specific to CFTR and can inhibit other Cl- channels.[10] |
Experimental Protocols
The assessment of CFTR inhibitor reversibility relies on robust experimental techniques that can measure the function of the CFTR channel in real-time. The two primary methods employed are the Ussing chamber assay for measuring transepithelial ion transport and the patch-clamp technique for recording ion channel currents at the single-cell level.
Ussing Chamber Assay for Measuring Reversibility of CFTR Inhibition
The Ussing chamber technique allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport across an epithelial monolayer. This method is instrumental in assessing the effects of inhibitors and their subsequent washout.
Materials:
-
Ussing chamber system
-
Voltage/current clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Ringer's solution (e.g., Krebs Bicarbonate Ringer's solution)
-
Epithelial cells cultured on permeable supports (e.g., Fischer Rat Thyroid (FRT) cells expressing CFTR)
-
CFTR activators: Forskolin (10 µM) and IBMX (100 µM)
-
This compound (or other inhibitors) at desired concentrations
-
Amiloride (100 µM) to block epithelial sodium channels (ENaC)
Procedure:
-
Preparation: Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed (37°C) and gassed (95% O2/5% CO2) Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
ENaC Inhibition: Add amiloride to the apical chamber to inhibit sodium absorption and isolate the chloride secretory current.
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding forskolin and IBMX to the basolateral chamber. This will cause an increase in Isc.
-
Inhibitor Addition: Once a stable, stimulated Isc is reached, add this compound to the apical chamber. A dose-response curve can be generated by adding increasing concentrations of the inhibitor.
-
Washout: To assess reversibility, perfuse both the apical and basolateral chambers with fresh Ringer's solution to wash out the inhibitor.
-
Data Analysis: Monitor the Isc throughout the experiment. The degree of recovery of the stimulated Isc after washout indicates the reversibility of the inhibition.
Patch-Clamp Electrophysiology for Assessing Inhibitor Reversibility
The patch-clamp technique provides high-resolution recording of ion channel activity. In the whole-cell configuration, it allows for the measurement of the total CFTR-mediated current from a single cell.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling micropipettes
-
Cells expressing CFTR
-
Extracellular (bath) solution: (in mM) 145 NaCl, 4.5 KCl, 2.0 CaCl2, 1.0 MgCl2, 10.0 HEPES, 5 glucose (pH 7.4).
-
Intracellular (pipette) solution: (in mM) 110 CsCl, 2.0 MgCl2, 10.0 HEPES, 5.0 EGTA, 1.0 Na2ATP (pH 7.2).
-
CFTR activators: Forskolin (10 µM)
-
This compound (or other inhibitors) at desired concentrations
Procedure:
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cells on coverslips for easy access.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
CFTR Activation: Perfuse the cell with the extracellular solution containing forskolin to activate CFTR channels. This will elicit an outward chloride current.
-
Inhibitor Application: Once a stable CFTR current is recorded, apply the extracellular solution containing this compound.
-
Washout: To test for reversibility, perfuse the cell with the inhibitor-free extracellular solution.
-
Data Analysis: Record the current before, during, and after inhibitor application. The recovery of the current amplitude after washout demonstrates the reversibility of the inhibition.
Visualizations
To further clarify the processes involved in assessing the reversibility of this compound inhibition, the following diagrams illustrate the CFTR activation signaling pathway and the experimental workflows.
Caption: CFTR channel activation pathway.
References
- 1. Glibenclamide blockade of CFTR chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GlyH 101 | CFTR | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors [escholarship.org]
- 10. Cl- channel inhibition by glibenclamide is not specific for the CFTR-type Cl- channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CFTRinh-172 Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific efficacy of investigational compounds is paramount. This guide provides a comparative analysis of CFTRinh-172, a well-characterized inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), across various species. The data presented herein is compiled from multiple studies to aid in the design and interpretation of preclinical research.
This compound is a potent and selective inhibitor of the CFTR chloride channel, a critical protein in epithelial ion and fluid transport.[1][2][3] Dysregulation of CFTR is the underlying cause of cystic fibrosis and is implicated in other diseases such as secretory diarrheas and polycystic kidney disease.[4][5] While this compound has been instrumental in studying CFTR function, its inhibitory effects exhibit significant variability across different species.[4][6][7] This guide synthesizes the available data on these species-dependent differences, providing a valuable resource for researchers.
Quantitative Comparison of this compound Efficacy
The inhibitory potency of this compound on CFTR orthologs from different species has been evaluated in various experimental systems. A summary of these findings is presented below.
| Species | Experimental System | This compound Concentration | % Inhibition (Mean ± SE) | IC50 | Reference |
| Human | Xenopus laevis oocytes | 20 µM | 65.5 ± 2.9% | ~0.2-4 µM (in FRT cells) | [4][6] |
| Human | Pregnant myometrium | 10 µM | 79.2 ± 6.35% (amplitude) | pEC50: 5.35 ± 0.10 | [8] |
| 30 µM | 77.52 ± 9.08% (amplitude) | [8] | |||
| 60 µM | 90.77 ± 4.75% (amplitude) | [8] | |||
| Killifish | Xenopus laevis oocytes | 20 µM | Less than human | Not specified | [6] |
| Pig | Xenopus laevis oocytes | 20 µM | 20.6 ± 5.1% | Not specified | [6] |
| Shark | Shark Rectal Gland Perfusion | 10 µM | No effect | Not specified | [6] |
| Primary cultures of rectal gland tubules | Not specified | 4 ± 1.3% (maximum) | Not specified | [6] | |
| Xenopus laevis oocytes | 25 µM | 10.3 ± 2.5% | Not specified | [6][7] | |
| Mouse | Kidney epithelial cells (mDCT) | 5 µM | ~100% | < 1 µM | [7] |
| Mouse | Pregnant myometrium | 10 µM | 40.53 ± 13.44% (amplitude) | pEC50: 5.12 ± 0.14 | [8] |
| 30 µM | 40.30 ± 8.41% (amplitude) | [8] | |||
| 60 µM | 55.11 ± 11.02% (amplitude) | [8] | |||
| Rat | Intestinal closed-loop model | 200 µg (single IP injection) | >90% inhibition of cholera toxin-induced fluid secretion | Not applicable | [4] |
Experimental Protocols
The data presented above were generated using a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Heterologous Expression in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp
This technique is used to express CFTR from different species in frog oocytes and measure the inhibitor's effect on its function.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the CFTR ortholog of interest is microinjected into the oocytes.
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for protein expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte is placed in a recording chamber and perfused with a control solution.
-
Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
CFTR channels are activated using a cocktail of forskolin and IBMX to raise intracellular cAMP levels.
-
Once a stable baseline current is achieved, this compound is added to the perfusion solution at various concentrations.
-
The change in current is measured to determine the percentage of inhibition.[6]
-
Short-Circuit Current (Isc) Measurements in Polarized Epithelial Cells
This method assesses ion transport across a monolayer of epithelial cells grown on a permeable support.
-
Cell Culture: Epithelial cells (e.g., Fischer Rat Thyroid - FRT, or primary airway epithelial cells) are seeded on permeable filter supports and allowed to form a polarized monolayer.
-
Ussing Chamber Setup: The filter support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.
-
Measurement: The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the short-circuit current, Isc) is measured. This Isc is a direct measure of net ion transport.
-
Activation and Inhibition:
-
CFTR is activated by adding forskolin and IBMX to the basolateral solution.
-
Once the Isc stabilizes, this compound is added to the apical or basolateral solution at different concentrations.
-
The decrease in Isc reflects the inhibition of CFTR-mediated chloride secretion.[1]
-
Patch-Clamp Electrophysiology
This technique allows for the recording of ion channel activity in a small patch of the cell membrane or the whole cell.
-
Cell Preparation: Cells expressing CFTR are prepared for recording.
-
Whole-Cell Configuration:
-
A glass micropipette with a small tip opening is brought into contact with the cell membrane.
-
Suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
The membrane potential is controlled, and the resulting currents are recorded.
-
CFTR is activated with forskolin, and then this compound is applied to the bath solution to measure its inhibitory effect on the whole-cell CFTR current.[7][9]
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: CFTR activation by the cAMP/PKA pathway and subsequent inhibition by this compound.
References
- 1. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 2. stemcell.com [stemcell.com]
- 3. rndsystems.com [rndsystems.com]
- 4. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the role of CFTR in human and mouse myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of CFTRinh-172: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule CFTRinh-172 is a widely utilized tool in cystic fibrosis research and a potential therapeutic agent for secretory diarrheas and polycystic kidney disease. Its utility, however, is intrinsically linked to its selectivity for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide provides a comprehensive comparison of the on-target and off-target effects of this compound, supported by experimental data, to aid researchers in the design and interpretation of their studies.
Overview of this compound
This compound is a potent, reversible, and voltage-independent blocker of the CFTR chloride channel, with a reported inhibitory constant (Ki) in the nanomolar range (approximately 300 nM)[1][2][3][4]. It acts as an allosteric inhibitor, binding to the cytoplasmic side of the CFTR protein, which stabilizes the channel in a closed conformation[5][6]. This mechanism involves an increase in the mean closed time of the channel without affecting its unitary conductance or mean open time[4][7]. Recent structural studies have pinpointed its binding site within the channel pore, near transmembrane helix 8[6][8].
While highly potent for CFTR, a growing body of evidence highlights several off-target effects that warrant careful consideration, particularly at higher concentrations. This guide compares its activity against its intended target and other cellular components.
Quantitative Selectivity Profile
The following table summarizes the inhibitory concentrations of this compound against its primary target, CFTR, and various off-target channels and its effects on cellular health.
| Target/Effect | Alternative Compound | This compound IC50/Ki | GlyH-101 IC50/Ki | Key Findings & Citations |
| On-Target Activity | ||||
| CFTR Chloride Channel | GlyH-101 | Ki ≈ 300 nM | IC50 ≈ 4.7 µM | This compound is a more potent inhibitor of CFTR than GlyH-101.[1][2][3][4][5] |
| Off-Target Ion Channel Activity | ||||
| Volume-Sensitive Outwardly Rectifying (VSORC) Cl- Channel | Inhibition > 5 µM | Inhibits at concentrations used for CFTR | This compound is more selective than GlyH-101, which inhibits VSORC at its CFTR-inhibitory concentrations.[5][9] | |
| Calcium-Activated Cl- Channel (CaCC) | No significant inhibition up to 10 µM | Inhibits at concentrations used for CFTR | This compound shows good selectivity over CaCC compared to GlyH-101.[5][9] | |
| Store-Operated Calcium Entry (SOCE) / Orai1 | Significant inhibition at routinely used concentrations (e.g., 20 µM) | Significant inhibition at routinely used concentrations | Both inhibitors block SOCE, likely through modulation of the Orai1 channel, in a time-dependent and poorly reversible manner.[10][11][12] | |
| Epithelial Na+ Channel (ENaC) | Significant reduction of human αβγ-ENaC currents | Significant reduction of human αβγ-ENaC currents | Both compounds exhibit off-target effects on ENaC.[10][11][12] | |
| ATP-sensitive K+ channels | Glibenclamide | No effect at 2 and 5 µM | Not reported in these studies | Unlike glibenclamide, this compound does not appear to affect these channels.[13] |
| Off-Target Cellular Effects | ||||
| Mitochondrial Respiration & ROS Production | Increased ROS production starting at 0.2 µM | Increased ROS production starting at 0.2 µM | Both inhibitors can impair mitochondrial function independently of CFTR inhibition.[1][2][5] | |
| Cell Viability / Cytotoxicity | No significant effect up to 20 µM (24h exposure); Cytotoxic at ~50 µM | No significant effect up to 20 µM (24h exposure); Cytotoxic at ~50 µM | Both compounds show cytotoxicity at high concentrations. This compound was found to be more cytotoxic than GlyH-101 in some non-CFTR expressing cells.[5][9][14] |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental techniques. Below are detailed protocols for key assays used to characterize the selectivity profile of this compound.
Patch-Clamp Electrophysiology
-
Objective: To measure the activity of specific ion channels (CFTR, VSORC, CaCC) in the presence of inhibitors.
-
Protocol:
-
Cells expressing the channel of interest are cultured on glass coverslips.
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Specific channel types are activated using appropriate stimuli:
-
CFTR: A cocktail of forskolin (to raise cAMP) and a phosphodiesterase inhibitor like IBMX is used.
-
VSORC: Cells are exposed to a hypotonic solution to induce cell swelling.
-
CaCC: An increase in intracellular calcium is induced using a calcium ionophore like ionomycin.
-
-
Once a stable current is established, this compound or other compounds are perfused at various concentrations, and the change in current is recorded.
-
Short-Circuit Current (Isc) Measurements
-
Objective: To measure net ion transport across an epithelial monolayer.
-
Protocol:
-
Epithelial cells are grown to confluence on permeable filter supports, creating a polarized monolayer.
-
The filter support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.
-
The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the short-circuit current) is measured. This current represents the net flow of ions.
-
CFTR-mediated chloride secretion is stimulated with agonists like forskolin.
-
This compound is then added to the chamber, and the resulting decrease in Isc is measured to determine the extent of inhibition.
-
Cell Viability and Cytotoxicity Assays
-
Objective: To assess the effect of this compound on cell survival.
-
Protocol (MTT Assay):
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then incubated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan, which appears as purple crystals.
-
A solubilizing agent (like DMSO) is added to dissolve the formazan.
-
The absorbance of the resulting colored solution is measured with a spectrophotometer, which is proportional to the number of viable cells.
-
-
Protocol (Live/Dead Staining):
-
Cells are treated with the inhibitor as described above.
-
A mixture of two fluorescent dyes is added: Calcein-AM (which stains live cells green) and Ethidium Homodimer-1 (which stains dead cells red by binding to DNA when the membrane is compromised).
-
The cells are visualized using fluorescence microscopy to quantify the proportion of live and dead cells.
-
Visualizing Experimental Workflows and Pathways
To better understand the experimental logic and the broader context of this compound's action, the following diagrams illustrate a typical inhibitor screening workflow and the signaling pathways affected by its off-target activities.
Caption: Workflow for assessing inhibitor selectivity.
Caption: On- and off-target effects of this compound.
Conclusion and Recommendations
This compound is a highly valuable tool for studying CFTR function. Its potency and selectivity against other major chloride channels like CaCC make it superior to other inhibitors like GlyH-101 in many contexts. However, researchers must be cognizant of its off-target effects, particularly:
-
Inhibition of VSORC at concentrations above 5 µM.
-
Inhibition of store-operated calcium entry and ENaC.
-
Induction of mitochondrial dysfunction and ROS production, even at sub-micromolar concentrations.
To ensure data integrity, it is recommended to:
-
Use the lowest effective concentration of this compound, ideally at or below 5 µM, to maintain selectivity against VSORC.
-
Perform appropriate control experiments in CFTR-null cells to distinguish between CFTR-dependent and independent effects.
-
Be cautious when interpreting data related to calcium signaling or mitochondrial function in cells treated with this compound.
-
Consider the potential for time-dependent and poorly reversible off-target effects, especially on SOCE.
By understanding the nuanced selectivity profile of this compound, researchers can more accurately interpret their findings and contribute to a clearer understanding of CFTR's role in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CFTRinh 172 | CFTR | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pub.h-brs.de [pub.h-brs.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CFTRinh-172: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like CFTRinh-172 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and considering the specific hazards associated with this compound.
This compound is a potent and selective CFTR chloride channel blocker. Due to its chemical nature, it is classified with several hazards, including being a skin, eye, and respiratory irritant, a potential skin sensitizer, and notably, very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of down the drain or in regular waste streams.
Hazard Identification and Classification
A summary of the hazards associated with this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is provided below.
| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | Warning | |
| Skin Sensitization | H317: May cause an allergic skin reaction[1][2] | Warning | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | Warning | |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects[1][2] | Warning |
Step-by-Step Disposal Protocol
This protocol addresses the disposal of pure this compound powder, solutions (typically in DMSO), and contaminated labware.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
2. Waste Segregation and Collection:
-
Solid Waste (Powder):
-
Collect unneeded or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Do not mix with other solid chemical wastes unless directed by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste (Solutions in DMSO):
-
Collect all solutions of this compound in a designated, leak-proof, and chemically compatible waste container.[3][4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound in DMSO" and the approximate concentration.[5]
-
Do not overfill the waste container; leave adequate headspace.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
-
-
Contaminated Labware:
-
Sharps: Needles, scalpels, and other contaminated sharps should be placed in a designated sharps container for chemical contamination.
-
Glassware and Plasticware: Pipette tips, tubes, flasks, etc., that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste container lined with a durable plastic bag.
-
Do not dispose of contaminated labware in regular trash or biohazardous waste.
-
3. Storage of Hazardous Waste:
-
Store all this compound waste containers in a well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste in a satellite accumulation area.
4. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.[5]
-
Contact your EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste yourself. Incineration at a permitted hazardous waste facility is a common disposal method for such organic compounds.[7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. CFTR(inh)-172 | C18H10F3NO3S2 | CID 504670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 307510-92-5 [amp.chemicalbook.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. trdsf.com [trdsf.com]
Essential Safety and Logistical Information for Handling CFTRinh-172
For researchers, scientists, and drug development professionals utilizing CFTRinh-172, a potent and selective CFTR chloride channel blocker, adherence to strict safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses or Goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or latex gloves are commonly used in laboratory settings. |
| Body Protection | Laboratory Coat or Gown | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Not generally required | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] Use in a well-ventilated area. |
Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and preventing accidental exposure.
| Aspect | Procedure |
| Handling | Use with adequate ventilation. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash thoroughly after handling.[1][2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep container tightly closed. For long-term storage as a powder, -20°C is recommended.[3][4] Stock solutions in DMSO can be stored at -80°C for up to a year.[3][4] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of in a licensed hazardous-waste disposal facility. Do not allow to enter drains, sewers, or watercourses. |
| Contaminated Materials | Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be placed in a designated hazardous waste container for incineration. |
| Solutions | Solutions of this compound should be treated as chemical waste and disposed of through the institution's hazardous waste program. |
Mechanism of Action: CFTR Channel Inhibition
This compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[5] It acts as a direct blocker of the channel pore, thereby preventing the transport of chloride ions across the cell membrane. Recent structural studies have revealed that this compound binds within the pore of the CFTR channel, stabilizing a closed conformation and physically obstructing the ion passage.[6][7] This inhibition is reversible and occurs in a voltage-independent manner.[8]
The following diagram illustrates the inhibitory action of this compound on the CFTR channel.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR(inh)-172 | CFTR | Autophagy | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
